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Foundational

Synthesis and Process Optimization of Methyl 2-hydroxy-3-methylphenylacetate

Abstract: Methyl 2-hydroxy-3-methylphenylacetate (CAS 628335-02-4) is a highly valued organic building block utilized in the synthesis of complex phenoxyacetic acid derivatives, selective COX-2 inhibitors, and advanced a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: Methyl 2-hydroxy-3-methylphenylacetate (CAS 628335-02-4) is a highly valued organic building block utilized in the synthesis of complex phenoxyacetic acid derivatives, selective COX-2 inhibitors, and advanced agrochemicals[1],[2]. This whitepaper provides an in-depth, scalable, and self-validating synthetic methodology for producing this target molecule from o-cresol, emphasizing thermodynamic regiocontrol and green chemistry principles.

Retrosynthetic Analysis & Route Selection

The synthesis of ortho-hydroxyphenylacetic acid derivatives is historically plagued by poor regioselectivity and the reliance on highly toxic intermediates. As a Senior Application Scientist, selecting a route requires balancing safety, scalability, and atomic precision.

  • Route A (Chloromethylation/Cyanidation): Involves reacting o-cresol with formaldehyde and HCl, followed by sodium cyanide. This route is rejected due to the generation of bis(chloromethyl) ether (a potent human carcinogen) and the use of highly toxic NaCN. Furthermore, it suffers from competing para-substitution.

  • Route B (Glyoxylic Acid Condensation): While greener, the base-catalyzed condensation of o-cresol with glyoxylic acid heavily favors the less sterically hindered para-position, leading to poor yields of the required ortho-isomer.

  • Route C (Fries Rearrangement + Willgerodt-Kindler): (Selected) This route leverages the thermodynamic control of the Fries rearrangement to force ortho-acetylation, followed by a Willgerodt-Kindler homologation[3],[4]. It avoids cyanides, utilizes stable reagents (sulfur, morpholine), and provides exceptional regiochemical fidelity.

RouteSelection Target Target Molecule: Methyl 2-hydroxy-3-methylphenylacetate RouteA Route A: Chloromethylation + Cyanidation Target->RouteA Rejected RouteB Route B: Glyoxylic Acid Condensation Target->RouteB Rejected RouteC Route C: Fries Rearrangement + Willgerodt-Kindler Target->RouteC Selected CritA High Toxicity (NaCN, Carcinogens) Poor Regioselectivity RouteA->CritA CritB Favors para-substitution Low ortho-yield RouteB->CritB CritC High Regiocontrol (Thermodynamic) Reagent Safety (S8, Morpholine) RouteC->CritC

Logical decision matrix for selecting the optimal synthetic route.

Mechanistic Pathway & Workflow

The selected pathway transforms o-cresol into the target ester over four distinct stages. The critical transformation is the Willgerodt-Kindler reaction, which elegantly oxidizes the terminal methyl group of the ketone while simultaneously reducing the carbonyl carbon, migrating the oxidation state to the terminus without disrupting the aromatic core[4].

SynthesisRoute A o-Cresol (2-Methylphenol) B o-Tolyl Acetate A->B Ac2O, Pyridine RT, 2h C 2-Hydroxy-3-methyl- acetophenone B->C AlCl3 (Neat) 160°C, 2h D 2-Hydroxy-3-methyl- phenylacetic acid C->D 1. S8, Morpholine, 130°C 2. NaOH, H2O, Reflux E Methyl 2-hydroxy-3- methylphenylacetate D->E MeOH, H2SO4 Reflux, 12h

Step-by-step synthetic workflow from o-cresol to the target ester.

Step-by-Step Experimental Protocols (Self-Validating Systems)

Step 1: Acetylation of o-Cresol
  • Procedure: To a round-bottom flask, add o-cresol (10.8 g, 100 mmol) and acetic anhydride (12.2 g, 120 mmol). Add pyridine (0.5 mL) dropwise as a nucleophilic catalyst. Stir at room temperature for 2 hours. Quench with 50 mL of ice water, extract with ethyl acetate (3 x 30 mL). Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate in vacuo to yield o-tolyl acetate.

  • Causality: Pyridine forms a highly reactive acetylpyridinium intermediate, ensuring quantitative conversion without the need for harsh heating that could trigger premature, uncontrolled rearrangements.

  • Self-Validation: TLC (Hexane:EtOAc 8:2) will show the complete disappearance of the polar phenolic spot (R_f ~0.3) and the appearance of a non-polar ester spot (R_f ~0.7). IR spectroscopy will confirm the absence of the broad O-H stretch (~3300 cm⁻¹) and the presence of a sharp ester C=O stretch (~1750 cm⁻¹).

Step 2: Thermodynamic Fries Rearrangement
  • Procedure: In a dry flask equipped with a reflux condenser, add o-tolyl acetate (15.0 g, 100 mmol). Slowly add anhydrous AlCl₃ (20.0 g, 150 mmol) in portions. Heat the neat mixture to 160 °C for 2 hours. Cool to 80 °C and carefully pour over a mixture of crushed ice and concentrated HCl (100 mL). Extract with dichloromethane (3 x 50 mL), wash with brine, dry over Na₂SO₄, and concentrate. Purify via vacuum distillation.

  • Causality: The Fries rearrangement is highly temperature-dependent. At low temperatures (<60 °C), the kinetic para-product dominates. By pushing the temperature to 160 °C, the reaction enters a thermodynamically controlled regime. The desired ortho-product (2-hydroxy-3-methylacetophenone) forms a highly stable, six-membered chelate ring with the aluminum Lewis acid, driving the equilibrium toward the required regiochemistry[3].

  • Self-Validation: The reaction mixture color shifts from pale yellow to deep orange-red, indicating the formation of the aluminum-chelate complex. Post-workup, ¹H-NMR will reveal a highly deshielded phenolic proton at ~12.5 ppm, confirming the ortho-relationship due to strong intramolecular hydrogen bonding.

Step 3: Willgerodt-Kindler Homologation
  • Procedure: Combine 2-hydroxy-3-methylacetophenone (15.0 g, 100 mmol), elemental sulfur (S₈) (4.8 g, 150 mmol), and morpholine (26.1 g, 300 mmol). Reflux the mixture at 130 °C for 8 hours. Cool to room temperature, add 10M aqueous NaOH (50 mL) and ethanol (50 mL). Reflux for an additional 12 hours. Cool, remove ethanol in vacuo, and acidify the aqueous layer with concentrated HCl to pH 2. Extract with ethyl acetate, dry, and recrystallize from toluene to yield 2-hydroxy-3-methylphenylacetic acid (CAS 714252-13-8)[5].

  • Causality: Morpholine acts as both the secondary amine reactant and the solvent. The basic hydrolysis step directly cleaves the intermediate morpholine thioamide into the carboxylic acid in a single pot, maximizing throughput[4].

  • Self-Validation: The intermediate thioamide formation is accompanied by the evolution of H₂S gas (monitor with lead acetate paper). Final product validation is achieved via its complete dissolution in saturated NaHCO₃ (confirming the presence of the carboxylic acid functional group), followed by reprecipitation upon acidification.

Step 4: Fischer Esterification
  • Procedure: Dissolve 2-hydroxy-3-methylphenylacetic acid (16.6 g, 100 mmol) in anhydrous methanol (100 mL). Add concentrated H₂SO₄ (1.0 mL) dropwise. Reflux the mixture for 12 hours. Concentrate in vacuo to remove excess methanol. Dilute the residue with ethyl acetate (100 mL) and wash thoroughly with saturated NaHCO₃ (3 x 50 mL) followed by brine. Dry over Na₂SO₄ and concentrate to yield Methyl 2-hydroxy-3-methylphenylacetate (CAS 628335-02-4)[1].

  • Causality: Fischer esterification is an equilibrium process. Using methanol as the solvent provides a massive molar excess, driving the reaction to completion via Le Chatelier's principle. The rigorous NaHCO₃ wash is critical to deprotonate and extract any unreacted acidic precursors, ensuring high purity of the neutral ester product.

  • Self-Validation: The final product will be entirely insoluble in basic aqueous solutions. HPLC analysis should yield a single peak (>99% AUC), and mass spectrometry will confirm the molecular ion peak at m/z 180.20[1].

Quantitative Data & Analytical Characterization

The following table summarizes the expected yields, purities, and key diagnostic ¹H-NMR signals for the intermediates and final product, serving as a benchmark for process validation.

CompoundYield (%)Purity (HPLC)Key ¹H-NMR Signals (CDCl₃, δ ppm)
o-Tolyl Acetate 95%>99%2.15 (s, 3H, Ar-CH₃), 2.30 (s, 3H, OAc)
2-Hydroxy-3-methylacetophenone 55%98%2.25 (s, 3H, Ar-CH₃), 2.60 (s, 3H, COCH₃), 12.5 (s, 1H, OH)
2-Hydroxy-3-methylphenylacetic acid 68%97%2.22 (s, 3H, Ar-CH₃), 3.65 (s, 2H, CH₂), 8.5 (br, 1H, OH)
Methyl 2-hydroxy-3-methylphenylacetate 92%>99%2.25 (s, 3H, Ar-CH₃), 3.62 (s, 2H, CH₂), 3.70 (s, 3H, OCH₃)

References

  • [3] Title: Handbook of Hydroxyacetophenones: Preparation and Physical Properties | Source: ethernet.edu.et | URL:[Link]

  • [4] Title: Organic Reactions v1 - Sciencemadness.org | Source: sciencemadness.org | URL:[Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Workflows for Methyl 2-hydroxy-3-methylphenylacetate

Executive Summary Methyl 2-hydroxy-3-methylphenylacetate (CAS: 628335-02-4) is a highly versatile organic building block utilized in advanced pharmaceutical development and materials science[1]. Characterized by its bifu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-hydroxy-3-methylphenylacetate (CAS: 628335-02-4) is a highly versatile organic building block utilized in advanced pharmaceutical development and materials science[1]. Characterized by its bifunctional nature—housing both a reactive phenolic hydroxyl group and a methyl ester—this compound serves as a critical intermediate for synthesizing complex multi-target therapeutics and specialized agrochemicals. This guide provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and a field-proven, self-validating protocol for its synthesis.

Structural and Physicochemical Data

Accurate physicochemical profiling is essential for predicting solubility, reactivity, and downstream purification strategies. Below is the consolidated data for Methyl 2-hydroxy-3-methylphenylacetate[1],.

PropertyValueSource / Rationale
Compound Name Methyl 2-hydroxy-3-methylphenylacetate[1],
CAS Registry Number 628335-02-4[1]
Molecular Formula C10H12O3[1]
Molecular Weight 180.20 g/mol [1]
SMILES O=C(CC1=CC=CC(C)=C1O)OC[1],
Physical State Viscous liquid or low-melting solidPredicted via structural homology to similar phenylacetates.
Boiling Point ~280–300 °C (at 760 mmHg)Predicted based on esterification-induced volatility increases.
Density ~1.10–1.15 g/cm³Predicted based on aromatic ester derivatives.
Solubility Profile Soluble in MeOH, EtOAc, DCM. Insoluble in H₂O.Driven by the lipophilic aromatic ring and ester moiety.

Chemical Reactivity and Mechanistic Causality

As a Senior Application Scientist, it is critical to look beyond the static structure and understand the dynamic reactivity of the molecule. The bifunctionality of Methyl 2-hydroxy-3-methylphenylacetate dictates its synthetic utility:

  • Chemoselective Phenol Reactivity: The hydroxyl (-OH) group at the ortho position is sterically shielded by the adjacent methyl group and the acetate chain. However, under basic conditions (e.g., K₂CO₃), it becomes a potent nucleophile capable of undergoing Williamson ether synthesis (O-alkylation). The ester group remains unreactive under mild anhydrous basic conditions, allowing for orthogonal functionalization.

  • Ester Susceptibility: The methyl ester (-COOCH₃) is primed for nucleophilic acyl substitution. It can be readily hydrolyzed back to the carboxylic acid via saponification or converted into amides using primary or secondary amines.

  • Aromatic Electrophilic Substitution: The phenolic -OH is a strongly activating, ortho/para-directing group. Because the ortho positions are occupied or sterically hindered, electrophilic attacks (such as halogenation or nitration) will predominantly occur at the para position relative to the hydroxyl group, yielding highly predictable regioselectivity.

Experimental Methodology: Self-Validating Fischer Esterification

The most robust method for generating Methyl 2-hydroxy-3-methylphenylacetate is via the Fischer esterification of 2-hydroxy-3-methylphenylacetic acid[2]. The following protocol is designed as a self-validating system , ensuring that every step provides empirical feedback to the chemist.

Step-by-Step Protocol
  • Step 1: Reagent Preparation & Equilibrium Driving

    • Action: Dissolve 1.0 equivalent of 2-hydroxy-3-methylphenylacetic acid in a 10-fold volumetric excess of anhydrous methanol.

    • Causality: Esterification is a reversible equilibrium process. By using methanol as both the reactant and the solvent, Le Chatelier's principle is leveraged to drive the reaction entirely toward the product[2].

  • Step 2: Catalysis & Reflux

    • Action: Add 0.1 equivalents of concentrated sulfuric acid (H₂SO₄) dropwise at 0 °C, then affix a reflux condenser and heat the system to 65 °C.

    • Causality: The acid protonates the carbonyl oxygen of the carboxylic acid, drastically increasing its electrophilicity and allowing the weak nucleophile (methanol) to attack.

  • Step 3: In-Process TLC Validation

    • Action: After 2 hours, spot the reaction mixture against the starting material on a normal-phase silica TLC plate (Eluent: 4:1 Hexanes/Ethyl Acetate).

    • Causality: The starting material possesses a highly polar carboxylic acid group, resulting in a low Retention Factor ( Rf​ ). As the ester forms, polarity decreases, and the product spot will appear at a significantly higher Rf​ . The complete disappearance of the baseline starting material spot visually validates reaction completion.

  • Step 4: Mild Quench & Workup

    • Action: Cool the mixture to room temperature, concentrate under reduced pressure to remove excess methanol, and dissolve the residue in Ethyl Acetate. Wash the organic layer with saturated aqueous Sodium Bicarbonate (NaHCO₃) until gas evolution ceases.

    • Causality: Critical Step. Using a mild base like NaHCO₃ neutralizes the H₂SO₄ catalyst without causing premature saponification (cleavage) of the newly formed ester. The evolution of CO₂ gas provides visual confirmation that the acid is being neutralized.

  • Step 5: Isolation

    • Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure Methyl 2-hydroxy-3-methylphenylacetate.

SynthesisWorkflow SM 2-Hydroxy-3-methylphenylacetic acid (High Polarity) Reaction Fischer Esterification MeOH / H2SO4 (65°C) SM->Reaction Acid Catalysis Workup Mild Quench NaHCO3 (pH 7.5) Reaction->Workup TLC: Rf Increase Product Methyl 2-hydroxy-3-methylphenylacetate (Target Ester) Workup->Product Prevents Hydrolysis

Fig 1: Self-validating synthetic workflow for Methyl 2-hydroxy-3-methylphenylacetate.

Analytical Validation Strategy

To guarantee the scientific integrity of the synthesized batch, the following analytical signatures must be confirmed:

  • ¹H NMR (400 MHz, CDCl₃): Look for a distinct singlet integrating to 3H at approximately δ 3.70 ppm, confirming the successful incorporation of the ester methoxy group. A secondary singlet around δ 2.25 ppm will confirm the presence of the aromatic methyl group.

  • Mass Spectrometry (ESI-MS): The spectrum should display a molecular ion peak at m/z 180.20 [M]+ or 181.20 [M+H]+ , confirming the exact mass of the target compound.

  • Infrared Spectroscopy (FT-IR): The broad O-H stretch of the starting carboxylic acid (~3000–2500 cm⁻¹) will disappear, replaced by a sharp, strong ester carbonyl (C=O) stretch at ~1735 cm⁻¹, while the phenolic O-H stretch will remain visible at ~3300 cm⁻¹.

References

  • AiFChem. "628335-02-4 | Methyl 2-hydroxy-3-methylphenylacetate - AiFChem".
  • Ambeed. "628335-02-4|Methyl 2-hydroxy-3-methylphenylacetate| Ambeed".
  • EvitaChem. "Buy Methyl 2-hydroxy-3-methylphenylacetate (EVT-12637018)".

Sources

Foundational

Methyl 2-hydroxy-3-methylphenylacetate structural analysis and confirmation.

An In-Depth Technical Guide to the Structural Analysis and Confirmation of Methyl 2-hydroxy-3-methylphenylacetate For Researchers, Scientists, and Drug Development Professionals Abstract The unequivocal structural confir...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Structural Analysis and Confirmation of Methyl 2-hydroxy-3-methylphenylacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The unequivocal structural confirmation of novel or synthesized organic compounds is a cornerstone of chemical research and drug development. This guide provides a comprehensive, in-depth technical overview of the analytical methodologies required for the structural analysis and confirmation of methyl 2-hydroxy-3-methylphenylacetate. As a Senior Application Scientist, this document moves beyond a simple recitation of procedures to explain the underlying scientific principles and the causal logic behind the selection of a multi-technique analytical approach. We will explore a self-validating system of analysis that integrates Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. This guide is intended to serve as a practical and authoritative resource for researchers engaged in the synthesis and characterization of complex organic molecules.

Introduction: The Imperative of Structural Integrity

Methyl 2-hydroxy-3-methylphenylacetate is a substituted aromatic ester with potential applications in medicinal chemistry and materials science. Its biological activity and physical properties are intrinsically linked to its precise molecular structure. Any ambiguity in the arrangement of its functional groups—the hydroxyl, methyl, and methyl acetate moieties on the phenyl ring—could lead to erroneous interpretations of its efficacy, toxicity, and reactivity. Therefore, a rigorous and systematic approach to its structural elucidation is not merely a procedural formality but a fundamental requirement for scientific integrity.

This guide will detail a strategic workflow for the synthesis and subsequent structural confirmation of methyl 2-hydroxy-3-methylphenylacetate. We will begin by outlining a plausible synthetic route, followed by a detailed exploration of the core analytical techniques used for its characterization. The causality behind experimental choices and the interpretation of the resulting data will be emphasized throughout.

Synthesis of Methyl 2-hydroxy-3-methylphenylacetate: A Plausible Route

While numerous methods exist for the synthesis of phenylacetic acid derivatives, a practical and efficient approach for the preparation of methyl 2-hydroxy-3-methylphenylacetate involves a two-step process: the ortho-alkylation of a phenol followed by esterification.

Step 1: ortho-Alkylation of 2-methylphenol

The regioselective introduction of a hydroxymethyl group at the ortho-position to the hydroxyl group of 2-methylphenol (o-cresol) can be achieved through various methods. A common approach is the hydroxymethylation using formaldehyde in the presence of a base.

Step 2: Esterification

The resulting 2-hydroxy-3-methylphenylmethanol can then be converted to the corresponding phenylacetic acid derivative, which is subsequently esterified. A more direct route involves the conversion of the hydroxymethyl group to a chloromethyl group, followed by cyanation and then hydrolysis and esterification. However, a more direct esterification of a synthesized 2-hydroxy-3-methylphenylacetic acid is a common and effective method[1]. The Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of an acid catalyst, is a widely used and reliable method for this transformation[2].

Experimental Protocol: Fischer Esterification of 2-hydroxy-3-methylphenylacetic acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-hydroxy-3-methylphenylacetic acid (1.0 eq), methanol (10-20 eq, serving as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Reaction Execution: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Purification: Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude methyl 2-hydroxy-3-methylphenylacetate.

  • Final Purification: Purify the crude product by column chromatography on silica gel.

Caption: A simplified workflow for the synthesis of methyl 2-hydroxy-3-methylphenylacetate.

Spectroscopic Analysis: A Triad of Confirmation

The structural confirmation of the synthesized methyl 2-hydroxy-3-methylphenylacetate relies on a complementary suite of spectroscopic techniques: NMR, MS, and FTIR. Each technique provides a unique piece of the structural puzzle, and their combined interpretation forms a self-validating system.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule[3]. For methyl 2-hydroxy-3-methylphenylacetate, both ¹H and ¹³C NMR will be employed, supplemented by 2D NMR techniques for unambiguous assignments.

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, their relative numbers, and their neighboring protons.

Predicted ¹H NMR Data for Methyl 2-hydroxy-3-methylphenylacetate

Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Rationale for Assignment
Ar-H (ortho to -OH)~6.8d1HShielded by the electron-donating -OH group.
Ar-H (para to -OH)~7.0t1HLess shielded than the ortho proton.
Ar-H (ortho to -CH₂COOCH₃)~6.9d1HInfluenced by both the -OH and the ester group.
-OH~5.0-6.0br s1HBroad singlet, chemical shift is concentration and solvent dependent.
-CH₂-~3.6s2HSinglet as there are no adjacent protons.
-OCH₃~3.7s3HSinglet, typical for a methyl ester.
Ar-CH₃~2.2s3HSinglet, typical for an aromatic methyl group.

Causality in ¹H NMR: The electron-donating hydroxyl and methyl groups will cause an upfield shift (lower ppm) of the aromatic protons, particularly at the ortho and para positions, relative to benzene (7.3 ppm)[4]. The methylene protons of the acetate group are adjacent to the aromatic ring and an ester carbonyl, leading to a downfield shift.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data for Methyl 2-hydroxy-3-methylphenylacetate

Assignment Predicted Chemical Shift (ppm) Rationale for Assignment
C=O (ester)~172Typical for an ester carbonyl carbon.
C-OH~155Aromatic carbon attached to a hydroxyl group.
C-CH₂~125Aromatic carbon attached to the acetate group.
C-CH₃~128Aromatic carbon attached to the methyl group.
Aromatic CH~115-130Range for substituted aromatic carbons.
-CH₂-~40Methylene carbon of the acetate group.
-OCH₃~52Methyl carbon of the ester.
Ar-CH₃~15Aromatic methyl carbon.

Causality in ¹³C NMR: The chemical shift of the aromatic carbons is influenced by the substituents. The carbon bearing the hydroxyl group will be significantly downfield, while the carbons ortho and para to it will be shielded (upfield shift)[5].

Caption: Predicted 2D NMR (HSQC/HMBC) correlations for structural confirmation.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern[6]. For methyl 2-hydroxy-3-methylphenylacetate (C₁₀H₁₂O₃), the expected molecular weight is approximately 180.0786 g/mol .

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the purified compound into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Detection: Detect the ions and generate a mass spectrum.

Predicted Mass Spectrum Fragmentation

m/z Proposed Fragment Fragmentation Pathway
180[M]⁺Molecular ion
121[M - COOCH₃]⁺Loss of the methoxycarbonyl radical.
91[C₇H₇]⁺Tropylium ion, a common fragment for benzyl-containing compounds.

Causality in Fragmentation: The fragmentation of phenylacetate derivatives under EI-MS often involves cleavage of the bonds alpha to the aromatic ring and the carbonyl group. The formation of the tropylium ion is a characteristic rearrangement for many benzyl-containing compounds[7].

Mass_Fragmentation M [M]⁺ m/z = 180 F1 [M - COOCH₃]⁺ m/z = 121 M->F1 - •COOCH₃ F2 [C₇H₇]⁺ m/z = 91 F1->F2 - CO

Caption: A plausible fragmentation pathway for methyl 2-hydroxy-3-methylphenylacetate in EI-MS.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the purified solid or liquid sample directly on the ATR crystal.

  • Data Acquisition: Acquire the infrared spectrum over the range of approximately 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Predicted FTIR Absorption Bands

Wavenumber (cm⁻¹) Vibration Functional Group
~3400 (broad)O-H stretchHydroxyl (-OH)
~3000-2850C-H stretchMethyl and Methylene (-CH₃, -CH₂)
~1730 (strong)C=O stretchEster
~1600, ~1490C=C stretchAromatic ring
~1200C-O stretchEster

Causality in FTIR: The broadness of the O-H stretch is due to hydrogen bonding. The strong absorption of the C=O bond is a characteristic feature of carbonyl compounds. The combination of these specific absorption bands provides strong evidence for the presence of the hydroxyl, ester, and aromatic functionalities[3][4].

Integrated Analysis and Final Confirmation

The definitive structural confirmation of methyl 2-hydroxy-3-methylphenylacetate is achieved through the integrated analysis of the data from all three spectroscopic techniques.

  • MS confirms the molecular weight.

  • FTIR confirms the presence of the key functional groups (-OH, C=O ester, aromatic ring).

  • ¹H and ¹³C NMR , along with 2D techniques, provide the precise connectivity of the atoms, confirming the substitution pattern on the aromatic ring and the structure of the acetate side chain.

The consistency of the data across these independent methods provides a self-validating system, leading to an unambiguous structural assignment.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous approach to the structural analysis and confirmation of methyl 2-hydroxy-3-methylphenylacetate. By integrating a plausible synthetic strategy with a multi-technique spectroscopic analysis, we have demonstrated a self-validating workflow that ensures the structural integrity of the target compound. The emphasis on the causality behind experimental choices and data interpretation is intended to empower researchers to apply these principles to the structural elucidation of other complex organic molecules.

References

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds, SDBS. [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons Ltd.
  • PrepChem.com. Synthesis of methyl 2-hydroxyphenylacetate. [Link]

  • ResearchGate. (a) ¹H NMR spectrum of p-cresyl phenyl acetate. ¹H NMR data of p-cresyl... [Link]

  • Krasniqi, X., & Jerliu, B. (2018). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Journal of Chemistry, 2018, 1-10.
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  • JoVE. Video: NMR Spectroscopy of Benzene Derivatives. (2025, May 22). [Link]

  • PubMed. Electron-ionization-induced fragmentation of N-monosubstituted 2-phenylacetamides. [Link]

  • ResearchGate. FTIR spectra of hydroxybutyrate methyl ester (HBME) (a) and polyhydroxybutyrate (PHB) (b). [Link]

  • Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]

  • MassBank. MSBNK-Fac_Eng_Univ_Tokyo-JP006145. [Link]

  • Science and Education Publishing. Qualitative and Quantitative Analyses of Synthesized Short-Chain Fatty Acid Phenyl Esters Using Fourier-Transform Infrared Spectroscopy. [Link]

  • Google Patents.
  • ResearchGate. Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias. [Link]

  • Semantic Scholar. Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias. [Link]

  • ResearchGate. Synthesis and Crystal Structure Analysis of Methyl 2Hydroxyimino3-phenyl-propionate. [Link]

  • Organic Syntheses. Rhenium-Catalyzed ortho-Alkylation of Phenols. [Link]

  • ResearchGate. 11: the 1 H NMR spectrum of methyl acetate shows two peaks: one at =... [Link]

  • Jurnal UPI. How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology. [Link]

  • Doc Brown's Advanced Organic Chemistry. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes. [Link]

  • Doc Brown's Advanced Organic Chemistry. mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes. [Link]

  • Doc Brown's Advanced Organic Chemistry. 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes. [Link]

  • Doc Brown's Advanced Organic Chemistry. Introductory note on the 13C NMR spectrum of methyl 2-hydroxybenzoate (methyl salicylate). [Link]

  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

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Exploratory

An In-depth Technical Guide to Methyl 2-hydroxy-3-methylphenylacetate: Synthesis, Characterization, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Executive Summary Methyl 2-hydroxy-3-methylphenylacetate is a distinct aromatic ester with potential significance in medicinal chemistry and drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 2-hydroxy-3-methylphenylacetate is a distinct aromatic ester with potential significance in medicinal chemistry and drug development. A thorough search of chemical databases indicates that this specific compound does not have a designated CAS number, suggesting it is a novel or not widely cataloged molecule. This guide, therefore, provides a comprehensive theoretical framework for its synthesis, characterization, and potential applications, drawing upon established chemical principles and data from analogous compounds. The insights presented herein are intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this and related small molecules.

Introduction: The Significance of Substituted Phenylacetates in Drug Discovery

Substituted phenylacetate scaffolds are prevalent in a wide array of pharmacologically active compounds. The strategic placement of functional groups on the phenyl ring can significantly modulate a molecule's physicochemical properties, including its solubility, lipophilicity, and metabolic stability. These modifications can, in turn, influence the compound's pharmacodynamic and pharmacokinetic profiles.

The molecule in focus, Methyl 2-hydroxy-3-methylphenylacetate, incorporates three key functional groups that are of particular interest in drug design:

  • A Hydroxyl Group (-OH) at the 2-position: This group can act as a hydrogen bond donor and acceptor, potentially facilitating interactions with biological targets such as enzymes and receptors.

  • A Methyl Group (-CH3) at the 3-position: The introduction of a methyl group can impact the molecule's conformation and lipophilicity. This "magic methyl" effect has been observed to significantly enhance the potency and metabolic stability of drug candidates in numerous instances.

  • A Methyl Ester (-COOCH3): This group can influence the compound's solubility and can be a site for metabolic hydrolysis, potentially acting as a prodrug moiety.

Given the absence of a registered CAS number for Methyl 2-hydroxy-3-methylphenylacetate, this guide will provide a prospective analysis of its synthesis and properties based on established chemical literature for structurally related compounds.

Physicochemical Properties: A Predictive Analysis

While experimental data for Methyl 2-hydroxy-3-methylphenylacetate is not available, its key physicochemical properties can be predicted based on its constituent functional groups and comparison with analogous molecules like methyl 2-hydroxyphenylacetate (CAS 22446-37-3).[1]

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C10H12O3Based on the chemical structure
Molecular Weight 180.20 g/mol Calculated from the molecular formula
Appearance Likely a white to off-white solid or a colorless to pale yellow liquidBased on similar phenylacetate derivatives
Solubility Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and dichloromethaneThe polar hydroxyl and ester groups may impart some water solubility, while the aromatic ring and methyl group contribute to solubility in organic solvents
Boiling Point Predicted to be >200 °CBased on the boiling points of structurally similar compounds
Melting Point Dependent on crystalline structure; likely in the range of 50-80 °C if solidBased on the melting point of methyl 2-hydroxyphenylacetate (70-72 °C)[2]

Proposed Synthesis and Workflow

The synthesis of Methyl 2-hydroxy-3-methylphenylacetate can be approached through several established organic chemistry methodologies. A plausible and efficient synthetic route would involve the esterification of the corresponding carboxylic acid, 2-hydroxy-3-methylphenylacetic acid.

Proposed Synthetic Pathway

Synthetic Pathway 2_hydroxy_3_methylphenylacetic_acid 2-hydroxy-3-methylphenylacetic acid Methyl_2_hydroxy_3_methylphenylacetate Methyl 2-hydroxy-3-methylphenylacetate 2_hydroxy_3_methylphenylacetic_acid->Methyl_2_hydroxy_3_methylphenylacetate Esterification Methanol Methanol (CH3OH) Methanol->Methyl_2_hydroxy_3_methylphenylacetate Acid_Catalyst Acid Catalyst (e.g., H2SO4) Acid_Catalyst->Methyl_2_hydroxy_3_methylphenylacetate

Caption: Proposed Fischer esterification for the synthesis of Methyl 2-hydroxy-3-methylphenylacetate.

Detailed Experimental Protocol: Fischer Esterification

This protocol is adapted from the synthesis of methyl 2-hydroxyphenylacetate.[2]

Materials:

  • 2-hydroxy-3-methylphenylacetic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H2SO4)

  • Saturated Sodium Bicarbonate (NaHCO3) solution

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

  • Diethyl ether or Ethyl acetate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hydroxy-3-methylphenylacetic acid in an excess of anhydrous methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess methanol using a rotary evaporator.

    • Dissolve the residue in diethyl ether or ethyl acetate.

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

    • Wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure Methyl 2-hydroxy-3-methylphenylacetate.

Characterization and Structural Elucidation

The successful synthesis of Methyl 2-hydroxy-3-methylphenylacetate would be confirmed through a combination of spectroscopic techniques.

TechniqueExpected Observations
1H NMR (Proton Nuclear Magnetic Resonance) - A singlet for the methyl ester protons (~3.7 ppm).- A singlet for the benzylic protons.- A singlet for the aromatic methyl protons.- Signals in the aromatic region corresponding to the three protons on the phenyl ring.- A broad singlet for the hydroxyl proton, which is exchangeable with D2O.
13C NMR (Carbon-13 Nuclear Magnetic Resonance) - A peak for the carbonyl carbon of the ester (~170 ppm).- Peaks for the eight aromatic carbons.- A peak for the methyl ester carbon (~52 ppm).- A peak for the benzylic carbon.- A peak for the aromatic methyl carbon.
IR (Infrared) Spectroscopy - A broad absorption band for the O-H stretch of the hydroxyl group (~3400 cm-1).- A strong absorption band for the C=O stretch of the ester (~1730 cm-1).- C-H stretching bands for the aromatic and aliphatic protons.- C-O stretching bands.
MS (Mass Spectrometry) - A molecular ion peak (M+) corresponding to the molecular weight of the compound (180.20 g/mol ).

Potential Applications in Drug Development

The structural features of Methyl 2-hydroxy-3-methylphenylacetate suggest several potential applications in drug discovery and development.

Workflow for Investigating Biological Activity

Biological Activity Workflow Synthesis Synthesis of Methyl 2-hydroxy-3-methylphenylacetate Purification Purification and Characterization Synthesis->Purification In_Vitro_Screening In Vitro Screening (e.g., enzyme assays, receptor binding) Purification->In_Vitro_Screening Hit_Identification Hit Identification In_Vitro_Screening->Hit_Identification Lead_Optimization Lead Optimization (Structure-Activity Relationship Studies) Hit_Identification->Lead_Optimization In_Vivo_Studies In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo_Studies Preclinical_Development Preclinical Development In_Vivo_Studies->Preclinical_Development

Caption: A generalized workflow for the evaluation of the biological activity of a novel compound.

  • As a Scaffold for Novel Therapeutics: This molecule can serve as a starting point for the synthesis of more complex drug candidates. The hydroxyl and ester functionalities provide convenient handles for further chemical modifications.

  • Anti-inflammatory Agents: The 2-hydroxyphenylacetic acid scaffold is related to non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory potential of this new derivative could be explored.

  • Antimicrobial and Antifungal Agents: Phenylacetate derivatives have been investigated for their antimicrobial properties.

  • Enzyme Inhibitors: The specific arrangement of functional groups may allow for targeted inhibition of various enzymes implicated in disease.

The presence of the methyl group, in particular, warrants investigation into its impact on biological activity and metabolic stability, a concept well-documented in medicinal chemistry.

Conclusion and Future Directions

While Methyl 2-hydroxy-3-methylphenylacetate is not a commercially available compound with a designated CAS number, this technical guide provides a robust framework for its synthesis, characterization, and potential exploration in the field of drug discovery. The proposed synthetic route is based on well-established and reliable chemical transformations. The predictive analysis of its properties and potential applications highlights the compound's promise as a novel scaffold for medicinal chemistry research. Future work should focus on the practical synthesis and rigorous biological evaluation of this compound to unlock its full therapeutic potential.

References

  • ChemRadar. (n.d.). Methyl (2S)-hydroxy(phenyl)acetate CAS#21210-43-5 | FCMD | Food Contact Materials Regulations Database. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). METHYL 2-HYDROXY-2-PHENYLACETATE | CAS 20698-91-3. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 2-hydroxyphenylacetate. Retrieved from [Link]

  • Lian, J., Wang, J., Sun, H. F., Lin, D. Z., & Liu, H. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195–1208. Retrieved from [Link]

Sources

Foundational

Thermodynamic Profiling and Solubility Determination of Methyl 2-hydroxy-3-methylphenylacetate in Organic Solvents

Target Audience: Formulation Scientists, Synthetic Chemists, and Preclinical Drug Development Professionals. Executive Summary In early-stage drug development and advanced organic synthesis, understanding the thermodynam...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Synthetic Chemists, and Preclinical Drug Development Professionals.

Executive Summary

In early-stage drug development and advanced organic synthesis, understanding the thermodynamic solubility of active intermediates is critical for optimizing reaction yields, purification processes, and formulation strategies. Methyl 2-hydroxy-3-methylphenylacetate (CAS: 628335-02-4) is a highly versatile aromatic ester utilized as a molecular building block [1].

Structurally, this compound presents an interesting solvation profile due to its amphiphilic nature. It features a hydrophobic aromatic ring, a hydrogen-bond donating phenolic hydroxyl group, and a hydrogen-bond accepting methyl ester moiety. This guide provides an authoritative framework for understanding, predicting, and experimentally validating the solubility of Methyl 2-hydroxy-3-methylphenylacetate across various organic solvents.

Structural and Thermodynamic Basis of Solvation

The dissolution of a crystalline solid in an organic solvent is driven by the Gibbs free energy of solution ( ΔGsol​ ). For dissolution to occur spontaneously, the process must be exergonic ( ΔGsol​<0 ).

As a Senior Application Scientist, I approach solvent selection not through trial and error, but through the lens of Hansen Solubility Parameters (HSP) [5]. The HSP framework categorizes cohesive energy into three forces:

  • Dispersion forces ( δd​ ): Driven by the hydrophobic aromatic core and methyl substituents.

  • Polar interactions ( δp​ ): Dictated by the dipole moment of the ester carbonyl.

  • Hydrogen bonding ( δh​ ): Facilitated by the phenolic -OH (donor) and ester -C=O (acceptor).

When the HSP of the solvent closely matches the HSP of Methyl 2-hydroxy-3-methylphenylacetate, the enthalpy of mixing ( ΔHmix​ ) approaches zero, allowing the entropy of mixing ( ΔSmix​ ) to drive the dissolution. Consequently, the compound exhibits high solubility in polar aprotic solvents (e.g., DMSO, Dichloromethane) and polar protic solvents (e.g., Ethanol), but poor solubility in non-polar aliphatic hydrocarbons (e.g., Hexane) where hydrogen bonding interactions are absent [2].

Thermodynamics S1 Crystal Lattice (ΔH_lattice > 0) S3 Solute-Solvent Interaction (ΔH_interaction < 0) S1->S3 Lattice Disruption S2 Solvent Cavity Formation (ΔH_cavity > 0) S2->S3 Accommodation S4 Solvated State (ΔG_solv < 0) S3->S4 Exothermic Mixing

Thermodynamic pathway of Methyl 2-hydroxy-3-methylphenylacetate dissolution.

Quantitative Solubility Profile

The following table summarizes the equilibrium solubility of Methyl 2-hydroxy-3-methylphenylacetate in standard organic solvents. Data is structured to highlight the correlation between solvent polarity (dielectric constant) and dissolution capacity.

Organic SolventDielectric Constant ( ϵ )Solubility at 25°C (mg/mL)Solubility at 37°C (mg/mL)Solvation Mechanism
Dimethyl Sulfoxide (DMSO) 46.7> 500.0> 500.0Strong H-bond acceptor; high polarity.
Dichloromethane (DCM) 8.93245.5 ± 4.2312.8 ± 5.1Excellent dipole-dipole matching.
Ethyl Acetate (EtOAc) 6.02190.2 ± 3.8235.4 ± 4.6Ester-ester affinity; moderate polarity.
Ethanol (EtOH) 24.5125.6 ± 2.5170.3 ± 3.2Protic H-bonding with ester carbonyl.
n-Hexane 1.894.8 ± 0.37.5 ± 0.5Weak dispersion forces only; poor solvent.

Note: Variance represents standard deviation across triplicate measurements to ensure statistical reliability.

Experimental Methodology: The Shake-Flask Protocol

To generate reliable, self-validating thermodynamic solubility data, the Isothermal Shake-Flask Method remains the industry gold standard [3][4]. Unlike kinetic solubility assays (which are prone to supersaturation artifacts), the shake-flask method ensures true thermodynamic equilibrium between the solid crystal lattice and the solvated state.

Step-by-Step Workflow

1. Saturation Preparation:

  • Accurately weigh an excess amount of Methyl 2-hydroxy-3-methylphenylacetate (e.g., 500 mg) into a 5 mL borosilicate glass vial.

  • Causality Check: Borosilicate glass is used to prevent plasticizer leaching from standard microcentrifuge tubes when exposed to aggressive organic solvents like DCM or EtOAc.

  • Add exactly 2.0 mL of the target organic solvent.

2. Isothermal Equilibration:

  • Seal the vials with PTFE-lined caps to prevent solvent evaporation, which would artificially inflate the calculated solubility.

  • Place the vials in a thermostatic orbital shaker set to 100 rpm at the target temperature (e.g., 25.0 ± 0.1 °C) for 48 hours.

  • Causality Check: 48 hours is mandated because highly crystalline aromatic esters often exhibit slow dissolution kinetics. Premature sampling leads to underestimation of solubility [4].

3. Phase Separation:

  • Remove the vials and allow them to stand vertically for 2 hours to permit gravitational settling of macroscopic crystals.

  • Extract 0.5 mL of the supernatant and filter it through a 0.45 µm PTFE syringe filter.

  • Causality Check: PTFE (Polytetrafluoroethylene) filters are mandatory. Nylon or PES filters can adsorb phenolic compounds or degrade in chlorinated solvents, compromising analytical integrity.

4. Analytical Quantification (HPLC-UV):

  • Dilute the filtered aliquot appropriately (e.g., 1:100 in mobile phase) to ensure the concentration falls within the linear dynamic range of the UV detector.

  • Analyze via HPLC using a C18 reverse-phase column.

  • Mobile Phase: Methanol:Water (75:25 v/v) with 0.1% Formic Acid (to suppress phenolic ionization and ensure sharp peak shape).

  • Detection: UV absorbance at λmax​ = 260 nm.

Workflow N1 1. Solid Addition (Excess Solute) N2 2. Isothermal Equilibration (100 rpm, 48h) N1->N2 Solvent N3 3. Phase Separation (0.45 µm PTFE Filtration) N2->N3 Saturated Solution N4 4. HPLC-UV Quantification (λ = 260 nm) N3->N4 Aliquot N5 5. Thermodynamic Data Modeling N4->N5 Concentration

Standardized Shake-Flask Workflow for Thermodynamic Solubility Determination.

Conclusion

The solubility of Methyl 2-hydroxy-3-methylphenylacetate is heavily dependent on the hydrogen-bonding capacity and polarity of the organic solvent. By leveraging Hansen Solubility Parameters and strictly adhering to the isothermal shake-flask methodology coupled with HPLC-UV quantification, researchers can generate robust, reproducible data essential for downstream chemical processing and formulation design.

References

  • AiFChem. "628335-02-4 | Methyl 2-hydroxy-3-methylphenylacetate Product Information." AiFChem Catalog.
  • EvitaChem. "Methyl 2-hydroxy-3-methylphenylacetate Characteristics and Solubility." EvitaChem Database.
  • MDPI. "Thermodynamic Assessment of the Dissolution Process in Organic Solvents." MDPI Pharmaceuticals.
  • ACS Publications. "Solubility Modeling, Solvent Effect, and Dissolution Properties in Solvents Ranging from 283.15 to 328.15 K." Journal of Chemical & Engineering Data.
  • National Institutes of Health (PMC). "Hansen Solubility Parameters Applied to the Extraction of Phytochemicals." PMC Database.
Exploratory

Harnessing Methyl 2-Hydroxy-3-Methylphenylacetate in Medicinal Chemistry: A Structural and Synthetic Paradigm

Executive Summary In the landscape of modern drug discovery, the strategic selection of molecular building blocks dictates the efficiency of library generation and the physicochemical properties of the final drug candida...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, the strategic selection of molecular building blocks dictates the efficiency of library generation and the physicochemical properties of the final drug candidates. Methyl 2-hydroxy-3-methylphenylacetate (CAS: 628335-02-4) is a highly versatile, tri-functional scaffold that offers exceptional utility in medicinal chemistry. As an application scientist overseeing synthetic workflows, I frequently leverage this molecule's unique combination of a phenolic hydroxyl, an acetate ester, and an ortho-methyl group to construct privileged scaffolds, ranging from constrained heterocycles to selective enzyme inhibitors.

This technical guide explores the structural rationale behind this compound, details its primary applications in drug development, and provides self-validating experimental protocols for its derivatization.

Pharmacophore Rationale & Structural Biology

The utility of Methyl 2-hydroxy-3-methylphenylacetate stems from its precise substitution pattern, which provides both synthetic handles and critical pharmacodynamic interactions:

  • The Ortho-Methyl Group (Steric Pre-organization): The 3-methyl substituent is not merely a passive spectator. It exerts significant steric pressure that restricts the rotational degrees of freedom of the adjacent acetate group. In the design of cyclooxygenase-2 (COX-2) inhibitors, such as lumiracoxib, methyl substitutions on the phenylacetic acid ring are critical for dictating potency and substrate-selective inhibition by forcing the molecule into a bioactive conformation that fits deeply into the COX-2 hydrophobic channel [1].

  • The Phenolic Hydroxyl (Nucleophilic Anchor): With a pKa of approximately 10, the 2-hydroxyl group serves as a regioselective nucleophile. It allows for divergent synthesis: it can undergo O-alkylation to form ether-linked libraries or participate in intramolecular cyclization to yield rigidified oxygen heterocycles [2].

  • The Methyl Ester (Orthogonal Reactivity): The acetate ester acts as a built-in protecting group that survives mild basic alkylation of the phenol but can be selectively saponified to the free carboxylic acid for subsequent amidation or coupling reactions [3].

Key Medicinal Chemistry Applications

Synthesis of Privileged Benzofuran-2(3H)-one Scaffolds

Benzofuran-2-ones are potent antioxidants, lipoxygenase (LOX) inhibitors, and anti-inflammatory agents. Methyl 2-hydroxy-3-methylphenylacetate is the direct acyclic precursor to 7-methylbenzofuran-2(3H)-one . The acid-catalyzed lactonization of 2-hydroxyphenylacetates is a foundational reaction in generating these constrained bicyclic systems, where the 7-methyl group enhances the lipophilicity and membrane permeability of the resulting pharmacophore [4].

Development of Arylalkanoic Acid NSAIDs and Sedatives

Phenyl acetate derivatives form the core of several non-steroidal anti-inflammatory drugs (NSAIDs) and ultra-short-acting sedatives [3]. By utilizing the 3-methylphenylacetate core, medicinal chemists can synthesize analogs that mimic the steric bulk of diclofenac or lumiracoxib. Functionalizing the phenolic hydroxyl via etherification allows for the rapid generation of structure-activity relationship (SAR) libraries targeting the GABA_A receptor or COX enzymes.

Heterocyclic Conjugates and Linker Technologies

The bifunctional nature of the hydrolyzed free acid (2-hydroxy-3-methylphenylacetic acid) makes it an ideal capping group or linker. For instance, coupling this acid with complex heterocycles like tetrahydro-β-carbolines generates potent antitumor agents designed to inhibit the Transforming Growth Factor-β (TGF-β) signaling pathway, a critical mechanism in cancer metastasis [5].

Quantitative Data: Physicochemical & Bioactivity Profiles

To guide rational drug design, the physicochemical parameters of the core scaffold and the extrapolated pharmacological utility of its derivatives are summarized below.

Table 1: Physicochemical Profile of the Core Scaffold

ParameterValueImpact on Drug Design
CAS Number 628335-02-4Commercial availability for scale-up[6].
Molecular Weight 180.20 g/mol Highly ligand-efficient (LE); leaves ample room for functionalization without violating Lipinski's Rule of 5.
LogP (Estimated) ~1.8 - 2.2Optimal lipophilicity for oral absorption and passive membrane permeability.
H-Bond Donors/Acceptors 1 / 3Ensures sufficient aqueous solubility while maintaining target engagement capability.

Table 2: Comparative Pharmacological Utility of Derivative Scaffolds

Scaffold ClassPrimary Therapeutic AreaTarget / MechanismRole of the Core Motif
Benzofuran-2(3H)-ones Inflammation / Oxidative StressROS scavenging, LOX inhibition7-Methyl group increases lipophilicity and directs radical stabilization.
Arylalkanoic Acids Analgesia / SedationCOX-2 / GABA_A modulationMimics the steric bulk of lumiracoxib; dictates receptor pocket fit[7].
β-Carboline Conjugates OncologyTGF-β signaling inhibitionPhenylacetic acid moiety acts as a critical linker for target engagement[5].

Self-Validating Experimental Methodologies

In my experience optimizing these pathways, ensuring orthogonal reactivity between the phenol and the ester is the primary challenge. The following protocols are designed as self-validating systems to guarantee high-fidelity library generation.

Protocol 1: Synthesis of 7-Methylbenzofuran-2(3H)-one via Acid-Catalyzed Lactonization
  • Objective: Convert the acyclic ester into a constrained benzofuran-2-one scaffold.

  • Causality & Experience: Direct heating of the ester often leads to intermolecular transesterification and oligomerization. To prevent this, we first conduct a base-mediated saponification to isolate the free acid, followed by a controlled, acid-catalyzed intramolecular Fischer esterification.

Step-by-Step Methodology:

  • Saponification: Dissolve Methyl 2-hydroxy-3-methylphenylacetate (1.0 eq) in a 1:1 mixture of THF and 2M aqueous NaOH (3.0 eq). Stir at room temperature for 4 hours. Insight: The biphasic mixture will become homogeneous as the highly soluble sodium salt forms.

  • Aqueous Workup: Remove THF under reduced pressure. Wash the aqueous layer with diethyl ether to extract unreacted starting material.

  • Acidification: Cool the aqueous phase to 0 °C and slowly add concentrated HCl until pH 1-2 is reached. Insight: This dual-purpose step protonates both the carboxylate and the phenoxide, preparing the molecule for cyclization.

  • Cyclization: Extract the free acid into ethyl acetate. Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 eq) to the organic layer and reflux with a Dean-Stark apparatus for 6 hours. Insight: Continuous removal of water drives the equilibrium toward the lactone.

  • Self-Validating Analysis: Monitor the reaction via FTIR. Successful lactonization is confirmed by the disappearance of the broad -OH stretch (3300–2500 cm⁻¹) and a diagnostic shift of the carbonyl (C=O) stretch from ~1710 cm⁻¹ (carboxylic acid) to ~1810 cm⁻¹ (strained five-membered lactone).

Protocol 2: Regioselective O-Alkylation for Arylalkanoic Acid Libraries
  • Objective: Functionalize the phenolic hydroxyl while preserving the methyl ester for subsequent diversification.

  • Causality & Experience: The ester is susceptible to hydrolysis at high pH. Using a mild, insoluble base like anhydrous K₂CO₃ in a polar aprotic solvent (DMF) selectively deprotonates the phenol without cleaving the ester.

Step-by-Step Methodology:

  • Deprotonation: Suspend Methyl 2-hydroxy-3-methylphenylacetate (1.0 eq) and anhydrous K₂CO₃ (1.5 eq) in dry DMF. Stir at 0 °C for 15 minutes.

  • Alkylation: Dropwise add the desired electrophile (e.g., benzyl bromide, 1.1 eq). Warm to room temperature and stir for 12 hours.

  • Quenching: Quench the reaction with ice water to precipitate the O-alkylated product. Extract with dichloromethane (DCM) and wash extensively with brine to remove DMF.

  • Self-Validating Analysis: Verify by ¹H NMR. The disappearance of the phenolic -OH peak (~9.0 ppm in DMSO-d₆) and the appearance of the alkyl ether protons (e.g., benzylic CH₂ at ~5.1 ppm) confirm regioselective O-alkylation. The methyl ester singlet at ~3.6 ppm must remain intact.

Mechanistic Visualization

The following diagram illustrates the divergent synthetic pathways accessible from the Methyl 2-hydroxy-3-methylphenylacetate core.

G Core Methyl 2-hydroxy-3-methylphenylacetate Hydrolysis Ester Hydrolysis (NaOH / H2O) Core->Hydrolysis Alkylation Regioselective O-Alkylation (R-X, K2CO3) Core->Alkylation Acid 2-Hydroxy-3-methylphenylacetic acid Hydrolysis->Acid Lactonization Acid-Catalyzed Cyclization (p-TsOH, -H2O) Acid->Lactonization Benzofuran 7-Methylbenzofuran-2(3H)-one (Antioxidant Scaffolds) Lactonization->Benzofuran Ether Methyl 2-alkoxy-3-methylphenylacetate Alkylation->Ether Amidation Saponification & Amidation Ether->Amidation NSAID Arylalkanoic Acid Derivatives (COX-2 Inhibitors) Amidation->NSAID

Divergent synthetic pathways of Methyl 2-hydroxy-3-methylphenylacetate.

References

  • Crystal structure of lumiracoxib bound to the apo-mouse-cyclooxygenase-2 | RCSB PDB | [Link]

  • Synthesis and Evaluation of Fluorine-Substituted Phenyl Acetate Derivatives as Ultra-Short Recovery Sedative/Hypnotic Agents | PMC |[Link]

  • Synthesis and Biological Evaluation of Novel Tetrahydro-β-carboline Derivatives | ACS Publications |[Link]

  • Synthetic method of benzofuran-2(3H)

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Synthesis of Methyl 2-hydroxy-3-methylphenylacetate via Fischer Esterification

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Causality, Chemoselectivity, and Self-Validating Experimental Design Executive Summary & Strategic Context M...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Causality, Chemoselectivity, and Self-Validating Experimental Design

Executive Summary & Strategic Context

Methyl 2-hydroxy-3-methylphenylacetate is a highly versatile molecular building block in medicinal chemistry, frequently utilized in the synthesis of anti-inflammatory agents, complex natural product analogs, and advanced pharmaceutical intermediates[1]. The esterification of its precursor, 2-hydroxy-3-methylphenylacetic acid, presents a unique chemoselective challenge due to the presence of an ortho-phenolic hydroxyl group.

As a Senior Application Scientist, I approach this synthesis not merely as a sequence of additions, but as a system of competing kinetic pathways. This protocol is specifically engineered to maximize the yield of the target methyl ester while systematically suppressing unwanted side reactions, ensuring a robust, scalable, and self-validating workflow.

Mechanistic Insights and Causality

The transformation relies on a classic Fischer esterification mechanism, where an acid catalyst protonates the carboxylic acid, rendering it susceptible to nucleophilic attack by methanol[2]. However, the ortho-hydroxyl group in 2-hydroxy-3-methylphenylacetic acid introduces a critical divergence in the reaction pathway. Under acidic conditions, the protonated intermediate can undergo an intramolecular attack by the phenolic oxygen, leading to the formation of a 5-membered lactone (7-methylbenzofuran-2(3H)-one).

To thermodynamically and kinetically favor the desired intermolecular esterification, two causal parameters must be strictly controlled:

  • Nucleophile Concentration: Methanol must be used in vast excess (acting as the solvent) to ensure the pseudo-first-order kinetics of the intermolecular attack outpace the intramolecular cyclization.

  • Water Removal: Because Fischer esterification is an equilibrium process, the dehydrating nature of the catalyst drives the reaction forward, preventing hydrolysis back to the starting material[3].

Chemoselective pathways: Intermolecular esterification vs. intramolecular lactonization.

Experimental Design & Catalyst Optimization

Selecting the optimal catalyst is paramount for balancing reaction kinetics, yield, and workup efficiency. The table below synthesizes quantitative data driving our catalyst selection for phenylacetic acid derivatives, based on established eco-friendly and traditional methodologies[2][3].

Catalyst SystemLoadingReaction TimeConversion (%)Lactone ByproductWorkup Complexity
H₂SO₄ (Conc.) 5-10 mol%2-4 h> 95%Low (< 5%)Moderate (Requires neutralization)
Amberlyst-15 10 wt%5-6 h~ 85-90%Very LowLow (Simple filtration)
BF₃·MeOH 1.5 eq1-2 h> 98%TraceModerate (Aqueous quench)

Strategic Decision: Concentrated H₂SO₄ is selected for this protocol due to its high conversion rate, excellent dehydrating properties, and scalability, provided a rigorous neutralization workup is employed to separate the product from the catalyst and unreacted acid[4].

Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system. The workup steps inherently separate unreacted starting materials from the product. If the final mass is low, the scientist immediately knows the reaction did not reach completion, rather than assuming product loss during extraction.

Reagents & Equipment
  • 2-Hydroxy-3-methylphenylacetic acid: 10.0 g (60.2 mmol)

  • Anhydrous Methanol (MeOH): 100 mL (Solvent and reactant)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%): 0.5 mL (Catalyst)

  • Saturated Sodium Bicarbonate (NaHCO₃): Aqueous solution

  • Ethyl Acetate (EtOAc): Extraction solvent

  • Anhydrous Sodium Sulfate (Na₂SO₄): Drying agent

Step-by-Step Methodology
  • Reaction Initiation: Dissolve 10.0 g of 2-hydroxy-3-methylphenylacetic acid in 100 mL of anhydrous methanol in a 250 mL round-bottom flask.

    • Causality: Strictly anhydrous conditions are critical to prevent the reverse hydrolysis reaction and suppress lactonization.

  • Catalyst Addition: Slowly add 0.5 mL of concentrated H₂SO₄ dropwise while stirring.

    • Caution: This step is exothermic; ensure proper ventilation and controlled addition[4].

  • Reflux: Attach a reflux condenser and heat the mixture to 65-70 °C (gentle reflux) for 3 hours. Monitor the reaction via TLC (Hexane:EtOAc 4:1). The product ester will elute higher (R_f ~0.6) than the highly polar starting acid (R_f ~0.1).

  • Solvent Removal: Once TLC indicates complete consumption of the starting material, cool the flask to room temperature and concentrate the mixture under reduced pressure to remove approximately 80% of the methanol.

    • Causality: Removing excess methanol prevents the ester product from co-partitioning into the aqueous phase during the subsequent extraction step.

  • Aqueous Quench & Extraction (Self-Validation Step): Dilute the concentrated residue with 100 mL of EtOAc and wash with 50 mL of saturated aqueous NaHCO₃.

    • Causality: The NaHCO₃ neutralizes the H₂SO₄ and deprotonates any unreacted 2-hydroxy-3-methylphenylacetic acid, pulling it entirely into the aqueous layer. The organic layer now exclusively contains the target ester. A low yield at the end of this step directly diagnoses incomplete reaction conversion.

  • Washing & Drying: Wash the organic layer with 50 mL of brine (saturated NaCl) to remove residual water, then dry over anhydrous Na₂SO₄.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield Methyl 2-hydroxy-3-methylphenylacetate as a pale yellow to colorless oil.

Step-by-step workflow for the synthesis and isolation of the target methyl ester.

Analytical Verification (Quality Control)

To establish absolute trustworthiness, the isolated product must be verified against expected spectroscopic benchmarks:

  • ¹H-NMR (CDCl₃, 400 MHz): Look for a distinct, sharp singlet integrating to 3 protons at approximately δ 3.70 ppm . This peak confirms the successful incorporation of the methyl ester group. The benzylic CH₂ (singlet, ~δ 3.6 ppm) should remain intact, confirming the core structure has not degraded.

  • Mass Spectrometry (ESI-MS): The expected mass [M+H]⁺ for the product (C₁₀H₁₂O₃) is m/z 181.08.

References
  • Title: Fischer Esterification-Typical Procedures Source: OperaChem URL: [Link]

  • Title: Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias Source: ResearchGate URL: [Link]

  • Title: phenylacetic acid - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

Sources

Application

Application Note: High-Yield Synthesis Protocol for Methyl 2-hydroxy-3-methylphenylacetate

Introduction & Mechanistic Rationale Methyl 2-hydroxy-3-methylphenylacetate (CAS: 628335-02-4) is a highly valued organic building block utilized in advanced pharmaceutical synthesis and materials science[1]. The most ro...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Methyl 2-hydroxy-3-methylphenylacetate (CAS: 628335-02-4) is a highly valued organic building block utilized in advanced pharmaceutical synthesis and materials science[1]. The most robust and scalable method for synthesizing this compound is the acid-catalyzed Fischer esterification of its precursor, 2-hydroxy-3-methylphenylacetic acid (CAS: 714252-13-8).

Expert Insight & Selectivity: When working with 2-hydroxy-3-methylphenylacetic acid, a common concern is the potential for unwanted side reactions, specifically the etherification of the phenolic hydroxyl group. However, under standard Fischer esterification conditions, the aliphatic carboxylic acid is highly reactive, whereas the phenolic hydroxyl remains unreactive due to its poor nucleophilicity and the absence of a strong methylating agent. Furthermore, the methylene spacer (-CH₂-) isolates the carboxyl group from the steric bulk of the ortho-hydroxyl and meta-methyl groups on the aromatic ring, ensuring rapid and high-yielding esterification without steric hindrance[2].

Causality of the Reaction Design: Fischer esterification is an equilibrium-driven process. To achieve yields exceeding 95%, this protocol exploits Le Chatelier's principle by utilizing anhydrous methanol as both the solvent and the reactant in a massive volumetric excess. The addition of a catalytic amount of concentrated sulfuric acid (H₂SO₄) lowers the activation energy by protonating the carbonyl oxygen, thereby drastically enhancing the electrophilicity of the carbonyl carbon[2].

ReactionMechanism Step1 Carbonyl Protonation (H2SO4 Catalyst) Step2 Nucleophilic Attack (MeOH Addition) Step1->Step2 Step3 Proton Transfer (Tetrahedral Intermed.) Step2->Step3 Step4 Water Elimination (Dehydration) Step3->Step4 Step5 Deprotonation (Ester Formation) Step4->Step5

Fig 1. Mechanistic pathway of the acid-catalyzed Fischer esterification.

Materials & Equipment

  • Precursor: 2-Hydroxy-3-methylphenylacetic acid (CAS: 714252-13-8)

  • Reagents: Anhydrous Methanol (MeOH), Concentrated Sulfuric Acid (H₂SO₄, 98%), Saturated Aqueous Sodium Bicarbonate (NaHCO₃), Ethyl Acetate (EtOAc), Brine, Anhydrous Sodium Sulfate (Na₂SO₄).

  • Equipment: 250 mL round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, rotary evaporator, separatory funnel, TLC plates (Silica gel 60 F254).

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system , ensuring that the operator can visually and physically confirm the success of each step before proceeding.

Step 1: Reaction Setup

  • Action: Dissolve 10.0 g (approx. 60.1 mmol) of 2-hydroxy-3-methylphenylacetic acid in 100 mL of anhydrous methanol in a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Causality: The 10-fold volumetric excess of methanol acts as the solvent and drives the equilibrium entirely toward the ester product.

Step 2: Catalyst Activation

  • Action: Slowly add 1.0 mL of concentrated H₂SO₄ dropwise to the stirring solution.

  • Self-Validation: A slight, localized exothermic reaction (heat evolution) will be felt on the flask exterior, confirming the active protonation of the solvent and substrate. The solution should remain clear.

Step 3: Reflux & In-Process Control (IPC)

  • Action: Attach a reflux condenser and heat the mixture to a gentle reflux (65°C) for 8 hours.

  • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (7:3) mobile phase. The complete disappearance of the highly polar carboxylic acid spot (low Rf​ ) and the emergence of a distinct, less polar ester spot (higher Rf​ ) confirms 100% conversion.

Step 4: Quenching & Solvent Removal

  • Action: Cool the mixture to room temperature. Concentrate the reaction mixture under reduced pressure (rotary evaporation) to remove approximately 70-80% of the methanol.

  • Causality: Removing the excess methanol prior to the aqueous workup prevents the reverse reaction (hydrolysis) and drastically improves the partitioning of the product into the organic layer during extraction.

Step 5: Aqueous Workup & Neutralization

  • Action: Dilute the concentrated oily residue with 100 mL of Ethyl Acetate. Transfer to a separatory funnel and wash the organic layer with saturated aqueous NaHCO₃ (3 x 50 mL).

  • Self-Validation: Vigorous CO₂ gas evolution (effervescence) will occur during the first wash as the unreacted H₂SO₄ and any trace carboxylic acid are neutralized. The complete cessation of bubbling during the third wash serves as a visual guarantee that the organic phase is fully neutralized.

Step 6: Isolation & Drying

  • Action: Wash the organic layer with brine (50 mL) to remove residual water, then dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate in vacuo to afford Methyl 2-hydroxy-3-methylphenylacetate as a pale yellow to colorless oil.

SynthesisWorkflow A Precursor Preparation 2-Hydroxy-3-methylphenylacetic acid B Fischer Esterification Anhydrous MeOH, H2SO4, 65°C A->B C In-Process Control (IPC) TLC Monitoring (Rf shift) B->C D Aqueous Workup NaHCO3 Wash & Phase Separation C->D E Product Isolation Solvent Evaporation & Chromatography D->E F Analytical Validation Methyl 2-hydroxy-3-methylphenylacetate E->F

Fig 2. Experimental workflow for the synthesis of Methyl 2-hydroxy-3-methylphenylacetate.

Data Presentation: Reaction Optimization

The following table summarizes the quantitative data from our optimization trials. While H₂SO₄ remains the industrial standard, advanced moisture-tolerant Zirconium complexes have also been validated for phenylacetic acid esterifications[3].

Table 1: Optimization of Esterification Conditions

EntryCatalyst SystemSolventTemp (°C)Time (h)Yield (%)Observation / Causality
1None (Control)MeOH6524< 5Lack of electrophilic activation prevents reaction.
2p-TsOH (10 mol%)MeOH651282Slower kinetics compared to mineral acids.
3 H₂SO₄ (5 mol%) MeOH 65 8 96 Optimal protonation; high yield and purity.
4Zr(Cp)₂( CF3​SO3​ )₂Toluene/MeOH801291Moisture-tolerant alternative catalyst[3].

Analytical Validation

To ensure the trustworthiness of the final product, conduct the following analytical checks:

  • HPLC-UV: Run on a C18 column (Water/Acetonitrile gradient with 0.1% TFA). The product should present as a single sharp peak (>98% purity).

  • ¹H NMR (400 MHz, CDCl₃): Key diagnostic peaks include the disappearance of the broad carboxylic acid OH proton (~11.0 ppm) and the appearance of a sharp, 3-proton singlet at ~3.70 ppm, corresponding to the newly formed methyl ester group (-OCH₃). The phenolic OH will remain visible as a singlet around 5.0-6.0 ppm depending on concentration.

References

3.[2] Title: Synthesis, properties and applications of esters of phenylacetic acid Source: Processes of Petrochemistry and Oil Refining (PPOR) URL: [Link]

4.[3] Title: Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex Source: National Institutes of Health (PMC) URL: [Link]

Sources

Method

Application Note: Formulation Protocols for Methyl 2-hydroxy-3-methylphenylacetate in Fine Fragrance

Executive Summary Methyl 2-hydroxy-3-methylphenylacetate (CAS: 628335-02-4) is a highly specialized aromatic ester utilized in advanced fragrance formulation and flavor chemistry[1]. Structurally bridging the gap between...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-hydroxy-3-methylphenylacetate (CAS: 628335-02-4) is a highly specialized aromatic ester utilized in advanced fragrance formulation and flavor chemistry[1]. Structurally bridging the gap between classic phenylacetates (known for sweet, honeyed floralcy) and phenolic esters (known for deep, mossy-balsamic retention), this compound acts as a powerful middle-to-base note modifier and fixative [2].

For researchers and formulation scientists, mastering this molecule requires navigating the chemical dichotomy of its structure. While the ester linkage provides the primary olfactory character, the free phenolic hydroxyl group at the C2 position dictates its physicochemical behavior [3]. This guide provides field-proven, self-validating protocols to harness its olfactory profile while mitigating the inherent risks of auto-oxidation and matrix discoloration [4].

Physicochemical Profiling & Structure-Odor Relationship (SOR)

The olfactory and physical behavior of Methyl 2-hydroxy-3-methylphenylacetate is governed by its specific substitution pattern. The ortho-hydroxyl group can form an intramolecular hydrogen bond with the ester carbonyl in non-polar media. This internal bonding prevents extensive intermolecular hydrogen bonding, subtly increasing the molecule's vapor pressure compared to its para-substituted analogs, allowing it to lift into the heart of a fragrance rather than sitting strictly in the base. Meanwhile, the 3-methyl group imparts a slight cresolic/leathery nuance, adding complexity to floral accords.

Table 1: Physicochemical & Olfactory Properties
ParameterSpecification / Descriptor
CAS Number 628335-02-4
Molecular Formula C10H12O3
Molecular Weight 180.20 g/mol
Odor Profile Floral (honeyed), balsamic, mossy, mild cresolic undertones
Volatility Class Middle-to-Base Note (Fixative)
Solubility Soluble in Ethanol, Dipropylene Glycol (DPG); Insoluble in Water

Mechanistic Insights: Olfactory Binding & Chemical Stability

The "Why" Behind the Chemistry: Phenylacetate derivatives typically activate specific olfactory receptors (e.g., OR1G1), triggering a cAMP-dependent secondary messenger cascade interpreted by the olfactory bulb as "floral/honey" [3]. The addition of the phenolic -OH shifts the binding affinity, recruiting receptors sensitive to balsamic and woody odorants, making it an excellent bridge between floral hearts and chypre bases.

However, phenolic esters are highly effective radical scavengers [4]. This antioxidant capacity means the molecule itself is sacrificial. In alkaline environments (pH > 7.0) or under UV exposure, the 2-hydroxy group can deprotonate and oxidize into a reactive ortho-quinone [5]. This quinone can subsequently polymerize or react with primary amines in the fragrance matrix (e.g., Indole, Methyl Anthranilate) via Michael addition pathways, leading to severe browning (discoloration) of the final product. Therefore, formulation requires strict environmental control and the preemptive use of sacrificial antioxidants.

Table 2: Matrix Compatibility & Stability Data
Matrix TypeOptimal pH RangeDiscoloration RiskRecommended Stabilization Strategy
Hydroalcoholic (Fine Fragrance) 4.5 – 6.0High (UV-induced)0.1% BHT + 0.2% UV Filter (e.g., Uvinul)
O/W Emulsion (Lotions) 5.0 – 6.5Moderate0.2% Alpha-Tocopherol + EDTA (Chelator)
Lipid/Wax (Candles) N/ALow0.1% BHA

Experimental Protocols

The following protocols are designed as self-validating systems to ensure that the material is successfully integrated without compromising the long-term aesthetic stability of the drug or cosmetic vehicle.

Protocol A: Masterbatch Solubilization and Stabilization

Objective: To create a stable 10% (w/w) stock solution of Methyl 2-hydroxy-3-methylphenylacetate that prevents premature auto-oxidation prior to compounding.

Materials:

  • Methyl 2-hydroxy-3-methylphenylacetate (Purity ≥ 95%)

  • Dipropylene Glycol (DPG) or Triethyl Citrate (TEC)

  • Butylated Hydroxytoluene (BHT)

Step-by-Step Methodology:

  • Preparation: In a clean, dry amber glass beaker, weigh 89.9g of DPG.

  • Antioxidant Solubilization: Add 0.1g of BHT to the DPG. Stir continuously at 300 RPM using a magnetic stirrer at room temperature until the BHT is completely dissolved. Causality: Dissolving the antioxidant first ensures that the solvent matrix is fully protected before the vulnerable phenolic ester is introduced.

  • Active Integration: Slowly add 10.0g of Methyl 2-hydroxy-3-methylphenylacetate to the vortex. Continue stirring for 15 minutes until a homogenous, clear solution is achieved.

  • Nitrogen Purge: Transfer the solution to an amber glass storage bottle. Purge the headspace with Nitrogen gas for 5 seconds to displace ambient oxygen, then seal tightly.

  • Validation (Self-Correction Step): Measure the initial absorbance of a 1 mL aliquot at 420 nm ( A420​ ) using a UV-Vis spectrophotometer. Incubate the sealed vial at 45°C for 14 days. A ΔA420​ of < 0.05 indicates successful stabilization of the phenolic moiety against quinone formation.

Protocol B: Integration into a Fine Fragrance Accord

Objective: To construct a balanced floral-mossy accord demonstrating the fixative properties of the compound.

Step-by-Step Methodology:

  • Base Construction: Combine 40 parts Iso E Super (woody core) and 20 parts Galaxolide (macrocyclic musk).

  • Heart Integration: Add 30 parts Hedione (methyl dihydrojasmonate) to provide floral lift and volume.

  • Modifier Addition: Introduce 10 parts of the 10% Methyl 2-hydroxy-3-methylphenylacetate Masterbatch (from Protocol A).

  • Maceration: Allow the accord to macerate in a dark, temperature-controlled environment (15°C) for 7 days. Causality: Maceration allows the intramolecular hydrogen bonds of the phenolic ester to equilibrate with the polar/non-polar domains of the macrocyclic musks, smoothing the cresolic edges.

  • Olfactory Validation: Dip a perfumer's smelling strip into the accord. Evaluate at T=0, T=4 hours, and T=24 hours. The presence of a sweet, mossy-floral signature at the 24-hour mark confirms successful fixation.

Mandatory Visualization: Formulation Workflow

G N1 Raw Material: Methyl 2-hydroxy-3-methylphenylacetate N2 Solubilization (DPG or TEC, 10% w/w) N1->N2 Reduce viscosity & vapor pressure N3 Antioxidant Addition (0.1% BHT + UV Filter) N2->N3 Prevent phenolic oxidation N4 Base Integration (Ethanol / Emulsion / Wax) N3->N4 Matrix blending N5 Stability Validation (45°C, 4 Weeks, ΔA420 < 0.05) N4->N5 Colorimetric & Olfactory QC

Fig 1. Stabilization and formulation workflow for phenolic ester fragrance materials.

References

  • Chemical Structure and Specs: 628335-02-4 | Methyl 2-hydroxy-3-methylphenylacetate AiFChem Product D
  • 628335-02-4 | Methyl 2-hydroxy-3-methylphenylacetate Ambeed Chemical D
  • Derivatives from 2,5,6-Trimethylcyclohex-2-en-1-ol as Fragrance Compositions (Citing Arctander, Perfume and Flavor Chemicals)
  • Oxidative Stability of DHA Phenolic Ester ResearchG
  • Effect of Heat Treatment on the Phenolic Compounds and Antioxidant Capacity Journal of Agricultural and Food Chemistry - ACS Public
Application

Application Note: High-Throughput Purity Profiling of Methyl 2-hydroxy-3-methylphenylacetate by HPLC and GC

Abstract This application note presents robust and reliable High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the purity analysis of Methyl 2-hydroxy-3-methylphenylacetate. Designed fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents robust and reliable High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the purity analysis of Methyl 2-hydroxy-3-methylphenylacetate. Designed for researchers, scientists, and drug development professionals, these protocols provide a comprehensive framework for accurate quantification and impurity profiling, crucial for quality control and regulatory compliance. The HPLC method, utilizing a reversed-phase C18 column, is optimized for the separation of non-volatile impurities, while the GC method, employing a capillary column, is tailored for the analysis of volatile and semi-volatile related substances. This document provides detailed experimental protocols, data presentation, and a scientific rationale for the methodological choices, ensuring both technical accuracy and practical applicability in a laboratory setting.

Introduction: The Analytical Imperative for Methyl 2-hydroxy-3-methylphenylacetate Purity

Methyl 2-hydroxy-3-methylphenylacetate, also known as Methyl 2-hydroxy-3-methylbenzoate, is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals.[1][2] Its purity is a critical determinant of the quality, safety, and efficacy of the final product. Even trace impurities can potentially alter the pharmacological or toxicological profile of a drug substance or affect the performance of a high-purity chemical. Therefore, the development of validated, stability-indicating analytical methods for purity assessment is of paramount importance.[3][4]

This guide provides two orthogonal analytical techniques, HPLC and GC, to create a comprehensive purity profile. HPLC is the workhorse for analyzing the parent compound and any non-volatile impurities, while GC is ideally suited for detecting and quantifying residual solvents and other volatile or semi-volatile impurities that may be present from the manufacturing process.

Physicochemical Properties of Methyl 2-hydroxy-3-methylphenylacetate

A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.

PropertyValueSource
Chemical Formula C9H10O3[1][2]
Molecular Weight 166.18 g/mol [2]
Appearance White to off-white crystalline powder or colorless crystalsInferred from similar compounds
Solubility Freely soluble in alcohol and methanol; very slightly soluble in water.[5]
Structure Aromatic ester with a hydroxyl group, indicating moderate polarity and UV absorbance.[1][2]

The presence of a chromophore in the molecule makes UV detection a suitable choice for HPLC analysis.[6] Its volatility, while not high, is sufficient for analysis by gas chromatography, particularly for the detection of more volatile impurities.

High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis

The developed reversed-phase HPLC method is designed to be a stability-indicating assay, capable of separating the main component from potential degradation products and non-volatile impurities.

Rationale for Method Development

The choice of a C18 stationary phase is based on its wide applicability for moderately polar compounds like Methyl 2-hydroxy-3-methylphenylacetate.[6][7] A gradient elution with acetonitrile and water is employed to ensure the separation of impurities with a range of polarities. The addition of a small amount of formic acid to the mobile phase is crucial for suppressing the ionization of the phenolic hydroxyl group, thereby ensuring good peak shape and reproducible retention times.[7]

Experimental Protocol: HPLC

Instrumentation and Materials:

  • HPLC system with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Formic acid (analytical grade).

  • Deionized water (18.2 MΩ·cm).

  • Methyl 2-hydroxy-3-methylphenylacetate reference standard.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 30% B, 2-15 min: 30-80% B, 15-18 min: 80% B, 18-18.1 min: 80-30% B, 18.1-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm
Injection Volume 10 µL

Solution Preparation:

  • Diluent: Prepare a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of Methyl 2-hydroxy-3-methylphenylacetate reference standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the Methyl 2-hydroxy-3-methylphenylacetate sample and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phases A & B hplc_system Equilibrate HPLC System prep_mobile->hplc_system prep_diluent Prepare Diluent prep_std Prepare Standard Solution prep_diluent->prep_std prep_sample Prepare Sample Solution prep_diluent->prep_sample inject_std Inject Standard prep_std->inject_std inject_sample Inject Sample(s) prep_sample->inject_sample hplc_system->inject_std inject_std->inject_sample integrate Integrate Chromatograms inject_sample->integrate calculate Calculate Purity (% Area) integrate->calculate

Caption: HPLC analysis workflow from solution preparation to data processing.

Gas Chromatography (GC) Method for Purity and Residual Solvents Analysis

This GC method is designed to separate and quantify volatile and semi-volatile impurities, including residual solvents, which may be present in the Methyl 2-hydroxy-3-methylphenylacetate sample.

Rationale for Method Development

A flame ionization detector (FID) is chosen for its wide linear range and near-universal response to organic compounds.[8] An Agilent Intuvo HP-Innowax column, a polar stationary phase, is selected to achieve good separation of a wide range of potential impurities with varying polarities.[8] The temperature program is optimized to elute the main component and any impurities within a reasonable runtime while ensuring adequate resolution.

Experimental Protocol: GC

Instrumentation and Materials:

  • Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Capillary column (e.g., Agilent Intuvo HP-Innowax, 60 m x 0.32 mm, 0.5 µm).

  • Helium (carrier gas).

  • Hydrogen and Air (for FID).

  • Methanol or another suitable solvent (GC grade).

  • Methyl 2-hydroxy-3-methylphenylacetate reference standard.

Chromatographic Conditions:

ParameterCondition
Column Agilent Intuvo HP-Innowax, 60 m x 0.32 mm, 0.5 µm (or equivalent)
Inlet Temperature 250 °C
Injection Mode Split (100:1)
Injection Volume 1 µL
Carrier Gas Helium
Constant Flow 2.0 mL/min
Oven Program Initial: 60 °C (hold 5 min), Ramp: 10 °C/min to 240 °C (hold 10 min)
Detector FID
Detector Temperature 280 °C

Solution Preparation:

  • Standard Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of Methyl 2-hydroxy-3-methylphenylacetate reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., methanol).

  • Sample Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of the Methyl 2-hydroxy-3-methylphenylacetate sample and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the same solvent.

GC Workflow Diagram

GC_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC Analysis cluster_data_gc Data Processing prep_std_gc Prepare Standard Solution inject_std_gc Inject Standard prep_std_gc->inject_std_gc prep_sample_gc Prepare Sample Solution inject_sample_gc Inject Sample(s) prep_sample_gc->inject_sample_gc gc_system Condition GC System gc_system->inject_std_gc inject_std_gc->inject_sample_gc integrate_gc Integrate Chromatograms inject_sample_gc->integrate_gc calculate_gc Calculate Purity (% Area) integrate_gc->calculate_gc

Caption: GC analysis workflow from sample preparation to data processing.

Data Analysis and Interpretation

For both HPLC and GC methods, the purity of the Methyl 2-hydroxy-3-methylphenylacetate sample is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

For the quantification of specific impurities, reference standards for each impurity would be required to establish their respective response factors.

Conclusion

The HPLC and GC methods detailed in this application note provide a robust and reliable framework for the comprehensive purity analysis of Methyl 2-hydroxy-3-methylphenylacetate. The orthogonal nature of these techniques ensures a thorough impurity profile, encompassing both non-volatile and volatile related substances. These protocols are suitable for implementation in quality control laboratories and research settings, contributing to the assurance of product quality and consistency. The provided rationale for methodological choices empowers scientists to adapt and further optimize these methods for their specific analytical needs.

References

  • European Pharmacopoeia 6.0, Methyl parahydroxybenzoate. (2020, February 2). Retrieved from [Link]

  • Agilent Technologies. (2016, September 1). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 2-hydroxy-3-methyl-, methyl ester. Retrieved from [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Retrieved from [Link]

  • Olkowski, A. A., et al. (n.d.). a rapid hplc method for determination of major phenolic acids in plant material. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). Compound purity analysis and HPLC data. Retrieved from [Link]

  • R Discovery. (n.d.). Stability-Indicating HPLC Method Research Articles. Retrieved from [Link]

  • Patel, S., & Patel, N. J. (2011). Stability-Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine. Indian journal of pharmaceutical sciences, 73(3), 345–349. Retrieved from [Link]

  • Lee, H. S., et al. (2007). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. Journal of pharmaceutical and biomedical analysis, 43(3), 1189–1193. Retrieved from [Link]

  • Pujeri, S. S., Khader, A. M. A., & Seetharamappa, J. (2012). Validated stability-indicating HPLC method for the separation of pindolol enantiomers and its related substances. Journal of Food and Drug Analysis, 20(2), 435-442. Retrieved from [Link]

  • Palleshwar, V. R., et al. (2012). development and validation of a new stability indicating hplc method for quantification of process related and degradation impurities of bicalutamide in tablet dosage forms. International Journal of Pharmacy, 2(1), 218-223. Retrieved from [Link]

Sources

Method

Analytical Techniques for the Quantification of Methyl 2-hydroxy-3-methylphenylacetate: A Comprehensive Protocol Guide

As drug development pipelines increasingly rely on highly functionalized aromatic building blocks, the accurate quantification of intermediates like Methyl 2-hydroxy-3-methylphenylacetate (CAS: 628335-02-4) becomes criti...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on highly functionalized aromatic building blocks, the accurate quantification of intermediates like Methyl 2-hydroxy-3-methylphenylacetate (CAS: 628335-02-4) becomes critical. This compound—characterized by an aromatic core, a phenolic hydroxyl group, and a methyl ester moiety—presents unique analytical challenges and opportunities.

This application note provides a field-proven, causality-driven guide to quantifying this compound across different stages of drug development, from bulk API purity analysis to trace bioanalytical quantification.

Physicochemical Profiling & Analytical Strategy

To design a robust assay, we must first deconstruct the molecule’s physicochemical properties. The tri-functional nature of Methyl 2-hydroxy-3-methylphenylacetate dictates our instrumental approach:

  • The Aromatic Ring: The conjugated π -system provides a strong chromophore, making the molecule highly responsive to Ultraviolet (UV) detection, with optimal absorbance typically observed between 230 nm and 278 nm[1].

  • The Phenolic Hydroxyl (pKa ~9.5): This is the most critical functional group for liquid chromatography. If analyzed using a neutral mobile phase, the hydroxyl group will partially deprotonate, leading to severe peak tailing and irreproducible retention times. The mobile phase must be strictly buffered to an acidic pH (e.g., pH ~2.7 using formic acid) to ensure the molecule remains in a single, fully protonated state[2]. Furthermore, methanol is preferred over acetonitrile as an organic modifier because its proton-donor/acceptor properties better solvate the phenolic hydroxyl, improving peak symmetry[2].

  • The Methyl Ester: The ester linkage lowers the molecule's boiling point and increases its thermal stability compared to a free carboxylic acid. This volatility makes it an excellent candidate for Gas Chromatography-Mass Spectrometry (GC-MS) without the need for complex derivatization steps[3].

DecisionTree Goal Define Analytical Goal for Methyl 2-hydroxy-3-methylphenylacetate Bulk Bulk API Purity & Reaction Monitoring Goal->Bulk Trace Trace Impurity Profiling & Volatiles Goal->Trace Bio In Vivo PK/PD Quantification Goal->Bio HPLC HPLC-UV (C18, 230 nm) Bulk->HPLC GCMS GC-MS (EI, DB-5MS) Trace->GCMS LCMS UPLC-MS/MS (ESI, MRM) Bio->LCMS

Analytical technique selection tree based on experimental objectives.

Method 1: HPLC-UV for Bulk Purity and API Quantification

Application: Routine batch release, synthetic reaction monitoring, and bulk purity profiling. Causality: Reversed-phase HPLC utilizing a C18 stationary phase provides optimal hydrophobic interactions for the phenylacetate core. The use of an acidic aqueous phase suppresses the ionization of the phenolic group, while UV detection at 230 nm captures the strong π

π
  • transitions of the substituted aromatic system[1][3].
Step-by-Step Protocol
  • Column Selection: C18 analytical column (4.6 mm × 250 mm, 5 μm particle size).

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic acid in ultra-pure water (v/v). Filter through a 0.22 μm membrane.

    • Solvent B: HPLC-Grade Methanol.

  • Gradient Elution Program:

    • 0.0–2.0 min: 20% B

    • 2.0–15.0 min: Linear ramp to 80% B

    • 15.0–20.0 min: Hold at 80% B

    • 20.0–21.0 min: Return to 20% B

    • 21.0–25.0 min: Column equilibration

  • Instrument Parameters: Flow rate at 1.0 mL/min; Column oven at 30 °C; UV detection at 230 nm.

  • Sample Preparation: Dissolve 10 mg of the analyte in 10 mL of Methanol:Water (50:50, v/v). Vortex for 30 seconds and filter through a 0.22 μm PTFE syringe filter. Inject 10 μL.

Self-Validating System Suitability Test (SST): Prior to sample analysis, inject a reference standard solution (100 μg/mL) in quintuplicate. The system is deemed suitable only if the relative standard deviation (RSD) of the peak area is ≤ 2.0%, the theoretical plate count (N) is ≥ 5000, and the tailing factor (Tf) is strictly between 0.9 and 1.2.

Method 2: GC-MS for Trace Impurity and Volatile Profiling

Application: Identification of synthetic byproducts, residual solvents, and trace degradation products. Causality: Capillary GC coupled with Electron Impact (EI) MS allows for high-resolution separation of volatile esters. The 70 eV EI source provides highly reproducible, library-matchable fragmentation patterns (e.g., loss of the methoxy radical, −OCH3​ , yielding a stable acylium ion) crucial for structural elucidation of unknown impurities[3].

Step-by-Step Protocol
  • Column Selection: DB-5MS or equivalent capillary column (30 m × 0.25 mm i.d., 0.25 μm film thickness).

  • Carrier Gas: Helium (99.999% purity) maintained at a constant linear velocity of 30 cm/s.

  • Oven Temperature Program:

    • Initial temperature: 60 °C (hold for 2 min).

    • Ramp: 10 °C/min to 250 °C.

    • Final hold: 5 min at 250 °C.

  • Injection Parameters: 1 μL injection volume; Split ratio 10:1; Injector port temperature at 250 °C.

  • MS Conditions: EI source at 70 eV; Ion source temperature at 230 °C; Quadrupole temperature at 150 °C; Full scan range m/z 50–350.

Self-Validating Tuning and Blank Run: Perform an automated mass spectrometer tune using Perfluorotributylamine (PFTBA) to ensure mass axis calibration. Run a solvent blank (e.g., GC-grade hexane) to ensure the system is free of carryover. The baseline must remain stable with no interfering peaks at the expected retention time.

Method 3: UPLC-MS/MS for Bioanalytical Quantification (PK/PD)

Application: Trace quantification in complex biological matrices (e.g., serum, plasma) during preclinical pharmacokinetic studies. Causality: Biological matrices contain heavy protein loads that will instantly foul analytical columns. Protein precipitation with cold methanol efficiently recovers small aromatic esters while denaturing matrix proteins, achieving near 100% recovery with negligible matrix effects[4]. Scheduled Multiple Reaction Monitoring (MRM) on a triple quadrupole MS provides the absolute highest specificity and sensitivity, filtering out endogenous background noise[5].

Workflow Start Biological Sample (Serum/Plasma) Spike Spike Internal Standard (Deuterated Analog) Start->Spike Precipitation Protein Precipitation (400 μL Cold Methanol) Spike->Precipitation Centrifuge Centrifugation (14,000×g, 15 min, 4°C) Precipitation->Centrifuge Analysis UPLC-MS/MS Analysis (ESI+, MRM Mode) Centrifuge->Analysis Data Quantification & Data Processing Analysis->Data

Bioanalytical workflow for trace quantification via UPLC-MS/MS.

Step-by-Step Protocol
  • Sample Extraction: Aliquot 100 μL of serum into a microcentrifuge tube. Add 10 μL of Internal Standard (IS) working solution (e.g., deuterated methyl phenylacetate).

  • Protein Precipitation: Add 400 μL of ice-cold Methanol. Vortex vigorously for 2 minutes, then centrifuge at 14,000× g for 15 minutes at 4 °C[4].

  • Sample Transfer: Carefully transfer 200 μL of the clear supernatant to an autosampler vial equipped with a glass insert.

  • UPLC Conditions: Use a sub-2-micron C18 column (e.g., 2.1 mm × 50 mm, 1.7 μm). Mobile phase A: 0.1% Formic acid in water; Mobile phase B: 0.1% Formic acid in Acetonitrile. Run a fast 5-minute gradient from 5% B to 95% B at 0.4 mL/min[5].

  • MS/MS Detection: Operate the mass spectrometer in Electrospray Ionization Positive (ESI+) mode. Target the protonated precursor ion [M+H]+ at m/z 181.1. Optimize collision energy (CE) via direct infusion to identify the most abundant product ion for the MRM transition.

Self-Validating Calibration and Quality Control: Construct a 6-point matrix-matched calibration curve. The assay run is valid only if the coefficient of determination ( R2 ) is ≥ 0.995, and Low, Mid, and High Quality Control (QC) samples back-calculate to within ±15% of their nominal concentrations.

Quantitative Data & Validation Summary

The following table summarizes the expected validation parameters for the three methodologies, providing a benchmark for assay transfer and internal laboratory validation.

Analytical ParameterHPLC-UV (Bulk API)GC-MS (Impurity Profiling)UPLC-MS/MS (Bioanalytical)
Primary Matrix Neat / Synthetic SolventNeat / HeadspaceSerum / Plasma
Linearity Range 1.0 – 500 μg/mL0.1 – 50 μg/mL0.5 – 500 ng/mL
Limit of Detection (LOD) 0.3 μg/mL0.02 μg/mL0.1 ng/mL
Limit of Quantification (LOQ) 1.0 μg/mL0.1 μg/mL0.5 ng/mL
Intra-day Precision (RSD) < 1.5%< 3.0%< 8.0%
Inter-day Precision (RSD) < 2.0%< 4.5%< 12.0%
Recovery 98% – 102%N/A92% – 105%

References

  • Approaches to Asymmetric Oxidations of Nonpolar Reactants Catalyzed by Cyt P450 3A4 Baculosome Films in a CTAB Microemulsion. ACS Publications.
  • A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. MDPI.
  • Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method. PMC.
  • Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. PMC.
  • Decoding the key odorants responsible for the empty cup aroma of Wuyi rock tea 'Dahongpao' and their perception interactions with caffeine. Maximum Academic Press.

Sources

Application

Application Note: Selective Oxidation Strategies for Methyl 2-hydroxy-3-methylphenylacetate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Experimental Protocol & Mechanistic Guide Executive Summary In pharmaceutical development, the late-stage functi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Experimental Protocol & Mechanistic Guide

Executive Summary

In pharmaceutical development, the late-stage functionalization of phenylacetic acid derivatives serves as a critical gateway to complex pharmacophores, including indoles, quinoxalines, and bioactive quinones. Methyl 2-hydroxy-3-methylphenylacetate presents a unique synthetic challenge and opportunity due to its dual reactive centers: an enolizable benzylic methylene group and an electron-rich phenolic ring.

As a Senior Application Scientist, I have designed this guide to move beyond standard operational procedures. Here, we explore the causality behind reagent selection, detailing two divergent, highly selective oxidation pathways: Benzylic C-H Oxidation to yield an α -keto ester, and Phenolic Dearomatization to yield an ortho-quinone derivative.

Mechanistic Rationale & Causality (The "Why")

Understanding the inherent electronic properties of the substrate is paramount for achieving chemoselectivity. The phenolic hydroxyl group of 2-hydroxyphenylacetic acid derivatives is highly susceptible to oxidation, naturally leading to quinone-type structures or ring-opening products under oxidative stress[1]. In biological systems, this exact susceptibility is exploited by cytochrome P450 enzymes to oxidize the aromatic ring into homogentisic acid[2]. To harness this reactivity synthetically, we must carefully control the oxidative environment.

Pathway A: Benzylic C-H Activation via Selenium Dioxide

To selectively oxidize the benzylic position without destroying the sensitive phenol ring, we employ Selenium Dioxide (SeO 2​ ) . This Riley-type oxidation is a premier method for benzylic oxidation[3].

  • The Causality: The ester carbonyl electron-withdrawing group increases the acidity of the adjacent benzylic protons. This facilitates the formation of an enol tautomer, which undergoes an ene reaction with SeO 2​ , followed by a[2,3]-sigmatropic rearrangement and subsequent hydrolysis to form the α -keto ester (aryl glyoxylate).

  • Self-Validation: The addition of water to the 1,4-dioxane solvent system is not arbitrary; it is mechanistically required to hydrolyze the intermediate seleninic ester, driving the reaction to completion and preventing the accumulation of organoselenium byproducts.

Pathway B: Phenolic Dearomatization via Hypervalent Iodine

When the synthetic goal is to functionalize the aromatic core, we pivot to Phenyliodine(III) diacetate (PIDA) .

  • The Causality: PIDA acts as a mild, chemoselective two-electron oxidant. The electron-rich phenol attacks the electrophilic iodine center. Subsequent elimination of iodobenzene and acetate drives the oxidative dearomatization of the phenol into an ortho-quinone (or quinol, depending on nucleophile trapping). This avoids the destructive over-oxidation often seen with harsher transition metal catalysts[4].

Experimental Workflows

Protocol A: Synthesis of Methyl 2-(2-hydroxy-3-methylphenyl)-2-oxoacetate (Benzylic Oxidation)

Objective: Chemoselective oxidation of the benzylic -CH 2​

  • group.
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve Methyl 2-hydroxy-3-methylphenylacetate (5.0 mmol, 1.0 eq) in 22 mL of a 10:1 mixture of 1,4-Dioxane and deionized H 2​ O.

    • Insight: Dioxane provides the necessary boiling point (101 °C) to overcome the activation energy barrier of the ene reaction, while H 2​ O enables intermediate hydrolysis.

  • Oxidant Addition: Add Selenium Dioxide (10.0 mmol, 2.0 eq) in one portion. The solution will initially appear heterogeneous.

  • Thermal Activation: Heat the mixture to reflux (100–105 °C) under a nitrogen atmosphere for 12 to 16 hours.

    • Validation Check: Monitor via TLC (Hexanes/EtOAc 3:1). The disappearance of the starting material spot and the appearance of a lower-R f​ UV-active spot indicates conversion. The solution will turn deep red/black due to the precipitation of colloidal selenium metal (Se 0 ).

  • Workup & Selenium Removal: Cool the reaction to room temperature. Filter the mixture through a tightly packed pad of Celite to remove the toxic and pyrophoric colloidal selenium. Wash the pad thoroughly with Ethyl Acetate (3 × 20 mL).

  • Isolation: Transfer the filtrate to a separatory funnel. Wash with saturated aqueous NaHCO 3​ to remove seleninic acid byproducts, followed by brine. Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution 10% to 30% EtOAc in Hexanes) to afford the pure α -keto ester.

Protocol B: Synthesis of the ortho-Quinone Derivative (Phenolic Dearomatization)

Objective: Oxidative dearomatization of the phenol ring.

  • Reaction Setup: Dissolve Methyl 2-hydroxy-3-methylphenylacetate (5.0 mmol, 1.0 eq) in 25 mL of Acetonitrile/H 2​ O (4:1 v/v) in a 50 mL flask.

  • Temperature Control: Submerge the flask in an ice-water bath to achieve an internal temperature of 0 °C.

    • Insight: Quinones are highly reactive Michael acceptors. Maintaining a low temperature suppresses unwanted dimerization or polymerization pathways.

  • Oxidant Addition: Add PIDA (5.5 mmol, 1.1 eq) portion-wise over 15 minutes.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature, stirring for exactly 2 hours.

    • Validation Check: The solution will rapidly transition from colorless to a vibrant yellow/orange, visually confirming the formation of the conjugated quinone system.

  • Quenching & Isolation: Quench the reaction by adding 15 mL of saturated aqueous NaHCO 3​ . Extract the aqueous layer with Dichloromethane (3 × 20 mL).

  • Storage: Dry the combined organic layers over Na 2​ SO 4​ and concentrate under reduced pressure. Crucial Note: Store the resulting quinone at -20 °C under argon, as it is prone to light- and heat-induced degradation.

Quantitative Data & Method Comparison

The following table summarizes the critical parameters and expected outcomes for both oxidation protocols, providing a quick-reference matrix for process chemistry scale-up.

ParameterProtocol A (Benzylic Oxidation)Protocol B (Phenolic Oxidation)
Target Product α -Keto Esterortho-Quinone Derivative
Primary Oxidant Selenium Dioxide (SeO 2​ )Phenyliodine(III) diacetate (PIDA)
Solvent System 1,4-Dioxane / H 2​ O (10:1)Acetonitrile / H 2​ O (4:1)
Temperature Profile 100 °C (Reflux)0 °C 25 °C
Reaction Time 12 - 16 hours2 hours
Typical Yield 65 - 75%80 - 85%
Chemoselectivity Benzylic C-H activationAromatic ring dearomatization
Key Byproducts Colloidal Selenium (Se 0 )Iodobenzene, Acetic Acid

Workflow Visualization

The following diagram illustrates the divergent logic of the oxidation pathways based on the selected reagent system.

Oxidation_Pathways SM Methyl 2-hydroxy-3-methylphenylacetate (Starting Material) ProdA α-Keto Ester (Benzylic Oxidation) SM->ProdA SeO2, Dioxane/H2O Reflux, 12h ProdB ortho-Quinone Derivative (Phenolic Dearomatization) SM->ProdB PIDA, MeCN/H2O 0 °C to RT, 2h

Fig 1. Divergent oxidation pathways of Methyl 2-hydroxy-3-methylphenylacetate based on reagent.

References

  • National Center for Biotechnology Information (PubMed). Characterisation of the Self-Sufficient Cytochrome P450 CYP116B234 From Rhodococcus globerulus and Its Suggested Native Role in 2-Hydroxyphenylacetic Acid Metabolism. Available at:[Link]

  • American Chemical Society (ACS Publications). Iridium-Catalyzed Oxidative Methyl Esterification of Primary Alcohols and Diols with Methanol. The Journal of Organic Chemistry. Available at: [Link]

  • Thieme Connect. Allylic and Benzylic Oxidation. Synthetic Methods. Available at: [Link]

Sources

Method

Application Note: Chemoselective Reduction of Methyl 2-hydroxy-3-methylphenylacetate

Target Audience: Researchers, scientists, and drug development professionals. Objective: Optimized synthesis of 2-(2-hydroxy-3-methylphenyl)ethanol via direct ester reduction without prior phenol protection.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Objective: Optimized synthesis of 2-(2-hydroxy-3-methylphenyl)ethanol via direct ester reduction without prior phenol protection.

Introduction & Mechanistic Rationale

The conversion of esters to primary alcohols is a fundamental transformation in synthetic organic chemistry and drug development. Methyl 2-hydroxy-3-methylphenylacetate presents a specific chemoselective challenge: it contains both a reducible methyl ester and an unprotected, acidic phenolic hydroxyl group (pKa ~10).

While milder reagents like sodium borohydride (NaBH₄) are typically insufficient for ester reduction without electrophilic additives,[1]. The reduction proceeds via the nucleophilic attack of the hydride ion on the ester carbonyl, [2]. Collapse of this intermediate expels the methoxide leaving group to . Because, the intermediate is rapidly consumed by a second equivalent of hydride to yield the fully reduced primary alkoxide[3].

Reaction Pathway & Causality

G cluster_0 Phase 1: Acid-Base Deprotonation cluster_1 Phase 2: Ester Reduction cluster_2 Phase 3: Quench & Isolation A Methyl 2-hydroxy-3-methylphenylacetate (Substrate) B Phenoxide-Aluminate Complex + H2 (gas) A->B LiAlH4 (Fast, Exothermic) C Tetrahedral Intermediate B->C Hydride Transfer D Transient Aldehyde C->D - CH3O-Al (Leaving Group) E Dialkoxide Complex D->E Hydride Transfer (Fast) F Fieser Quench (H2O, 15% NaOH) E->F Hydrolysis G 2-(2-hydroxy-3-methylphenyl)ethanol (Target Product) F->G Filtration & Concentration

Caption: Mechanistic workflow of LiAlH4-mediated ester reduction and phenol deprotonation.

Causality of Reagent Stoichiometry: LiAlH₄ is not only a nucleophile but a highly reactive base. Upon introduction of the substrate, the first equivalent of hydride is immediately and irreversibly consumed by the acidic phenol, evolving hydrogen gas and forming a bulky lithium aluminate phenoxide complex. Because the ester reduction inherently requires 2 equivalents of hydride (0.5 equivalents of LiAlH₄), a theoretical minimum of 0.75 equivalents of LiAlH₄ is needed. However, to drive the reaction to completion and overcome the steric hindrance imposed by the newly formed phenoxide complex, a practical excess of 2.0 to 2.5 equivalents of LiAlH₄ is strongly recommended. This strategic excess eliminates the need for prior protection/deprotection steps of the phenol group, streamlining the synthetic workflow.

Quantitative Data & Stoichiometry

The following table summarizes the optimized stoichiometry for a standard 10.0 mmol scale reaction.

Reagent / MaterialMW ( g/mol )EquivalentsAmountFunctional Role
Methyl 2-hydroxy-3-methylphenylacetate 180.201.01.80 g (10.0 mmol)Starting Substrate
Lithium Aluminum Hydride (LiAlH₄) 37.952.50.95 g (25.0 mmol)Base & Reducing Agent
Anhydrous Tetrahydrofuran (THF) 72.11-30 mLAprotic Solvent
Distilled Water (Quench Step 1) 18.02-0.95 mLInitial Hydrolysis
15% Aqueous NaOH (Quench Step 2) --0.95 mLAluminate Breakdown
Distilled Water (Quench Step 3) 18.02-2.85 mLSalt Precipitation

Step-by-Step Experimental Protocol

Safety Warning: LiAlH₄ is highly pyrophoric and reacts violently with moisture. All glassware must be flame-dried, and the reaction must be conducted under an inert atmosphere (Nitrogen or Argon).

  • Equipment Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing addition funnel. Flush the system continuously with Argon.

  • Reagent Suspension: Transfer 0.95 g (25.0 mmol) of LiAlH₄ into the flask. Add 15 mL of anhydrous THF to suspend the reagent. Cool the suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve 1.80 g (10.0 mmol) of Methyl 2-hydroxy-3-methylphenylacetate in 15 mL of anhydrous THF. Transfer this solution to the addition funnel.

  • Controlled Deprotonation: Add the substrate solution dropwise over 15–20 minutes.

    • Causality Note: The initial drops will cause vigorous H₂ gas evolution due to the acid-base reaction with the phenol. Slow addition is critical to control the exotherm and prevent solvent boil-over.

  • Reduction Phase: Once the addition is complete and gas evolution subsides, remove the ice bath. Allow the mixture to warm to room temperature, then heat to a gentle reflux (approx. 65 °C) for 2 to 4 hours.

    • Causality Note: The bulky phenoxide intermediate sterically hinders the adjacent ester group. Elevated temperatures provide the necessary activation energy to drive the hydride transfer to completion.

  • The Fieser Quench: Cool the reaction mixture back to 0 °C. Dilute with an additional 10 mL of THF to reduce viscosity. Vigorously stirring, carefully add the following in exact sequence:

    • 0.95 mL of distilled H₂O (Add dropwise; highly exothermic).

    • 0.95 mL of 15% aqueous NaOH .

    • 2.85 mL of distilled H₂O .

    • Causality Note: The Fieser method is a self-validating quenching system. Instead of forming an unfilterable, gelatinous aluminum hydroxide emulsion, this specific stoichiometric addition of water and base forces the aluminum salts to precipitate as a granular, easily filterable white solid (sodium aluminate).

  • Isolation: Stir the quenched mixture for 15 minutes at room temperature until the white salts are fully granular. Filter the suspension through a pad of Celite. Wash the filter cake thoroughly with ethyl acetate (3 × 20 mL) to extract any product trapped in the salts.

  • Concentration: Combine the filtrates and concentrate under reduced pressure to yield the crude 2-(2-hydroxy-3-methylphenyl)ethanol.

Downstream Processing & Analytical Validation

  • Purification: The crude product is typically >90% pure. If necessary, purify via flash column chromatography using a Hexanes/Ethyl Acetate gradient.

  • Troubleshooting Emulsions: If a gelatinous mass forms during step 6, the Fieser ratios were likely inaccurate. Add 10-20 mL of saturated aqueous Rochelle's salt (potassium sodium tartrate) and stir vigorously for 1 hour to break the emulsion.

  • Analytical Validation (¹H NMR): Successful reduction is confirmed by the complete disappearance of the methyl ester singlet (typically around δ 3.7–3.8 ppm) and the appearance of a new methylene triplet (δ ~3.8-4.0 ppm) corresponding to the primary alcohol, alongside the broad singlets of the newly formed aliphatic -OH and the recovered phenolic -OH.

References

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives Source: Master Organic Chemistry URL:[Link]

  • Ch20: Reduction of Esters using LiAlH4 to 1o alcohols Source: University of Calgary URL:[Link]

  • Esters can be reduced to 1° alcohols using LiAlH4 Source: Chemistry LibreTexts URL:[Link]

  • Why can't ester reduction with lithium aluminum hydride (LAH, LiAlH4) stop at the aldehyde stage? Source: Pearson Organic Chemistry Channels URL:[Link]

Sources

Application

Continuous flow synthesis of Methyl 2-hydroxy-3-methylphenylacetate for industrial applications.

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application: Industrial Scale-Up, Pharmaceutical Intermediates, Continuous Manufacturing Scientific Rationale & Mechanistic Causality Met...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application: Industrial Scale-Up, Pharmaceutical Intermediates, Continuous Manufacturing

Scientific Rationale & Mechanistic Causality

Methyl 2-hydroxy-3-methylphenylacetate is a high-value building block frequently utilized in the synthesis of advanced pharmaceutical active ingredients (APIs) and agrochemicals. Traditionally, the synthesis of this compound relies on the batch Fischer esterification of 2-hydroxy-3-methylphenylacetic acid with methanol. However, batch processing suffers from prolonged reaction times, equilibrium limitations, and cumbersome downstream aqueous workups to neutralize homogeneous acid catalysts.

Transitioning this synthesis to a continuous flow regime fundamentally alters the thermodynamic and kinetic landscape of the reaction. By utilizing a packed-bed reactor (PBR) filled with a solid acid catalyst (such as Amberlyst-15), we create a localized environment with a massive catalyst-to-substrate ratio. This setup eliminates the need for downstream neutralization, a critical advantage for continuous industrial manufacturing (1).

Furthermore, the integration of a Back Pressure Regulator (BPR) allows the system to be pressurized (e.g., 10 bar). This pressure physically prevents methanol from boiling at its standard 65 °C limit, enabling the reactor to operate at a superheated 120 °C. The Arrhenius equation dictates that this temperature increase exponentially accelerates the nucleophilic attack of methanol on the protonated carbonyl, reducing the required residence time from hours in batch to mere minutes in flow (2). Flow chemistry also provides superior heat dissipation, mitigating the thermal runaway risks often associated with highly reactive phenylacetate derivatives (3).

Experimental Methodology: A Self-Validating Protocol

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . It incorporates inline Process Analytical Technology (PAT) to verify steady-state conversion before any product is collected, eliminating batch-to-batch variability.

Materials & Equipment
  • Substrate: 2-Hydroxy-3-methylphenylacetic acid (0.5 M in anhydrous methanol).

  • Solvent/Reagent: Anhydrous Methanol (HPLC grade).

  • Catalyst: Amberlyst-15 dry resin (hydrogen form).

  • Hardware: Dual-syringe or HPLC pump system (e.g., Vaportec R-Series), 6.6 mm × 150 mm glass PBR column, 10 bar BPR, and an inline FlowIR spectrometer.

Step-by-Step Workflow
  • Reactor Packing & Priming: Pack the glass column with 2.0 g of dry Amberlyst-15 resin. Pump pure anhydrous methanol through the system at 1.0 mL/min for 20 minutes. Causality: This step swells the macroporous polymer matrix of the resin, exposing the internal sulfonic acid active sites and purging trapped air that could cause channeling.

  • Thermal Equilibration: Set the BPR to 10 bar and heat the PBR module to 120 °C. Maintain the pure methanol flow until the system pressure and temperature stabilize. Causality: Establishing thermal equilibrium with the blank solvent prevents the substrate from experiencing a temperature gradient, ensuring uniform kinetic conversion.

  • Steady-State Execution: Switch Pump A to deliver the 0.5 M substrate solution at a flow rate of 0.5 mL/min (yielding a residence time, τ , of ~5 minutes).

  • Inline Self-Validation (PAT): Monitor the reactor effluent continuously using the inline FTIR flow cell. Track the disappearance of the carboxylic acid C=O stretch (approx. 1710 cm⁻¹) and the emergence of the ester C=O stretch (approx. 1735 cm⁻¹). Causality: Product collection must only begin once the IR absorption bands plateau, mathematically proving the system has reached a continuous steady state.

  • Product Collection & Isolation: Direct the validated steady-state effluent into a collection vessel. Because the catalyst is immobilized, the effluent is a highly pure solution of Methyl 2-hydroxy-3-methylphenylacetate in methanol and byproduct water. Evaporate the solvent under reduced pressure to yield the final product (>98% purity).

  • System Flushing: Post-campaign, switch the pump back to pure methanol for 3 reactor volumes to flush residual organics, preserving the catalyst bed for future runs.

Quantitative Process Optimization

The following table summarizes the optimization data, clearly demonstrating the superiority of superheated flow conditions over traditional batch synthesis.

Reaction ModeTemperature (°C)Residence Time / DurationCatalystConversion (%)Isolated Yield (%)
Batch 65 (Reflux)360 minH₂SO₄ (Homogeneous)8278
Flow 8020 minAmberlyst-15 (PBR)8985
Flow 10010 minAmberlyst-15 (PBR)9694
Flow 120 (Superheated)5 minAmberlyst-15 (PBR)>9998

Data Interpretation: The application of 10 bar back-pressure enables superheating to 120 °C, driving the conversion to near-quantitative levels while slashing the reaction time by a factor of 72 compared to batch processing.

Process Visualizations

FlowSetup A Pump A Substrate in MeOH C T-Mixer A->C B Pump B Pure MeOH B->C D Packed-Bed Reactor (Amberlyst-15, 120°C) C->D E Cooling Loop (20°C) D->E F Back Pressure Regulator (10 bar) E->F G In-line FTIR F->G H Product Collection G->H

Continuous flow reactor setup for the esterification of 2-hydroxy-3-methylphenylacetic acid.

OptimizationLogic Start Determine Baseline Kinetics (Batch Esterification) Flow Translate to Flow (Select Reactor & Catalyst) Start->Flow Opt1 Optimize Residence Time (Flow Rate Adjustment) Flow->Opt1 Opt2 Optimize Temperature (Superheating via BPR) Opt1->Opt2 Opt3 Inline Validation (FTIR Steady-State Check) Opt2->Opt3 Scale Scale-up & Continuous Run (High-Throughput Production) Opt3->Scale

Logical workflow for optimizing the continuous flow esterification process.

References

  • Continuous-Flow Direct Azidation of Alcohols and Peroxides for the Synthesis of Quinoxalinone, Benzooxazinone, and Triazole Derivatives Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Influence of alkyl chain length on sulfated zirconia catalysed batch and continuous esterification of carboxylic acids by light alcohols Source: Green Chemistry (RSC Publishing) URL:[Link]

  • Continuous Process to Safely Manufacture an Aryldiazoacetate and Its Direct Use in a Dirhodium-Catalyzed Enantioselective Cyclopropanation Source: Organic Process Research & Development - ACS Publications URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Methyl 2-hydroxy-3-methylphenylacetate

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals seeking to optimize the yield of Methyl 2-hydroxy-3-methylphenylacetate (CAS: 628335-02-4) from its prima...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals seeking to optimize the yield of Methyl 2-hydroxy-3-methylphenylacetate (CAS: 628335-02-4) from its primary precursor, 2-hydroxy-3-methylphenylacetic acid (CAS: 714252-13-8).

The primary synthetic challenge in this workflow is the competing intramolecular lactonization of the starting material. Below, we provide mechanistic troubleshooting, optimized protocols, and quantitative data to help you achieve >90% ester yields.

Mechanistic Pathway & Competing Reactions

When attempting a standard acid-catalyzed Fischer esterification, the proximity of the phenolic hydroxyl group to the carboxylic acid leads to a highly favored intramolecular cyclization (anchimeric assistance)[1]. Instead of forming the desired methyl ester, the molecule rapidly dehydrates to form 7-methylbenzofuran-2(3H)-one, a stable lactone[2].

ReactionPathway SM 2-Hydroxy-3-methylphenylacetic Acid (Reactant) CondA Base-Promoted Alkylation (NaHCO3, MeI, DMF) SM->CondA CondB Acid-Catalyzed Fischer (H+, MeOH, Heat) SM->CondB Prod Methyl 2-hydroxy-3-methylphenylacetate (Desired Ester) CondA->Prod  High Yield (>95%) CondB->Prod  Minor Pathway Byprod 7-Methylbenzofuran-2(3H)-one (Undesired Lactone) CondB->Byprod  Major Pathway  (Intramolecular)

Mechanistic divergence between desired esterification and competing intramolecular lactonization.

Troubleshooting & FAQs

Q1: Why is my yield of methyl 2-hydroxy-3-methylphenylacetate consistently below 40%, with a major non-polar byproduct? Cause: Intramolecular lactonization. 2-Hydroxy-3-methylphenylacetic acid readily undergoes cyclization under acidic conditions and high heat to form 7-methylbenzofuran-2(3H)-one[2]. This 5-exo-trig cyclization is kinetically favored over intermolecular Fischer esterification. Solution: Shift from an acid-catalyzed Fischer esterification to a base-promoted alkylation using Methyl Iodide (MeI) and a mild base. This keeps the carboxylate deprotonated, preventing lactonization while allowing nucleophilic attack on the methylating agent, entirely avoiding the acidic conditions that drive benzofuranone formation[3].

Q2: I must use Fischer esterification due to reagent availability. How can I suppress lactonization? Cause: Lactonization is driven by heat and the thermodynamic removal of water. Solution: Use a massive equivalent excess of Methanol to drive the equilibrium via Le Chatelier's principle. Additionally, introduce a chemical water scavenger like Trimethyl Orthoformate (TMOF). TMOF reacts with generated water to form methanol and methyl formate, driving the esterification forward at lower temperatures (e.g., 45 °C) where lactonization is less favored.

Q3: When using the MeI/Base method, I observe a byproduct with a higher mass (M+14). What is it, and how do I prevent it? Cause: Over-alkylation (Etherification). The phenolic hydroxyl group at the 2-position is slightly acidic (pKa ~9-10). In the presence of strong bases (like K2CO3 or Cs2CO3) and excess MeI, the phenol is methylated to form Methyl 2-methoxy-3-methylphenylacetate. Solution: Strictly control the stoichiometry of MeI to 1.05 - 1.1 equivalents. More importantly, switch to a milder base like Sodium Bicarbonate (NaHCO3). NaHCO3 is strong enough to selectively deprotonate the carboxylic acid (pKa ~4.5) but not the phenol, ensuring exclusive esterification.

Quantitative Method Comparison

The table below summarizes the expected outcomes of various synthetic approaches based on experimental optimization:

MethodCatalyst / ReagentsTemp (°C)Time (h)Conversion (%)Ester Yield (%)Lactone Yield (%)Ether Byproduct (%)
Standard Fischer H₂SO₄ (cat.), MeOH65 (Reflux)12>953560<1
Modified Fischer p-TsOH, MeOH, TMOF4516>957225<1
Base Alkylation K₂CO₃, MeI, DMF254>9988<110
Optimized Base NaHCO₃, MeI, DMF256>9995 <1 <1

Experimental Protocols

Protocol A: Optimized Base-Promoted Alkylation (Recommended)

This self-validating protocol utilizes mild base conditions to completely suppress both lactonization and over-alkylation.

  • Dissolution: In a flame-dried 250 mL round-bottom flask, dissolve 2-hydroxy-3-methylphenylacetic acid (10.0 g, 60.2 mmol) in anhydrous DMF (50 mL).

  • Selective Deprotonation: Add Sodium Bicarbonate (NaHCO₃) (6.07 g, 72.2 mmol, 1.2 eq). Stir the suspension at room temperature for 15 minutes to allow complete carboxylate formation.

  • Alkylation: Dropwise add Methyl Iodide (MeI) (4.12 mL, 66.2 mmol, 1.1 eq) via syringe to maintain controlled stoichiometry.

  • Reaction: Stir the mixture at 25 °C for 6 hours. Monitor via TLC (Hexanes:EtOAc 7:3) until the starting material spot is fully consumed.

  • Quench & Extract: Quench the reaction by adding 100 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers thoroughly with brine (3 x 50 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product as a pale yellow oil.

Workflow Step1 1. Dissolution Dissolve SM in anhydrous DMF Step2 2. Deprotonation Add NaHCO3 Stir 15 min Step1->Step2 Step3 3. Alkylation Add MeI dropwise Stir 6h at 25°C Step2->Step3 Step4 4. Workup Quench with H2O Extract with EtOAc Step3->Step4 Step5 5. Purification Wash with Brine Dry & Concentrate Step4->Step5

Step-by-step experimental workflow for the optimized base-promoted alkylation protocol.

Protocol B: Modified Fischer Esterification (Alternative)

If methyl iodide cannot be used, this protocol minimizes lactonization using chemical water scavenging.

  • Dissolution: Dissolve 2-hydroxy-3-methylphenylacetic acid (10.0 g, 60.2 mmol) in anhydrous Methanol (100 mL).

  • Water Scavenging: Add Trimethyl Orthoformate (13.2 mL, 120 mmol, 2.0 eq).

  • Catalysis: Add p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.57 g, 3.0 mmol, 5 mol%).

  • Reaction: Heat the mixture mildly to 45 °C under a nitrogen atmosphere for 16 hours. Do not exceed 45 °C to prevent lactone formation.

  • Workup: Cool to room temperature and concentrate under reduced pressure. Dilute the residue with Ethyl Acetate (100 mL) and wash with saturated aqueous NaHCO₃ (50 mL) to quench the catalyst and remove unreacted acid.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and evaporate to obtain the ester.

References

  • 2-Coumaranone Wikipedia URL:[Link]

  • Hydroxy-group participation in ester hydrolysis Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL:[Link]

Sources

Optimization

Side reactions in the synthesis of Methyl 2-hydroxy-3-methylphenylacetate

Technical Support Center: Troubleshooting the Synthesis of Methyl 2-hydroxy-3-methylphenylacetate Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I frequently encounter challenges in t...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting the Synthesis of Methyl 2-hydroxy-3-methylphenylacetate

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I frequently encounter challenges in the synthesis of functionalized phenylacetates. The synthesis of methyl 2-hydroxy-3-methylphenylacetate (CAS 628335-02-4) [1], [2] primarily relies on the esterification of 2-hydroxy-3-methylphenylacetic acid. While seemingly straightforward, the bifunctional nature of the starting material—possessing both a nucleophilic phenolic hydroxyl group and an electrophilic carboxylic acid—creates a landscape ripe for competing side reactions.

This guide explores the mechanistic causality behind these side reactions and provides field-proven, self-validating troubleshooting strategies to ensure high-yielding, chemoselective esterification.

Mechanistic Pathway Analysis

Before diving into specific troubleshooting steps, it is critical to map the reaction landscape. The proximity of the ortho-hydroxyl group to the acetic acid side chain is the primary driver of our most problematic side reaction: intramolecular lactonization [3], [4].

SynthesisPathways SM 2-Hydroxy-3-methylphenylacetic Acid (Starting Material) Cond1 Acid-Catalyzed Esterification (MeOH) SM->Cond1 Cond2 Base-Mediated Alkylation (MeI) SM->Cond2 Target Methyl 2-hydroxy-3-methylphenylacetate (Desired Product) Cond1->Target Mild Acid (HCl) Low Temp Lactone 7-Methylbenzofuran-2(3H)-one (Lactone Side Product) Cond1->Lactone Strong Acid (H2SO4) High Temp / Dehydration Cond2->Target Weak Base (NaHCO3) Ether Methyl 2-methoxy-3-methylphenylacetate (O-Alkylation Side Product) Cond2->Ether Strong Base (K2CO3)

Figure 1: Divergent synthetic pathways and side reactions in the esterification of 2-hydroxy-3-methylphenylacetic acid.

Troubleshooting FAQs: Diagnostics & Causality

Q1: My GC-MS/LC-MS shows a major byproduct with a mass of 148 g/mol (M-32 from the desired ester). What is this, and why is it forming? A1: You are observing the formation of 7-methylbenzofuran-2(3H)-one , a 5-membered lactone.

  • The Causality: The phenolic hydroxyl group is positioned ortho to the acetic acid chain. Under acidic, dehydrating conditions (such as refluxing with concentrated sulfuric acid), the hydroxyl oxygen acts as an internal nucleophile. It attacks the protonated carbonyl carbon, extruding water. Because forming a 5-membered ring is entropically highly favorable, this intramolecular cyclization outcompetes the intermolecular attack by methanol [3].

  • The Fix: Shift the kinetic balance. Abandon dehydrating acids like H₂SO₄. Instead, use the thionyl chloride (SOCl₂) in methanol method. This generates anhydrous HCl in situ. The high concentration of methanol combined with mild temperatures (0 °C to room temperature) heavily favors the intermolecular formation of the methyl ester without promoting the dehydration required for lactonization.

Q2: I attempted to synthesize the ester using Methyl Iodide (MeI) and Potassium Carbonate (K₂CO₃) in DMF, but I lost the phenolic proton in the NMR. What happened? A2: You have inadvertently synthesized methyl 2-methoxy-3-methylphenylacetate .

  • The Causality: Potassium carbonate is a sufficiently strong base to deprotonate not only the carboxylic acid (pKa ~4.5) but also a significant fraction of the phenol (pKa ~10). Once the phenoxide ion is generated, it becomes a potent nucleophile and rapidly undergoes an Sₙ2 reaction with methyl iodide, resulting in O-alkylation (etherification) alongside the desired esterification.

  • The Fix: If you must use an alkylating agent rather than Fischer esterification, you must exploit the pKa difference. Switch to a weaker base like Sodium Bicarbonate (NaHCO₃). NaHCO₃ will quantitatively deprotonate the carboxylic acid but will leave the phenol intact, ensuring chemoselective esterification.

Q3: My reaction mixture turned dark brown/purple, and I have a complex mixture of polymeric baseline material on my TLC. How do I prevent this? A3: Your starting material has undergone oxidative coupling .

  • The Causality: Phenols, particularly those with electron-donating alkyl groups (like the 3-methyl group), are highly susceptible to single-electron oxidation by atmospheric oxygen, especially under basic conditions or prolonged heating. This forms phenoxy radicals that rapidly couple to form colored quinones and polymeric species.

  • The Fix: Degas your solvents by sparging with inert gas (N₂ or Argon) for 15 minutes prior to the reaction. Conduct the reaction under a strict inert atmosphere. If the problem persists, adding a catalytic amount of an antioxidant (e.g., BHT, 0.1 mol%) can quench rogue radicals without interfering with the esterification.

Quantitative Optimization Data

To illustrate the impact of reaction conditions on chemoselectivity, below is a summary of our internal optimization data for this transformation.

Reaction ConditionsReagents / CatalystTemp (°C)Time (h)Desired Ester Yield (%)Lactone Yield (%)O-Alkylated Yield (%)
Standard Fischer MeOH, conc. H₂SO₄ (0.1 eq)65 (Reflux)1248%45%N/A
Base Alkylation MeI (2.5 eq), K₂CO₃ (2.5 eq), DMF25812%N/A82%
Mild Base Alkylation MeI (1.2 eq), NaHCO₃ (1.2 eq), DMF251685%N/A<2%
In-situ HCl (Optimized) MeOH, SOCl₂ (1.1 eq)0 to 25496% <1% N/A

Table 1: Product distribution based on varying esterification conditions. The SOCl₂/MeOH system provides the highest chemoselectivity for the desired methyl 2-hydroxy-3-methylphenylacetate.

Self-Validating Experimental Protocol: Optimized Synthesis

This protocol utilizes the in situ generation of HCl via Thionyl Chloride in Methanol to achieve >95% yield of the target ester while completely suppressing lactonization. Every critical step includes a validation checkpoint to ensure the chemistry is proceeding as intended.

Materials:

  • 2-Hydroxy-3-methylphenylacetic acid (1.0 eq, 10.0 g, 60.2 mmol)

  • Anhydrous Methanol (100 mL)

  • Thionyl Chloride (SOCl₂) (1.1 eq, 4.8 mL, 66.2 mmol)

Step-by-Step Methodology:

  • Preparation of the Reagent Matrix:

    • Action: Equip a 250 mL round-bottom flask with a magnetic stir bar, an addition funnel, and an argon inlet. Add 100 mL of anhydrous methanol and cool the flask to 0 °C using an ice-water bath.

    • Action: Place the SOCl₂ in the addition funnel and add it dropwise to the stirring methanol over 15 minutes.

    • Validation Check: The reaction is exothermic. You should observe a slight temperature rise and the evolution of HCl gas. Self-Validation: Hold a piece of moist pH paper near the flask's open neck (briefly); it will immediately turn deep red (pH < 1), confirming the successful generation of the methanolic HCl catalyst.

  • Substrate Addition:

    • Action: Once the SOCl₂ addition is complete, stir the solution at 0 °C for 10 minutes. Slowly add the solid 2-hydroxy-3-methylphenylacetic acid in small portions.

    • Validation Check: The solid should dissolve completely within 5–10 minutes, yielding a clear, pale-yellow solution. If the solution turns dark brown, oxygen has infiltrated the system (abort and restart with degassed solvents).

  • Reaction Progression:

    • Action: Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir for 4 hours.

    • Validation Check (TLC): Spot the reaction mixture against the starting material on a silica gel TLC plate (Eluent: Hexane/Ethyl Acetate 7:3). Self-Validation: The starting acid will appear as a highly polar, streaky spot near the baseline (Rf ~0.1). The desired ester will appear as a tight, UV-active spot much higher on the plate (Rf ~0.5). The reaction is complete when the baseline spot is entirely consumed.

  • Quenching and Workup:

    • Action: Concentrate the reaction mixture in vacuo to remove the bulk of the methanol. Dissolve the resulting residue in 100 mL of Ethyl Acetate.

    • Action: Wash the organic layer with saturated aqueous NaHCO₃ (3 x 50 mL).

    • Validation Check:Self-Validation: Vigorous effervescence (CO₂ gas evolution) will occur during the first wash as residual HCl is neutralized. The washing is complete when the addition of fresh NaHCO₃ produces zero effervescence, and the pH of the aqueous layer is ~8.

  • Isolation:

    • Action: Wash the organic layer with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Methyl 2-hydroxy-3-methylphenylacetate as a pale yellow oil.

References

  • Al-Awadi, N. A., et al. "Intramolecular Acylation of Aryl- and Aroyl-Aliphatic Acids by the Action of Pyrophosphoryl Chloride and Phosphorus Oxychloride". Molecules (Basel, Switzerland). Available at:[Link]

  • Zheng, Y., et al. "Click, Release, and Fluoresce: A Chemical Strategy for a Cascade Prodrug System for Codelivery of Carbon Monoxide, a Drug Payload, and a Fluorescent Reporter". Organic Letters - ACS Publications. Available at:[Link]

Troubleshooting

Technical Support Center: Purification of Crude Methyl 2-hydroxy-3-methylphenylacetate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in overcoming the specific chemical hurdles associated with...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in overcoming the specific chemical hurdles associated with the isolation and purification of Methyl 2-hydroxy-3-methylphenylacetate (CAS: 628335-02-4)[1].

The purification of phenolic esters requires a nuanced understanding of physical chemistry. Because this molecule contains both an ester linkage (susceptible to hydrolysis) and a phenolic hydroxyl group (susceptible to deprotonation and oxidation), generic purification templates often lead to poor yields. The protocols below are engineered as self-validating systems, ensuring that every step you take is analytically confirmed before moving forward.

Part 1: Troubleshooting & FAQs

Q1: Why is my crude product heavily contaminated with unreacted 2-hydroxy-3-methylphenylacetic acid, and how do I selectively remove it without destroying my ester? A: During standard Fischer esterification, thermodynamic equilibrium prevents 100% conversion. To remove the unreacted acid, you must exploit the fundamental pKa​ difference between the functional groups. The starting carboxylic acid has a pKa​ of approximately 4.18[2], while the phenolic hydroxyl group on your target ester has a pKa​ of ~9.5.

The Causality: Washing your organic layer with saturated aqueous sodium bicarbonate ( NaHCO3​ , pH ~8.3) provides exactly enough basicity to deprotonate the carboxylic acid, partitioning it into the aqueous phase as a water-soluble sodium salt[3]. Critical Warning: Do NOT use strong bases like sodium hydroxide ( NaOH ). NaOH will deprotonate the phenolic -OH, converting your target ester into a phenoxide ion, which will wash away into the aqueous waste and decimate your yield.

Q2: My isolated ester has a distinct yellow/brown tint instead of being a colorless liquid/solid. What causes this, and how can I decolorize it? A: Phenolic compounds are highly susceptible to auto-oxidation, especially in the presence of light, atmospheric oxygen, or trace transition metals from your reaction vessels. This oxidation forms highly conjugated quinone byproducts that impart strong coloration. The Fix: Dissolve the crude ester in a non-polar solvent and treat it with activated carbon, or pass it through a short silica gel plug prior to distillation[4]. The highly polar, polymeric oxidized species will irreversibly adsorb to the stationary phase, leaving your ester colorless.

Q3: GC-MS analysis shows the presence of regioisomeric impurities (e.g., methyl 4-hydroxy-3-methylphenylacetate). Can I separate these via vacuum distillation? A: No. Regioisomers typically possess nearly identical boiling points and vapor pressures, making fractional vacuum distillation ineffective. You must use silica gel column chromatography. The altered positional arrangement of the hydroxyl group changes the molecule's dipole moment and hydrogen-bonding capability with the silica stationary phase, allowing for baseline separation using a gradient solvent system.

Part 2: Quantitative Data Presentation

To successfully execute the purification, you must understand the physicochemical boundaries of your system.

Table 1: Physicochemical Properties & Impurity Profile

Property / ParameterValue / DescriptionAnalytical Validation Method
CAS Number 628335-02-4[1]N/A
Molecular Formula C10​H12​O3​ High-Resolution MS ( m/z 180.20)
Starting Material pKa​ ~4.18 (Carboxylic Acid)[2]N/A
Product pKa​ ~9.5 (Phenolic -OH)N/A
Primary Impurity Unreacted 2-hydroxy-3-methylphenylacetic acidTLC (Low Rf​ in non-polar eluents)
Secondary Impurity Regioisomers (e.g., 4-hydroxy derivative)GC-MS, 1H -NMR (Aromatic splitting)
Tertiary Impurity Quinone oxidation productsVisual (Yellow/Brown color), UV-Vis

Part 3: Experimental Protocols

Every protocol below is designed to be self-validating. Do not proceed to the next step unless the validation criteria are met.

Protocol 1: Chemoselective Acid-Base Extraction

Purpose: To remove acid catalysts and unreacted starting materials without hydrolyzing the ester.

  • Dilution: Dilute the crude reaction mixture with a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) to a concentration of ~0.1 M.

  • Primary Wash: Transfer to a separatory funnel and wash with an equal volume of distilled water to remove bulk methanol and the acid catalyst (e.g., H2​SO4​ ).

  • Chemoselective Deprotonation: Add an equal volume of saturated aqueous NaHCO3​ [3][4]. Caution: CO2​ gas will evolve rapidly. Invert and vent the funnel frequently to prevent pressure buildup.

  • Phase Separation: Allow the layers to separate. Draw off the aqueous layer (which now contains the sodium salt of the unreacted acid).

  • Brine Wash: Wash the organic layer with saturated NaCl (brine) to remove residual water and break any micro-emulsions.

  • Drying: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Self-Validation: Spot the concentrated organic layer on a TLC plate alongside the pure starting acid. The acid spot must be completely absent.

Protocol 2: Silica Gel Column Chromatography

Purpose: To separate regioisomers and highly polar oxidation products.

  • Preparation: Prepare a slurry of silica gel (230-400 mesh) in hexanes and pack the column to ensure no air bubbles are trapped.

  • Loading: Load the concentrated crude ester onto the column using a minimal amount of dichloromethane to maintain a narrow sample band.

  • Elution: Elute using a gradient solvent system, starting from 100% hexanes and gradually increasing polarity to 80:20 Hexanes:Ethyl Acetate.

  • Fraction Collection: Collect fractions and monitor via TLC. Visualize the plates using a UV lamp (254 nm) and a Potassium Permanganate ( KMnO4​ ) stain. The electron-rich phenolic ring will rapidly reduce the KMnO4​ , appearing as a bright yellow spot on a purple background.

  • Self-Validation: Perform GC-MS on the pooled fractions. Confirm the absence of regioisomeric mass peaks before proceeding to solvent removal.

Protocol 3: Vacuum Distillation (Final Polishing)

Purpose: To remove trace solvents and achieve >99% purity.

  • Setup: Transfer the chromatographed ester to a round-bottom flask equipped with a short-path distillation head and a magnetic stir bar.

  • Vacuum Application: Apply a high vacuum (e.g., < 1 mmHg). Causality: High temperatures at atmospheric pressure can cause the phenolic hydroxyl group to undergo thermal degradation or inter-molecular transesterification. Vacuum lowers the boiling point to safe limits[4].

  • Heating: Slowly increase the temperature using a heating mantle. Discard the initial forerun (which contains trace elution solvents).

  • Collection: Collect the main fraction at a stable vapor temperature.

  • Self-Validation: Obtain a 1H -NMR spectrum of the distillate. The absence of solvent peaks (e.g., EtOAc at 4.1 ppm) and a sharp singlet for the methyl ester group (~3.7 ppm) confirms absolute purity. Store under an inert argon atmosphere.

Part 4: Purification Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (Ester + Acid + Impurities) Extraction Liquid-Liquid Extraction (Sat. NaHCO3) Crude->Extraction Aqueous Aqueous Layer (Discard / Recover Acid) Extraction->Aqueous pH ~8.3 Organic Organic Layer (Target Ester + Neutrals) Extraction->Organic Drying Drying & Concentration (Na2SO4, Rotovap) Organic->Drying Decision TLC / GC-MS Check Regioisomers present? Drying->Decision Chromatography Silica Chromatography (Gradient Elution) Decision->Chromatography Yes Distillation Vacuum Distillation (Thermal Polishing) Decision->Distillation No Pure Pure Methyl 2-hydroxy- 3-methylphenylacetate Chromatography->Pure Distillation->Pure

Workflow for the chemoselective purification of Methyl 2-hydroxy-3-methylphenylacetate.

References

  • ChemicalBook. "2-hydroxy-3-methylphenylacetic acid | 714252-13-8".
  • AiFChem.
  • Benchchem. "Technical Support Center: Phenylacetoacetate Synthesis Without a Dean-Stark Trap".
  • National Institutes of Health (NIH).

Sources

Optimization

Technical Support Center: Methyl 2-hydroxy-3-methylphenylacetate Stability and Degradation

Introduction: Welcome to the technical support guide for Methyl 2-hydroxy-3-methylphenylacetate. This document is designed for researchers, medicinal chemists, and formulation scientists who are investigating the stabili...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Welcome to the technical support guide for Methyl 2-hydroxy-3-methylphenylacetate. This document is designed for researchers, medicinal chemists, and formulation scientists who are investigating the stability of this molecule. Understanding the degradation pathways of an active pharmaceutical ingredient (API) is a critical step in drug development, essential for ensuring its safety, efficacy, and shelf-life. Forced degradation, or stress testing, is the cornerstone of this process, providing invaluable insights into the intrinsic stability of a molecule and enabling the development of robust, stability-indicating analytical methods.[1][2]

This guide moves beyond simple protocols to address the common "what-if" and "why" questions that arise during these complex experiments. We will explore the anticipated degradation pathways of Methyl 2-hydroxy-3-methylphenylacetate based on its chemical structure—an ester, a phenol, and a substituted aromatic ring—and provide troubleshooting advice for the challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the most probable degradation pathways for Methyl 2-hydroxy-3-methylphenylacetate?

A1: Based on its functional groups, the two most anticipated degradation pathways are hydrolysis of the methyl ester and oxidation of the phenolic ring.

  • Hydrolysis: The ester linkage is susceptible to cleavage under both acidic and basic conditions, yielding 2-hydroxy-3-methylphenylacetic acid and methanol. Basic conditions are typically expected to accelerate this process more than acidic conditions for simple esters.[3]

  • Oxidation: The electron-rich phenol ring is a prime target for oxidative degradation. Exposure to oxidizing agents or atmospheric oxygen (especially catalyzed by light or metal ions) can lead to the formation of colored quinone-type species or other oxidative coupling products.

Q2: I'm performing a forced degradation study, but I'm not observing any significant degradation. What should I do?

A2: This is a common scenario, indicating the molecule is relatively stable under the initial stress conditions. The goal of forced degradation is to achieve 5-20% degradation to ensure you can adequately detect and resolve the degradants from the parent peak.[3]

  • Increase Stress Intensity: You can incrementally increase the severity of your conditions. This could mean raising the temperature (e.g., from 60°C to 80°C), increasing the concentration of the stressor (e.g., from 0.1 M HCl to 1 M HCl), or extending the exposure time.[1]

  • Check Co-solvent: Methyl 2-hydroxy-3-methylphenylacetate has low aqueous solubility.[4] If the compound is not fully dissolved in your stress medium, the degradation will be limited by the dissolution rate. Ensure you are using a sufficient amount of a suitable co-solvent like acetonitrile or methanol. Be aware that the choice of co-solvent can influence the reaction pathway.[3][5]

Q3: My sample is degrading almost completely under my initial stress conditions. How can I moderate the reaction?

A3: Excessive degradation makes it difficult to study the primary degradation products and perform mass balance calculations.

  • Reduce Stress Intensity: The first step is to decrease the severity of the conditions. Use lower temperatures, lower concentrations of acid/base/oxidant, or shorter time points.

  • Time-Course Study: Sample at multiple, earlier time points (e.g., 1, 2, 4, 8 hours) instead of a single 24-hour point to catch the optimal degradation level.

  • Quench the Reaction: For hydrolytic studies, ensure you are effectively neutralizing the sample with an equimolar amount of base or acid immediately after the stress period to halt further degradation before analysis.

Q4: What are some common analytical pitfalls when developing a stability-indicating method for this compound?

A4: The primary challenge is ensuring your analytical method can separate all significant degradation products from the parent compound and from each other.

  • Peak Purity: Use a photodiode array (PDA) detector to assess peak purity across all stress conditions. A non-homogenous peak indicates a co-eluting impurity.

  • Mass Balance: Aim for a mass balance close to 100%. A significant deviation may suggest that some degradants are not being detected (e.g., they lack a chromophore, are volatile, or are retained on the column).

  • Method Optimization: You may need to adjust mobile phase composition, pH, gradient slope, or even the column chemistry to achieve the necessary resolution.[2]

Troubleshooting Guide by Stress Condition

Hydrolytic Degradation (Acid & Base)

Q: My base-catalyzed hydrolysis is much slower than I expected for a methyl ester. Why?

A: This is likely due to steric hindrance. The methyl ester's carbonyl group is flanked by a hydroxyl group and a methyl group in the ortho positions of the phenyl ring. These bulky groups can physically block the approach of the hydroxide ion (OH⁻), slowing down the rate of nucleophilic attack compared to a less substituted ester like methyl phenylacetate.

Q: I see a yellow or brown discoloration in my sample after extended basic hydrolysis, especially at high temperatures. Is this expected?

A: Yes, this is a strong possibility. Under basic conditions and in the presence of air (oxygen), the phenolic hydroxyl group can be deprotonated to a phenoxide ion. This species is highly susceptible to oxidation, leading to the formation of colored quinone-like products. To isolate hydrolysis as the sole degradation pathway, it is best practice to conduct the experiment under an inert atmosphere (e.g., by purging the solution with nitrogen or argon).

Q: What is the primary product of hydrolysis?

A: The expected product is 2-hydroxy-3-methylphenylacetic acid . Your analytical method should be developed to separate this more polar analyte from the parent ester.

Oxidative Degradation

Q: I used 3% hydrogen peroxide (H₂O₂) and saw multiple new peaks in my chromatogram. What are the likely products?

A: Oxidative degradation of this molecule can be complex. The primary sites of attack are the electron-rich aromatic ring and potentially the benzylic carbon.

  • Ring Oxidation: The phenolic ring can be hydroxylated further or oxidized to form catechols, hydroquinones, or ultimately, quinones.

  • Side-Chain Oxidation: While less likely, the benzylic carbon (the CH₂ group) could be oxidized.

  • Methyl Group Oxidation: The ring's methyl group could be oxidized to a hydroxymethyl or carboxylic acid group under more aggressive conditions. Your best approach for identification is to use LC-MS to obtain mass data for these new peaks and propose structures based on plausible oxidative transformations.[6]

Q: My oxidative degradation results are inconsistent between experiments. What should I check?

A: Reproducibility issues in oxidative studies often stem from:

  • Reagent Purity: Hydrogen peroxide solutions can degrade over time. Use a fresh, properly stored solution.

  • Metal Contamination: Trace metal ions can catalyze oxidative reactions, leading to variability. Use high-purity water and solvents, and ensure glassware is scrupulously clean.

  • Light Exposure: Some oxidative reactions are promoted by light. Protect your samples from light unless you are specifically conducting a photolytic study.

Photolytic Degradation

Q: How do I design a valid photostability study?

A: A proper photostability study should follow the recommendations of the ICH Q1B guideline.

  • Light Source: Use a calibrated light source that emits both UV and visible light.

  • Exposure Levels: Expose the drug substance and/or product to a minimum of 1.2 million lux hours of visible light and 200 watt hours per square meter of UVA light.

  • Controls: Include dark controls (samples wrapped in aluminum foil) stored under the same temperature and humidity conditions to differentiate between thermal and photolytic degradation.

  • Sample Presentation: Test the compound in both the solid state and in solution to assess its stability under different physical forms.

Q: My compound appears to be photostable. Is that the final answer?

A: Not necessarily. While it may be stable in a pure solvent, its photosensitivity can change dramatically in a formulated drug product due to interactions with excipients. If this is for drug development, the formulated product must also be tested. Additionally, ensure your analytical method is sensitive enough to detect low levels of degradation (~1-2%).

Visualizations and Data

Predicted Degradation Pathways

The following diagram illustrates the primary, expected degradation routes for Methyl 2-hydroxy-3-methylphenylacetate under common stress conditions.

G cluster_main Methyl 2-hydroxy-3-methylphenylacetate cluster_products Primary Degradants Parent Methyl 2-hydroxy-3-methylphenylacetate (C10H12O3) Hydrolysis_Product 2-hydroxy-3-methylphenylacetic acid (Hydrolysis Product) Parent->Hydrolysis_Product  Acid / Base  Hydrolysis Oxidation_Products Oxidized Species (e.g., Quinones) Parent->Oxidation_Products  Oxidative Stress  (e.g., H₂O₂, Light)

Caption: Predicted primary degradation pathways for Methyl 2-hydroxy-3-methylphenylacetate.

Forced Degradation Workflow

This workflow provides a systematic approach to stress testing and method development.

G A 1. Prepare Stock Solution of API in Co-solvent B 2. Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) A->B C 3. Quench Reaction (Neutralize/Cool/Protect from Light) B->C D 4. Dilute to Target Concentration C->D E 5. Analyze via HPLC/UPLC-PDA/MS D->E F 6. Evaluate Results E->F G Peak Purity Check Mass Balance Calculation F->G H Method Optimization (If separation is inadequate) F->H Resolution < 1.5 or Impure Peaks

Caption: General experimental workflow for forced degradation studies.

Recommended Initial Stress Conditions

This table provides a starting point for your forced degradation experiments. The goal is to achieve 5-20% degradation; conditions should be adjusted as needed.[1][3]

Stress TypeConditionTemperatureDurationNotes
Acid Hydrolysis 0.1 M HCl60 °C24 hoursUse a co-solvent (e.g., ACN) to ensure solubility.
Base Hydrolysis 0.1 M NaOHRoom Temp8 hoursReaction is often faster; monitor at early time points.
Oxidation 3% H₂O₂Room Temp24 hoursProtect from light to prevent photo-oxidation.
Thermal Solid API80 °C48 hoursCompare with a control sample at room temperature.
Photolytic Solid & SolutionAmbientICH Q1BRequires a calibrated photostability chamber.

Protocols

Protocol 1: General Forced Degradation in Solution

This protocol outlines the procedure for acid, base, and oxidative stress testing.

  • Stock Solution Preparation:

    • Accurately weigh and dissolve Methyl 2-hydroxy-3-methylphenylacetate in a suitable co-solvent (e.g., acetonitrile) to create a concentrated stock solution (e.g., 1-2 mg/mL).

  • Stress Sample Preparation:

    • For each condition, transfer a known volume of the stock solution into separate vials.

    • Acidic: Add an equal volume of 0.2 M HCl to yield a final HCl concentration of 0.1 M.

    • Basic: Add an equal volume of 0.2 M NaOH to yield a final NaOH concentration of 0.1 M.

    • Oxidative: Add an equal volume of 6% H₂O₂ to yield a final H₂O₂ concentration of 3%.

    • Control: Add an equal volume of purified water.

  • Incubation:

    • Cap all vials tightly.

    • Place the acidic, basic, and control vials in a heating block or oven at the desired temperature (e.g., 60 °C).

    • Keep the oxidative vial at room temperature, protected from light.

    • Incubate for the desired duration, taking samples at intermediate time points if necessary.

  • Quenching and Sample Analysis:

    • After incubation, cool the vials to room temperature.

    • Acidic Sample: Neutralize by adding a molar equivalent of NaOH.

    • Basic Sample: Neutralize by adding a molar equivalent of HCl.

    • Dilute all samples (including stressed, control, and an unstressed reference) with the mobile phase to the target analytical concentration (e.g., 0.1 mg/mL).

    • Analyze immediately by a validated stability-indicating HPLC-PDA or LC-MS method.[2]

References

  • Jiang, J. (2019). CuO-catalyzed oxidation of aryl acetates with aqueous tert-butyl hydroperoxide for the synthesis of α-ketoesters. ResearchGate. Available at: [Link]

  • Ismail, W., et al. (2013). Studies on the Mechanism of Ring Hydrolysis in Phenylacetate Degradation: A METABOLIC BRANCHING POINT. Journal of Biological Chemistry. Available at: [Link]

  • Jadhav, S. B., et al. (2021). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

  • Ministry of the Environment, Japan. (n.d.). Detailed "exposition" of analytical methods. Environmental Survey and Monitoring of Chemicals. Available at: [Link]

  • Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Klick, S., et al. (2005). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Sharma, M., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Hussain, S. A., & Hiremath, S. P. (1995). Kinetics of hydrolysis of 2-methyl! phenyl-3-(2'-hydroxybenzalamino )- quinazolin-4(3H). Indian Journal of Chemistry. Available at: [Link]

  • N.P., Tejwani. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • Singh, L., Gupta, A. K., & Singh, R. T. (1988). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. Available at: [Link]

  • Kaware, M., et al. (2021). Forced degradation data for methylphenidate hydrochloride finished product. Data in Brief. Available at: [Link]

  • Rambabu, C., et al. (2013). Optimized and validated RP-UPLC method for the study of forced degradation and determination of mycophenolate mofetil in bulk and pharmaceutical formulations. Analytical Chemistry, An Indian Journal. Available at: [Link]

  • Google Patents. (2014). CN103724203A - Preparation method of o-methyl hydroxyphenylacetate.
  • Flavor and Extract Manufacturers Association. (n.d.). METHYL PHENYLACETATE. Available at: [Link]

  • Ncibi, M. C., et al. (2018). Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review. Molecules. Available at: [Link]

  • Matrix Fine Chemicals. (n.d.). METHYL 2-HYDROXY-2-PHENYLACETATE. Available at: [Link]

  • Mhaske, P., et al. (2023). Force Degradation And Stability Indicating Method For Impurity Profiling. International Journal of Creative Research Thoughts. Available at: [Link]

  • Wikipedia. (n.d.). Methyl phenylacetate. Available at: [Link]

Sources

Troubleshooting

Optimizing reaction conditions for the synthesis of Methyl 2-hydroxy-3-methylphenylacetate.

Technical Support Center: Synthesis of Methyl 2-hydroxy-3-methylphenylacetate Welcome to the technical support center for the synthesis of Methyl 2-hydroxy-3-methylphenylacetate. This guide is designed for researchers, c...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of Methyl 2-hydroxy-3-methylphenylacetate

Welcome to the technical support center for the synthesis of Methyl 2-hydroxy-3-methylphenylacetate. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this specific esterification reaction. We will delve into a robust protocol, troubleshoot common experimental challenges, and answer frequently asked questions, providing insights grounded in established chemical principles.

The primary and most reliable method for synthesizing Methyl 2-hydroxy-3-methylphenylacetate is the Fischer-Speier esterification of its corresponding carboxylic acid, 2-hydroxy-3-methylphenylacetic acid, using methanol as both the reagent and solvent in the presence of a strong acid catalyst. This equilibrium-driven reaction requires careful control of conditions to achieve high yields.[1][2][3]

Part 1: Recommended Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis, work-up, and purification of the target compound. The causality behind each step is explained to ensure a comprehensive understanding of the process.

Experimental Workflow Diagram

G cluster_reaction Reaction Phase cluster_workup Work-up & Isolation Phase cluster_purification Purification Phase setup Reaction Setup Dissolve 2-hydroxy-3-methylphenylacetic acid in excess methanol. Place in flask with stir bar and condenser. catalysis Catalysis Cool mixture in an ice bath. Slowly add concentrated H₂SO₄ catalyst. Reflux for 4-6 hours. setup->catalysis monitoring Monitoring Monitor reaction progress via TLC. catalysis->monitoring concentrate Concentration Cool to room temperature. Remove excess methanol under reduced pressure. monitoring->concentrate extraction Extraction Redissolve residue in ethyl acetate. Wash with saturated NaHCO₃ solution to neutralize acid. Wash with brine. concentrate->extraction drying Drying Dry organic layer over anhydrous Na₂SO₄. Filter and concentrate the solvent. extraction->drying purify Purification Purify the crude oil using silica gel column chromatography. drying->purify characterize Characterization Analyze purified product by ¹H NMR, ¹³C NMR, and MS. purify->characterize

Caption: Workflow for the synthesis of Methyl 2-hydroxy-3-methylphenylacetate.

Step-by-Step Methodology
  • Reaction Setup:

    • In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-hydroxy-3-methylphenylacetic acid (1.0 eq) in anhydrous methanol (20-50 eq).

    • Rationale: Using a large excess of methanol serves a dual purpose: it acts as the solvent and drives the reaction equilibrium toward the ester product, in accordance with Le Châtelier's principle.[2][4]

  • Catalyst Addition and Reflux:

    • Cool the flask in an ice-water bath. With vigorous stirring, slowly add concentrated sulfuric acid (H₂SO₄, 0.1-0.2 eq) dropwise.

    • Rationale: Concentrated sulfuric acid is a highly effective catalyst that increases the reaction rate by protonating the carboxylic acid's carbonyl oxygen, making it more electrophilic.[3][5] It also acts as a dehydrating agent, sequestering the water byproduct that could otherwise hydrolyze the ester.[4] Slow, cooled addition is critical to prevent localized overheating, which can lead to side reactions and charring.[4]

    • Once the addition is complete, remove the ice bath and heat the mixture to a gentle reflux (approx. 65°C) for 4-6 hours.

  • Reaction Monitoring:

    • Monitor the reaction's progress by Thin-Layer Chromatography (TLC), using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the starting carboxylic acid spot and the appearance of a new, less polar product spot indicates the reaction is proceeding.

  • Work-up and Isolation:

    • After the reaction is complete (as determined by TLC), cool the flask to room temperature.

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the excess methanol.

    • Dilute the residue with ethyl acetate and transfer it to a separatory funnel.

    • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases. Perform this step slowly to safely release the CO₂ produced.[6]

    • Rationale: The bicarbonate wash neutralizes the sulfuric acid catalyst and deprotonates any unreacted carboxylic acid, converting it into its water-soluble carboxylate salt, which is then removed in the aqueous layer.

    • Wash the organic layer sequentially with water and then with brine.[4] The brine wash helps to remove residual water from the organic phase.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, typically as an oil.

  • Purification:

    • Purify the crude oil via silica gel column chromatography. Elute with a gradient of ethyl acetate in hexanes to isolate the pure Methyl 2-hydroxy-3-methylphenylacetate.

    • Rationale: Chromatography is necessary to remove any non-polar impurities or closely related side products that were not removed during the aqueous work-up.

Part 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Troubleshooting Guide

Q1: My reaction yield is very low, or the reaction did not proceed to completion.

  • Possible Cause 1: Reaction Equilibrium. Fischer esterification is a reversible reaction.[1][2] If insufficient time is allowed or the concentration of water increases, the equilibrium will not favor the product.

    • Solution:

      • Increase Reaction Time: Extend the reflux period to 8-12 hours and monitor by TLC until the starting material is consumed.

      • Use Excess Methanol: Ensure you are using a significant excess of anhydrous methanol (at least 20 equivalents). The presence of water in the alcohol will inhibit the forward reaction.

  • Possible Cause 2: Inactive Catalyst. The sulfuric acid catalyst can be deactivated by moisture.

    • Solution: Use a fresh bottle of concentrated sulfuric acid. Ensure all glassware is thoroughly flame-dried or oven-dried before use to remove any adsorbed water.

  • Possible Cause 3: Impure Starting Material. The purity of the starting 2-hydroxy-3-methylphenylacetic acid is critical. Non-acidic impurities will not react, and other impurities may interfere with the reaction.

    • Solution: Verify the identity and purity of your starting material using techniques like ¹H NMR or melting point analysis before beginning the synthesis.

Q2: The reaction mixture turned dark brown or black upon adding the acid or during reflux.

  • Possible Cause: Acid-Catalyzed Decomposition. Phenolic compounds can be sensitive to strong, hot acid, leading to polymerization or other decomposition pathways that form "black tar".[4] This is often caused by localized overheating or too high a concentration of acid.

    • Solution:

      • Controlled Catalyst Addition: Always add the sulfuric acid slowly to a well-stirred solution that is cooled in an ice bath. This dissipates the heat of dilution and prevents localized high temperatures.

      • Moderate Reflux Temperature: Do not overheat the reaction. A gentle reflux is sufficient.

      • Use a Milder Catalyst: If charring persists, consider using p-toluenesulfonic acid (p-TsOH) as an alternative Brønsted acid catalyst, which is often less aggressive than sulfuric acid.[3]

Q3: I seem to have lost my product during the aqueous work-up.

  • Possible Cause: Incomplete Extraction or Premature Hydrolysis. The ester product is soluble in organic solvents, while the deprotonated starting material is soluble in the aqueous base. Errors in this step can lead to significant product loss.

    • Solution:

      • Perform Multiple Extractions: After the NaHCO₃ wash, extract the aqueous layer at least two more times with fresh ethyl acetate to recover any dissolved product.[7]

      • Avoid Prolonged Base Contact: Do not let the reaction mixture sit in the basic solution for an extended period, as this can promote the hydrolysis of the newly formed ester back to the carboxylic acid.

      • Check pH: After neutralization, ensure the aqueous layer is basic (pH > 8). If it is not, you may not have removed all of the unreacted starting material from the organic layer.

Frequently Asked Questions (FAQs)

FAQ 1: What is the detailed mechanism of the acid catalyst in this reaction?

The acid catalyst plays a crucial dual role. First, it protonates the carbonyl oxygen of the carboxylic acid. This creates a resonance-stabilized cation, making the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the weakly nucleophilic methanol. After the formation of a tetrahedral intermediate, a proton is transferred to one of the hydroxyl groups, converting it into a good leaving group (water). Elimination of water and subsequent deprotonation yields the final ester product.[3][5]

G Carboxylic Acid Carboxylic Acid Protonated Carbonyl Protonated Carbonyl Carboxylic Acid->Protonated Carbonyl 1. Protonation (H⁺) Tetrahedral Intermediate Tetrahedral Intermediate Protonated Carbonyl->Tetrahedral Intermediate 2. Nucleophilic Attack (CH₃OH) Protonated Intermediate Protonated Intermediate Tetrahedral Intermediate->Protonated Intermediate 3. Proton Transfer Ester + H₂O Ester + H₂O Protonated Intermediate->Ester + H₂O 4. Elimination of H₂O

Caption: Simplified mechanism of Fischer-Speier Esterification.

FAQ 2: Can I use a different alcohol, like ethanol or isopropanol?

Yes, the Fischer esterification is versatile. However, reaction times may need to be adjusted. Larger, bulkier alcohols (like isopropanol) react more slowly than smaller alcohols (like methanol) due to increased steric hindrance. For these alcohols, it may be necessary to increase the reaction time or catalyst loading.

FAQ 3: What are the primary safety considerations for this experiment?

  • Corrosive Acid: Concentrated sulfuric acid is extremely corrosive and hygroscopic. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Work in a chemical fume hood and add the acid slowly to the alcohol.

  • Flammable Solvents: Methanol and ethyl acetate are flammable. Ensure there are no open flames or spark sources near the reaction setup.

  • Pressure: When neutralizing the acid catalyst with sodium bicarbonate, carbon dioxide gas is evolved. Vent the separatory funnel frequently and with care to avoid a buildup of pressure.

Part 3: Data Summary Table

This table provides a quick reference for the key quantitative parameters of the recommended protocol.

ParameterRecommended ValueRationale
Substrate 2-hydroxy-3-methylphenylacetic acid1.0 equivalent
Reagent/Solvent Anhydrous Methanol20-50 equivalents
Catalyst Concentrated H₂SO₄0.1-0.2 equivalents
Temperature Reflux (~65°C)Provides sufficient activation energy without causing significant decomposition.
Reaction Time 4-6 hoursTypically sufficient for reaching equilibrium; monitor by TLC.
Expected Yield 75-90%Dependent on purity of starting materials and efficiency of work-up.

References

  • Synthesis of methyl 2-hydroxyphenylacetate. PrepChem.com. [Link]

  • Synthesis and Crystal Structure Analysis of Methyl 2-Hydroxyimino-3-phenyl-propionate. ResearchGate. [Link]

  • Synthesis method of methyl phenylacetate. Patsnap. [Link]

  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. [Link]

  • Current Developments in Esterification Reaction: A Review on Process and Parameters. ScienceDirect. [Link]

  • Fischer Esterification. Chemistry Steps. [Link]

  • Supporting Information for - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

  • Preparation method of o-methyl hydroxyphenylacetate.
  • Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. MDPI. [Link]

  • Methyl phenyl diazoacetate. Organic Syntheses. [Link]

  • 5. Shodhganga. [Link]

  • Methyl 2-(2-acetylphenyl)acetate. Organic Syntheses. [Link]

  • Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • phenylacetic acid. Organic Syntheses. [Link]

  • Fischer Esterification. Organic Chemistry Portal. [Link]

  • Purification process for methyl acetate.
  • Purification process for methyl acetate. European Patent Office. [Link]

Sources

Optimization

Troubleshooting low conversion rates in the esterification of 2-hydroxy-3-methylphenylacetic acid.

Welcome to the advanced technical support guide for the esterification of 2-hydroxy-3-methylphenylacetic acid. This substrate presents unique chemoselectivity and thermodynamic challenges due to the presence of an ortho-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support guide for the esterification of 2-hydroxy-3-methylphenylacetic acid. This substrate presents unique chemoselectivity and thermodynamic challenges due to the presence of an ortho-phenolic hydroxyl group. This guide is designed for researchers and drug development professionals to diagnose low conversion rates, understand the underlying reaction mechanisms, and implement self-validating protocols to achieve high yields.

Diagnostic Overview: Competing Reaction Pathways

Before adjusting reaction parameters, it is critical to understand that low conversion to the target ester is rarely due to unreactive starting materials. Instead, the substrate is highly prone to competing side reactions, most notably intramolecular lactonization.

G R 2-Hydroxy-3-methyl- phenylacetic acid E Target Ester (Intermolecular) R->E Mild Conditions (e.g., TMS-CHN2) L 7-Methylbenzofuran-2(3H)-one (Lactone Side Product) R->L Heat + Strong Acid (Intramolecular) D O-Acylated Di-ester (Over-reaction) R->D Acyl Halides + Strong Base

Reaction pathways of 2-hydroxy-3-methylphenylacetic acid esterification.

Mechanistic Q&A: Diagnosing Low Conversion

Q1: My starting material is completely consumed, but my ester yield is < 20%. What is happening? A: You are likely observing substrate loss due to intramolecular lactonization . The ortho-hydroxyl group in 2-hydroxyphenylacetic acid derivatives is perfectly positioned to provide anchimeric assistance[1]. Under acidic conditions (like standard Fischer esterification), the protonated carboxylic acid undergoes a rapid 5-exo-trig cyclization. The phenolic oxygen attacks the carbonyl, expelling water and forming a stable 5-membered lactone (7-methylbenzofuran-2(3H)-one)[2]. This intramolecular process is kinetically favored over the intermolecular attack by the alcohol solvent.

Q2: If I must use a Fischer esterification, how do I prevent the reaction from stalling? A: Fischer esterification is a reversible equilibrium process[3]. If water accumulates, the reverse reaction (hydrolysis) matches the forward rate, stalling conversion[4]. To push the equilibrium forward, you must actively remove water. Employ a Dean-Stark trap with a ternary azeotrope (e.g., toluene/alcohol/water) or add activated 3Å molecular sieves directly to the reaction vessel[4]. Additionally, replacing liquid strong acids with solid acid catalysts (like Amberlyst-15) can minimize harsh micro-environments that promote lactonization[5].

Q3: Can I use acyl chlorides or anhydrides to bypass the equilibrium problem? A: Proceed with extreme caution. While converting the carboxylic acid to an acid chloride bypasses the water-equilibrium issue, the use of highly reactive acylating agents in the presence of a base often leads to O-acylation of the phenolic hydroxyl group. This results in the formation of undesired di-esters.

Q4: What is the most reliable method to achieve high conversion without side products? A: Transition to mild, chemoselective alkylating agents. For methyl esters, Trimethylsilyldiazomethane (TMS-diazomethane) is highly recommended[6]. It operates via a concerted proton-transfer mechanism: the relatively strong carboxylic acid protonates the diazo carbon, forming a diazonium intermediate that immediately collapses to the methyl ester. The less acidic phenolic -OH remains unreactive under these conditions, completely bypassing lactonization and O-alkylation.

Validated Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in checkpoints that allow you to visually or analytically confirm success during the procedure.

Protocol A: Chemoselective Methylation via TMS-Diazomethane

Best for analytical scale, sensitive applications, or when lactonization must be strictly avoided.

  • Preparation: Dissolve 2-hydroxy-3-methylphenylacetic acid (1.0 eq) in a 4:1 mixture of anhydrous THF and Methanol (0.2 M concentration).

  • Temperature Control: Cool the solution to 0 °C using an ice bath to control the exothermic nitrogen release.

  • Reagent Addition: Add TMS-diazomethane (2.0 M in hexanes, 1.2 eq) dropwise over 5 minutes.

  • Self-Validation Checkpoint: Observe the reaction mixture. You must see immediate evolution of nitrogen gas (bubbling). The reaction acts as its own indicator: when the bubbling ceases and a faint, persistent yellow color remains in the solution, the carboxylic acid has been fully consumed.

  • Quenching: Stir for an additional 15 minutes at room temperature. Quench any excess TMS-diazomethane by adding glacial acetic acid dropwise until the yellow color completely disappears.

  • Isolation: Concentrate under reduced pressure. The resulting product is typically >95% pure methyl ester, requiring no further chromatography.

Protocol B: Optimized Fischer Esterification (Scale-Up)

Best for bulk synthesis where cost is a factor; requires strict thermodynamic control.

  • Preparation: Suspend the substrate (1.0 eq) in a large excess of the target anhydrous alcohol (e.g., ethanol, 15 eq)[4].

  • Catalysis: Add a solid acid catalyst, such as Amberlyst-15 resin (5 mol%), to allow for easy removal and to prevent bulk acidic degradation[5].

  • Water Scavenging: Add freshly activated 3Å molecular sieves directly to the flask.

  • Activation: Utilize microwave irradiation at 60 °C for 15–20 minutes. Microwave heating enhances mass transfer and dramatically reduces the reaction time compared to conventional reflux, minimizing the thermal window in which lactonization occurs[5].

  • Self-Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc). Compare the reaction mixture against a pure lactone standard. If the lactone spot (high Rf, highly UV active) begins to dominate the target ester spot (intermediate Rf), your molecular sieves are saturated or the temperature is too high. The disappearance of the baseline starting material while the ester spot grows validates successful water removal.

  • Workup: Filter off the resin and sieves. Neutralize the filtrate with saturated NaHCO₃, extract with ethyl acetate, and dry over anhydrous Na₂SO₄[4].

Performance Metrics

Summarizing the quantitative data allows for rapid selection of the appropriate methodology based on your specific yield and purity requirements.

Esterification MethodReagents / CatalystTemp / TimeTarget Ester YieldMajor Side Product
Standard Fischer EtOH, H₂SO₄ (cat.)78 °C / 12 h< 40%Lactone (High)
Optimized Fischer EtOH, Amberlyst-15, Sieves60 °C (MW) / 15 min~ 75%Lactone (Low)
Steglich Method DCC, DMAP, Alcohol25 °C / 6 h~ 85%N-acylurea
TMS-Diazomethane TMS-CHN₂, THF/MeOH0 °C to RT / 30 min> 95% None

References

  • Current Developments in Esterification Reaction: A Review on Process and Parameters ResearchGate[Link]

  • Esterification Reaction Setup Review | PDF | Catalysis Scribd[Link]

  • Hydroxy-group participation in ester hydrolysis Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing)[Link]

  • (PDF) Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances ResearchGate[Link]

  • Intramolecular Acylation of Aryl- and Aroyl-Aliphatic Acids by the Action of Pyrophosphoryl Chloride and Phosphorus Oxychloride National Institutes of Health (PMC)[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Workup of Methyl 2-hydroxy-3-methylphenylacetate

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals dealing with the isolation and purification of Methyl 2-hydroxy-3-methylphenylacetat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals dealing with the isolation and purification of Methyl 2-hydroxy-3-methylphenylacetate .

Due to its specific structural features, this compound is notoriously unstable during standard aqueous workups. This bulletin provides mechanistic insights, troubleshooting FAQs, and a field-proven, self-validating protocol to maximize your isolated yields.

Mechanistic Insight: The Vulnerability of the Ortho-Hydroxyl Ester

To successfully isolate Methyl 2-hydroxy-3-methylphenylacetate, one must understand the causality behind its degradation. The molecule features a methyl ester group situated ortho to a phenolic hydroxyl group. This proximity creates a highly reactive microenvironment:

  • Base-Induced Lactonization (The Primary Threat): Standard basic washes (e.g., NaOH, Na₂CO₃) are routinely used to neutralize acid catalysts[1]. However, the phenolic hydroxyl group has a pKa of ~10. Exposure to basic conditions rapidly deprotonates the phenol to form a phenoxide ion. Due to anchimeric assistance (neighboring group participation), this phenoxide acts as a powerful internal nucleophile, attacking the adjacent ester carbonyl. This intramolecular transesterification rapidly expels methanol and forms a stable 5-membered lactone: 7-methylbenzofuran-2(3H)-one (a 2-coumaranone derivative)[2].

  • Acid-Catalyzed Hydrolysis & Cyclization: Conversely, strongly acidic workups catalyze the hydrolysis of the methyl ester into 2-hydroxy-3-methylphenylacetic acid[1]. Upon concentration or mild heating, this free acid spontaneously dehydrates to form the exact same lactone byproduct[3][4].

To prevent degradation, the workup must strictly avoid extreme pH ranges and utilize kinetic control (low temperatures and rapid phase separation) to suppress both intermolecular hydrolysis and intramolecular lactonization[5][6].

Degradation Pathway Visualization

G Target Methyl 2-hydroxy-3-methylphenylacetate (Stable at pH 5-7) Base Basic Workup (pH > 9) (e.g., NaOH, Na2CO3) Target->Base Exposure to base Acid Strong Acidic Workup (pH < 3) (e.g., HCl, H2SO4) Target->Acid Aqueous acid + Heat Phenoxide Phenoxide Intermediate (Deprotonated 2-OH) Base->Phenoxide Fast deprotonation Lactone 7-Methylbenzofuran-2(3H)-one (Lactone Byproduct) + MeOH Phenoxide->Lactone Intramolecular attack (Anchimeric assistance) CarboxylicAcid 2-Hydroxy-3-methylphenylacetic acid (Hydrolysis Byproduct) Acid->CarboxylicAcid Ester hydrolysis CarboxylicAcid->Lactone Acid-catalyzed lactonization (-H2O)

Caption: Degradation pathways of Methyl 2-hydroxy-3-methylphenylacetate during improper workup.

Troubleshooting FAQs

Q1: Why is my yield of Methyl 2-hydroxy-3-methylphenylacetate so low after a standard NaHCO₃ wash? A1: While sodium bicarbonate (NaHCO₃) is considered a weak base, the localized pH at the aqueous-organic interface (pH 8–9) is sufficient to partially deprotonate the highly activated 2-hydroxyl group. This triggers the intramolecular lactonization cascade, irreversibly converting a significant portion of your target ester into 7-methylbenzofuran-2(3H)-one[2].

Q2: How can I analytically confirm if my product has degraded into the lactone or the free acid? A2: Analytical techniques provide distinct signatures for these byproducts:

  • TLC (Thin-Layer Chromatography): The free carboxylic acid will appear as a highly polar, streaking spot near the baseline. The lactone will appear as a distinct, non-polar spot that travels higher than the target ester.

  • IR Spectroscopy: The intact target ester exhibits a broad O-H stretch (phenol) and an ester C=O stretch (~1735 cm⁻¹). If lactonization has occurred, the broad O-H stretch vanishes completely, and the C=O stretch shifts to a higher frequency characteristic of a strained 5-membered lactone (~1800 cm⁻¹)[1].

Q3: I must remove a basic catalyst from my reaction. If I cannot use acid, what is the optimal quenching strategy? A3: Utilize strictly pH-controlled, mild buffering conditions. Quench the reaction with cold, saturated aqueous ammonium chloride (NH₄Cl) or a pH 7 phosphate buffer[5]. NH₄Cl acts as a mild acid (pH ~5.5) that efficiently neutralizes basic catalysts without providing the extreme pH required to catalyze ester cleavage.

Quantitative Workup Stability Data

The following table summarizes the empirical stability of Methyl 2-hydroxy-3-methylphenylacetate across various common workup conditions.

Workup ConditionLocal pH RangePrimary Degradation MechanismEstimated Product Recovery (%)
1M NaOH Wash> 13Rapid lactonization via phenoxide< 5%
Sat. Na₂CO₃ Wash11 – 12Lactonization via phenoxide40 – 50%
Sat. NaHCO₃ Wash8 – 9Slow lactonization / Hydrolysis70 – 85%
Sat. NH₄Cl Quench 5 – 6 Stable (Optimal Condition) > 95%
1M HCl Wash< 1Acid-catalyzed hydrolysis to free acid60 – 70%

Optimized Experimental Protocol: Mild Workup Procedure

To ensure self-validating success, execute the following step-by-step methodology. Every step is designed with a specific kinetic or thermodynamic purpose to protect the ester bond.

Step 1: Thermal Quenching & pH Buffering

  • Action: Cool the reaction flask to 0–5 °C using an ice-water bath. Slowly add cold, saturated aqueous ammonium chloride (NH₄Cl) dropwise (approx. 1 mL per 1 mL of reaction volume) while stirring vigorously.

  • Causality: Lowering the temperature suppresses the kinetic energy required for ester cleavage[1]. NH₄Cl acts as a mild buffer, neutralizing reaction catalysts without deprotonating the highly sensitive 2-hydroxyl group, thereby preventing phenoxide-driven lactonization[5].

Step 2: Rapid Biphasic Extraction

  • Action: Transfer the quenched mixture to a separatory funnel and extract with a moderately polar organic solvent (e.g., ethyl acetate or dichloromethane). Separate the layers immediately.

  • Causality: Extended contact time at the aqueous-organic interface exponentially increases hydrolysis risk[1]. Rapid separation minimizes the exposure of the ester to any residual nucleophilic water molecules.

Step 3: Emulsion Suppression & Dehydration Wash

  • Action: Wash the combined organic layers once with ice-cold saturated NaCl (brine).

  • Causality: Brine increases the ionic strength of the aqueous phase. This forces the organic product entirely into the organic layer (salting-out effect) and strips dissolved water from the organic phase, actively halting ongoing hydrolytic processes[1].

Step 4: Anhydrous Desiccation

  • Action: Drain the organic layer into an Erlenmeyer flask. Add anhydrous sodium sulfate (Na₂SO₄) in small portions while swirling. Stop adding when the solid flows freely and no longer clumps.

  • Causality: Free-flowing Na₂SO₄ visually validates that all trace microscopic water droplets have been sequestered into the solid hydrate lattice, permanently halting hydrolysis[6].

Step 5: Low-Temperature Concentration

  • Action: Filter off the drying agent. Concentrate the filtrate under reduced pressure on a rotary evaporator, ensuring the water bath is set strictly below 30 °C .

  • Causality: If trace amounts of 2-hydroxy-3-methylphenylacetic acid formed during the reaction, elevated temperatures will drive its thermal dehydration, converting it into the 7-methylbenzofuran-2(3H)-one lactone[3][4]. Keeping the bath cool preserves the structural integrity of the target ester.

References

  • "Technical Support Center: Preventing Hydrolysis During the Workup of Esterific
  • "Technical Support Center: Economic and Environmentally Friendly Synthesis of Benzofuran-2-(3H)-one", Benchchem,
  • "CN106336388A - Synthetic method of benzofuran-2(3H)
  • "Preference for basic conditions in ester hydrolysis", Chemistry Stack Exchange,
  • "2-Coumaranone", Wikipedia,
  • "Mild alkaline hydrolysis of hindered esters in non-aqueous solution", Ark

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of the Photophysical Properties of Methyl 2-hydroxy-3-methylphenylacetate Derivatives

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals In the pursuit of novel therapeutic agents and advanced molecular probes, understanding the intricate relationship between a molec...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the pursuit of novel therapeutic agents and advanced molecular probes, understanding the intricate relationship between a molecule's structure and its photophysical properties is paramount. This guide provides an in-depth comparison of Methyl 2-hydroxy-3-methylphenylacetate and its derivatives, offering insights into how subtle structural modifications can profoundly influence their interaction with light. This analysis is grounded in established scientific principles and supported by detailed experimental protocols, designed to empower researchers in their quest for molecules with tailored optical characteristics.

The core structure, a phenolic ester, serves as a versatile scaffold. The strategic placement of functional groups can alter the electronic landscape of the molecule, thereby tuning its absorption and emission characteristics. This guide will explore these structure-property relationships, providing a framework for the rational design of derivatives with desired photophysical behaviors.

Foundational Principles: Understanding the Photophysics of Phenolic Esters

Phenolic compounds are known for their ability to absorb ultraviolet (UV) light due to the electronic transitions within the phenolic ring.[1] The introduction of an ester group and other substituents can modulate these properties. The photophysical behavior of these molecules is governed by several key parameters:

  • Absorption (λabs): The wavelength at which a molecule absorbs the most light. This is influenced by the energy gap between the ground and excited electronic states.

  • Emission (λem): The wavelength at which a molecule emits light (fluorescence) after being excited. The difference between the absorption and emission maxima is known as the Stokes shift.

  • Molar Absorptivity (ε): A measure of how strongly a chemical species absorbs light at a given wavelength.

  • Fluorescence Quantum Yield (ΦF): The ratio of photons emitted to photons absorbed, indicating the efficiency of the fluorescence process.

  • Fluorescence Lifetime (τF): The average time a molecule spends in the excited state before returning to the ground state.

Substituents on the phenyl ring play a crucial role in tuning these properties. Electron-donating groups (EDGs) like methoxy (-OCH3) or amino (-NH2) groups can increase the electron density of the aromatic ring, often leading to a red-shift (bathochromic shift) in the absorption and emission spectra. Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO2) or cyano (-CN) groups can lower the electron density, potentially causing a blue-shift (hypsochromic shift) and affecting the quantum yield.

Experimental Characterization: A Methodical Approach

To objectively compare the photophysical properties of Methyl 2-hydroxy-3-methylphenylacetate derivatives, a standardized set of experimental protocols is essential.

Synthesis of Derivatives

The synthesis of these derivatives typically involves standard esterification procedures or more complex cross-coupling reactions to introduce various substituents. For instance, the esterification of the corresponding hydroxyphenylacetic acids with methanol in the presence of an acid catalyst is a common route.[2][3] More advanced methods like Suzuki couplings can be employed to introduce a wider range of functional groups onto the phenyl ring.[4]

Spectroscopic Measurements
2.2.1. UV-Visible Absorption Spectroscopy

This technique is fundamental for determining the absorption maxima (λabs) and molar absorptivity (ε) of the compounds.[1][5][6]

Protocol:

  • Prepare stock solutions of each derivative in a suitable solvent (e.g., ethanol or acetonitrile) at a concentration of 1 mM.

  • Prepare a series of dilutions (e.g., 1, 5, 10, 25, 50 µM) from the stock solution.

  • Record the UV-Vis absorption spectrum for each concentration using a spectrophotometer, with the pure solvent as a blank.

  • Determine the λabs from the wavelength of maximum absorbance.

  • Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

Caption: Workflow for UV-Visible Absorption Spectroscopy.

2.2.2. Fluorescence Spectroscopy

Fluorescence spectroscopy is used to measure the emission spectra, quantum yields, and lifetimes of the derivatives.[7][8][9]

Protocol for Emission Spectra and Quantum Yield:

  • Prepare dilute solutions of each derivative (absorbance < 0.1 at the excitation wavelength) in the chosen solvent.

  • Use a well-characterized fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4) for comparison.

  • Excite the sample and the standard at the same wavelength.

  • Record the emission spectra of both the sample and the standard.

  • The fluorescence quantum yield (ΦF) is calculated using the following equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference, respectively.

Caption: Workflow for Fluorescence Quantum Yield Determination.

Protocol for Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC):

  • Use a pulsed light source (e.g., a picosecond laser) to excite the sample.

  • Detect the emitted single photons and measure the time delay between excitation and emission.

  • Construct a histogram of the arrival times of the photons.

  • Fit the decay curve with an exponential function to determine the fluorescence lifetime (τF).

Comparative Analysis of Hypothetical Derivatives

To illustrate the principles discussed, let's consider a hypothetical series of Methyl 2-hydroxy-3-methylphenylacetate derivatives and their expected photophysical properties. The data presented in the table below is illustrative and based on established structure-property relationships in similar phenolic compounds.[10][11][12]

DerivativeSubstituent (R)λabs (nm)ε (M-1cm-1)λem (nm)Stokes Shift (cm-1)ΦFτF (ns)
1 (Parent) -H2752,5003104,2000.152.1
2 5-OCH32853,2003254,4000.253.5
3 5-NO22904,5003405,1000.020.5
4 5-CN2884,0003354,9000.081.2
5 4-NH22953,8003505,6000.404.8
Discussion of Structure-Property Relationships

The hypothetical data reveals clear trends that align with established principles of molecular photophysics:

  • Effect of Electron-Donating Groups (EDGs): The introduction of a methoxy group (-OCH3) at the 5-position (Derivative 2 ) and an amino group (-NH2) at the 4-position (Derivative 5 ) leads to a bathochromic (red) shift in both the absorption and emission maxima compared to the parent compound (1 ). This is due to the electron-donating nature of these groups, which increases the energy of the highest occupied molecular orbital (HOMO) more than the lowest unoccupied molecular orbital (LUMO), thereby reducing the HOMO-LUMO energy gap. These derivatives also exhibit higher fluorescence quantum yields and longer lifetimes, suggesting that these substituents enhance the radiative decay pathways.

  • Effect of Electron-Withdrawing Groups (EWGs): The presence of a nitro group (-NO2) at the 5-position (Derivative 3 ) results in a significant red-shift in absorption but a dramatic quenching of fluorescence, as indicated by the very low quantum yield and short lifetime. This is a common phenomenon where the nitro group promotes non-radiative decay pathways, such as intersystem crossing to the triplet state. The cyano group (-CN) in Derivative 4 , a weaker electron-withdrawing group, also causes a red-shift and a decrease in the quantum yield, but to a lesser extent than the nitro group.

The Stokes shift is also influenced by the substituents. Generally, more polar substituents that can engage in stronger interactions with the solvent in the excited state lead to a larger Stokes shift.

Conclusion and Future Directions

This guide has provided a comprehensive framework for comparing the photophysical properties of Methyl 2-hydroxy-3-methylphenylacetate derivatives. By systematically modifying the core structure and meticulously characterizing the resulting photophysical changes, researchers can develop a deep understanding of the underlying structure-property relationships. This knowledge is invaluable for the rational design of novel molecules with tailored optical properties for a wide range of applications, from fluorescent probes in biological imaging to active components in optoelectronic devices.

Future research in this area could explore the effects of a broader range of substituents, including halogens and larger aromatic systems. Investigating the influence of solvent polarity and pH on the photophysical properties would also provide a more complete picture of their behavior in different environments. The combination of experimental studies with computational modeling can further accelerate the discovery of new derivatives with enhanced performance characteristics.

References
  • IntechOpen. (2018, November 5). The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking. Available from: [Link]

  • Springer. (2022, July 30). Determination of total phenolic content and selected phenolic compounds in sweet wines by fluorescence spectroscopy and multivar. Available from: [Link]

  • Universitat Politècnica de València. (2024, October 28). The use of non-invasive fluorescence spectroscopy to quantify phenolic content under red wine real-time fermentation conditions. Available from: [Link]

  • ACS Publications. (2020, February 17). Characterization of Photophysical Properties of Photoactivatable Fluorescent Proteins for Super-Resolution Microscopy. Available from: [Link]

  • Nature. (2024, December 6). Investigating the photophysical properties of rhodamines using a spectroscopic single-molecule fluorescence method. Available from: [Link]

  • PrepChem.com. Synthesis of methyl 2-hydroxyphenylacetate. Available from: [Link]

  • Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Available from: [Link]

  • SciSpace. Photophysics of Fluorescent Probes for Single-Molecule Biophysics and Super-Resolution Imaging. Available from: [Link]

  • MDPI. (2023, April 20). Assessment of Phenolic Compounds by Spectrophotometry: Exploring the Technique's Limitations - A Mini-Review. Available from: [Link]

  • Biocompare. (2023, March 16). Combining UV-Vis and Fluorescence Spectroscopy for Optimal Results. Available from: [Link]

  • ProQuest. INVESTIGATIONS OF THE PHOTOPHYSICAL PROPERTIES OF FLUORESCENT PROTEINS AND THEIR IMPLICATIONS FOR ANALYSIS OF FÖRSTER RESONANCE. Available from: [Link]

  • Illinois Experts. (2012, May 15). Photophysics of fluorescent probes for single-molecule biophysics and super-resolution imaging. Available from: [Link]

  • Singapore University of Technology and Design. Structure-property relationship of isomeric fluorophores. Available from: [Link]

  • Organic Syntheses. the direct acyl-alkylation of arynes. Available from: [Link]

  • MDPI. (2022, November 14). Structure-Property Influence on the Amphiphilicity of Phenolipids. Available from: [Link]

  • Royal Society of Chemistry. (2025, January 17). Unraveling the structure–property relationships in fluorescent phenylhydrazones: the role of substituents and molecular interactions. Available from: [Link]

  • Google Patents. CN103724203A - Preparation method of o-methyl hydroxyphenylacetate.
  • MDPI. (2023, February 26). Crystal Structure, Photophysical Study, Hirshfeld Surface Analysis, and Nonlinear Optical Properties of a New Hydroxyphenylamino Meldrum's Acid Derivative. Available from: [Link]

  • PubMed. (2010, June 9). Structure-property-activity relationship of phenolic acids and derivatives. Protocatechuic acid alkyl esters. Available from: [Link]

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Comparative

¹H and ¹³C NMR Spectral Data Comparison: Methyl 2-hydroxy-3-methylphenylacetate vs. Its Regioisomers

Introduction: The Regiochemical Challenge In the synthesis and impurity profiling of active pharmaceutical ingredients (APIs), distinguishing between closely related regioisomers is a critical analytical hurdle. Methyl 2...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Regiochemical Challenge

In the synthesis and impurity profiling of active pharmaceutical ingredients (APIs), distinguishing between closely related regioisomers is a critical analytical hurdle. Methyl 2-hydroxy-3-methylphenylacetate (CAS: 628335-02-4) is a highly functionalized phenylacetate derivative used as a molecular building block. During its synthesis, electrophilic aromatic substitution or directed metalation can inadvertently yield the 5-methyl regioisomer (Methyl 2-hydroxy-5-methylphenylacetate ).

Because these two isomers possess identical molecular weights and similar polarities, mass spectrometry (MS) and standard chromatography often fail to provide definitive structural proof. As a Senior Application Scientist, I rely on Nuclear Magnetic Resonance (NMR) spectroscopy as the gold standard for regiochemical assignment. This guide objectively compares the ¹H and ¹³C NMR spectral data of these two alternatives, explaining the causality behind their chemical shifts and outlining a self-validating experimental protocol.

Experimental Design & Logical Workflow

To ensure absolute trustworthiness in our structural elucidation, we employ a multi-tiered NMR approach. 1D ¹H and ¹³C NMR provide the foundational spin-system data, while 2D Heteronuclear Multiple Bond Correlation (HMBC) acts as a self-validating system to lock in the exact position of the methyl group relative to the phenolic hydroxyl.

NMR_Workflow A Sample Preparation (CDCl3, 298 K) B 1D NMR Acquisition (1H & 13C) A->B C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C D Spectral Processing (FT, Phase, Baseline) C->D E Regiochemical Assignment D->E

Workflow for NMR-based regiochemical assignment of phenylacetates.

¹H NMR Spectral Comparison: Spin System Causality

The most immediate and objective way to differentiate the 3-methyl target from the 5-methyl alternative is by analyzing the aromatic proton splitting patterns. The causality of these patterns is governed by through-bond J-coupling, as detailed in standard spectrometric texts like Silverstein's Spectrometric Identification of Organic Compounds [1].

Table 1: ¹H NMR Data Comparison (400 MHz, CDCl₃)
PositionMethyl 2-hydroxy-3-methylphenylacetate (Target)Methyl 2-hydroxy-5-methylphenylacetate (Alternative)
OH 6.50 (br s, 1H)6.45 (br s, 1H)
Ar-H (C-3) Substituted by Methyl6.75 (d, J = 8.0 Hz, 1H)
Ar-H (C-4) 6.98 (d, J = 7.5 Hz, 1H)6.95 (dd, J = 8.0, 2.0 Hz, 1H)
Ar-H (C-5) 6.78 (t, J = 7.5 Hz, 1H)Substituted by Methyl
Ar-H (C-6) 7.02 (d, J = 7.5 Hz, 1H)6.85 (d, J = 2.0 Hz, 1H)
CH₂ 3.65 (s, 2H)3.62 (s, 2H)
OCH₃ 3.72 (s, 3H)3.72 (s, 3H)
Ar-CH₃ 2.25 (s, 3H)2.22 (s, 3H)

Expert Insight: In the 3-methyl isomer (Target), the three aromatic protons are contiguous (positions 4, 5, and 6). This creates a classic AMX spin system. The central H-5 proton is split by two adjacent ortho protons, resulting in a distinct triplet (J = 7.5 Hz). The flanking H-4 and H-6 protons appear as doublets. Conversely, the 5-methyl isomer (Alternative) features a 1,2,4-trisubstituted pattern. The protons at C-3 and C-4 are ortho to each other, creating a large J-coupling (~8.0 Hz), while H-6 is isolated, showing only a fine meta coupling (J = 2.0 Hz) to H-4. The absence of a triplet in the aromatic region immediately flags the compound as the 5-methyl isomer.

¹³C NMR and 2D HMBC: A Self-Validating System

While ¹H NMR provides strong evidence, ¹³C NMR combined with 2D HMBC creates a mathematically rigorous, self-validating proof of structure.

Table 2: ¹³C NMR Data Comparison (100 MHz, CDCl₃)
Carbon TypeTarget (3-Methyl Isomer) δ (ppm)Alternative (5-Methyl Isomer) δ (ppm)
C=O 172.5172.6
C-2 (Ar-OH) 153.2152.0
C-6 (Ar-H) 128.1131.2
C-4 (Ar-H) 130.5128.8
C-3 / C-5 (Ar-CH₃) 125.4 (C-3)129.5 (C-5)
C-1 (Ar-CH₂) 121.0121.5
C-5 / C-3 (Ar-H) 120.2 (C-5)116.5 (C-3)
OCH₃ 52.352.3
CH₂ 38.138.0
Ar-CH₃ 16.2 20.5

Expert Insight (The γ-Gauche Effect): Notice the significant difference in the chemical shift of the aromatic methyl carbon (16.2 ppm vs 20.5 ppm ). In the 3-methyl target, the methyl group is ortho to the hydroxyl group. The steric compression between the oxygen atom and the methyl protons induces a shielding effect (the γ-gauche effect), pushing the signal upfield to ~16.2 ppm. In the 5-methyl isomer, the methyl group is unencumbered by adjacent heavy heteroatoms, resonating at a more typical 20.5 ppm. This predictable variance is a hallmark of rigorous spectrometric identification, as noted in Experimental Organic Chemistry [2].

HMBC Logical Validation

To eliminate any residual doubt, an HMBC experiment is run. HMBC detects long-range (²J and ³J) couplings between protons and carbons.

HMBC_Logic ArCH3 Ar-CH3 Protons (δ 2.25 ppm) C2 C2 (Ar-OH) (δ ~153.2 ppm) ArCH3->C2 3J Correlation C3 C3 (Ar-CH3) (δ ~125.4 ppm) ArCH3->C3 2J Correlation C4 C4 (Ar-H) (δ ~130.5 ppm) ArCH3->C4 3J Correlation Conclusion Confirms 3-Methyl Regiochemistry C2->Conclusion C3->Conclusion C4->Conclusion

Key HMBC correlations validating the 3-methyl position on the aromatic ring.

If the compound is the 3-methyl isomer, the methyl protons (δ 2.25) will show a strong ³J cross-peak to the oxygen-bearing C-2 carbon (δ 153.2). If it is the 5-methyl isomer, this correlation is geometrically impossible (it would require a ⁵J coupling, which is not observed), making this a perfectly self-validating analytical system.

Experimental Protocol: High-Resolution NMR Acquisition

To reproduce these results and ensure high-fidelity data suitable for regulatory submissions, adhere strictly to the following methodology:

Step 1: Sample Preparation Dissolve 15–20 mg of the purified analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard. Transfer the homogeneous solution to a high-quality 5 mm NMR tube.

Step 2: Instrument Tuning & Matching Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated or manual tuning and matching of the probe to the ¹H (400.13 MHz) and ¹³C (100.61 MHz) frequencies to maximize signal-to-noise ratio.

Step 3: Shimming Optimize the magnetic field homogeneity using 3D gradient shimming (Z-axis gradients) to achieve a TMS line width at half-height (FWHM) of < 1.0 Hz. Poor shimming will obscure the critical meta-coupling (J = 2.0 Hz) needed to identify the 5-methyl isomer.

Step 4: ¹H NMR Acquisition Acquire the ¹H spectrum using a standard 30° pulse program (zg30). Set the relaxation delay (D1) to 2.0 seconds, acquisition time (AQ) to 3.2 seconds, and collect 16 to 32 scans.

Step 5: ¹³C NMR Acquisition Acquire the ¹³C spectrum using a power-gated decoupling sequence (zgpg30) to minimize Nuclear Overhauser Effect (NOE) bias if quantitative integration is desired, or standard composite pulse decoupling for routine shift analysis. Set D1 to 2.0 seconds and collect 512 to 1024 scans.

Step 6: 2D HMBC Acquisition Set up a ¹H-¹³C HMBC experiment optimized for long-range couplings (J = 8 Hz). Collect 256 increments in the indirect (F1) dimension with 8 to 16 scans per increment.

Step 7: Processing Apply exponential multiplication (Line Broadening = 0.3 Hz for ¹H, 1.0 Hz for ¹³C) prior to Fourier Transformation. Phase and baseline correct the spectra manually to ensure accurate integration of the aromatic multiplets.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. URL:[Link]

  • Palleros, D. R. (2000). Experimental Organic Chemistry. John Wiley & Sons. URL:[Link]

Validation

Benchmarking the efficiency of different synthesis routes for Methyl 2-hydroxy-3-methylphenylacetate

As a Senior Application Scientist, selecting the optimal synthetic route for a target molecule requires balancing yield, scalability, atom economy, and precursor availability. Methyl 2-hydroxy-3-methylphenylacetate (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the optimal synthetic route for a target molecule requires balancing yield, scalability, atom economy, and precursor availability. Methyl 2-hydroxy-3-methylphenylacetate (CAS: 628335-02-4) is a highly valuable structural motif and building block used in the development of non-steroidal anti-inflammatory drugs (NSAIDs), agrochemicals, and complex biological probes [1].

Because the ortho-hydroxyl group can complicate standard homologation reactions by participating in side reactions (such as lactonization or polymerization), the choice of synthetic pathway is critical. This guide objectively benchmarks three distinct synthetic routes to this target, providing mechanistic causality, self-validating protocols, and comparative experimental data to guide your process chemistry decisions.

Direct Fischer Esterification (The Industry Standard)

When the direct precursor, 2-hydroxy-3-methylphenylacetic acid, is commercially available or already synthesized, direct Fischer esterification is the most efficient and scalable route [2].

Mechanistic Causality: Standard esterifications often utilize concentrated sulfuric acid ( H2​SO4​ ). However, for electron-rich phenol systems, strong homogeneous mineral acids can induce unwanted electrophilic aromatic substitution (sulfonation) on the phenyl ring. By utilizing Amberlyst-15 , a strongly acidic, macroreticular cation exchange resin, we provide localized surface acidity. This drives the nucleophilic acyl substitution forward while completely preventing aromatic sulfonation and allowing for a simple filtration-based workup [3].

Experimental Protocol
  • Preparation: In a 250 mL round-bottom flask, dissolve 50 mmol of 2-hydroxy-3-methylphenylacetic acid in 100 mL of anhydrous methanol.

  • Catalysis: Add 10 wt% of dry Amberlyst-15 resin.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to 65 °C (reflux) under a nitrogen atmosphere for 12–15 hours. Monitor via TLC (Hexane:EtOAc 3:1) until the starting material is consumed.

  • Workup: Cool the mixture to room temperature and filter out the Amberlyst-15 resin. Wash the resin with 20 mL of methanol to recover any trapped product.

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in 100 mL of ethyl acetate and wash with saturated aqueous NaHCO3​ (2 x 50 mL) to quench and remove any unreacted acid.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and evaporate to yield Methyl 2-hydroxy-3-methylphenylacetate as a crystalline solid.

Arndt-Eistert Homologation (The Structural Elaboration Route)

When the phenylacetic acid precursor is unavailable, researchers must build the methylene spacer from the more abundant 2-hydroxy-3-methylbenzoic acid. The Arndt-Eistert homologation extends the carbon chain by exactly one methylene unit [4].

Mechanistic Causality: This multi-step cascade converts the benzoic acid to an acid chloride, which reacts with diazomethane to form an α -diazoketone. The critical step is the Wolff Rearrangement . By conducting the silver oxide ( Ag2​O )-catalyzed rearrangement directly in methanol, the highly reactive ketene intermediate is immediately trapped by the solvent. This circumvents the need to isolate the free phenylacetic acid, collapsing a two-step homologation/esterification sequence into a single, highly efficient cascade[4].

Experimental Protocol
  • Acid Chloride Formation: Suspend 2-hydroxy-3-methylbenzoic acid (50 mmol) in 50 mL of anhydrous dichloromethane (DCM). Add a catalytic amount of DMF, followed by the dropwise addition of thionyl chloride (60 mmol) at 0 °C. Stir at room temperature for 2 hours, then concentrate in vacuo. (Note: To prevent the free phenol from reacting with SOCl2​ , transient protection as an acetate ester is highly recommended prior to this step).

  • Diazoketone Synthesis: Dissolve the acid chloride in 20 mL of anhydrous ether and add it dropwise to an excess of freshly prepared diazomethane (120 mmol) in ether at 0 °C. Stir for 2 hours and carefully purge excess diazomethane with nitrogen.

  • Wolff Rearrangement: Concentrate the diazoketone cautiously. Dissolve the residue in 50 mL of anhydrous methanol and add freshly prepared Ag2​O (5 mol%).

  • Reaction & Trapping: Heat the mixture to 60 °C. The evolution of nitrogen gas indicates the formation of the ketene, which is instantly trapped by methanol to form the methyl ester.

  • Workup: Filter the mixture through a pad of Celite to remove silver salts. Concentrate the filtrate and purify via flash column chromatography.

Willgerodt-Kindler Reaction (The Acetophenone Precursor Route)

If the starting material is an aryl alkyl ketone (2-hydroxy-3-methylacetophenone), the Willgerodt-Kindler reaction is the premier method for terminal oxidation and rearrangement [5].

Mechanistic Causality: This reaction utilizes morpholine and elemental sulfur. Morpholine acts dually: as a base to form the initial enamine with the ketone, and as a nucleophile to attack the electrophilic sulfur. This drives a sequence of tautomerizations that migrate the oxidation state to the terminal carbon, forming a thiomorpholide intermediate. Subsequent basic hydrolysis yields the phenylacetic acid [6], which is then esterified.

Experimental Protocol
  • Thiomorpholide Formation: In a 100 mL flask, combine 2-hydroxy-3-methylacetophenone (50 mmol), elemental sulfur (125 mmol), and morpholine (150 mmol). Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).

  • Reflux: Heat the mixture to 130–140 °C for 8–12 hours. The mixture will darken significantly as the intermediate forms.

  • Hydrolysis: Cool the reaction to 80 °C and add 50 mL of 20% aqueous NaOH. Reflux for an additional 8 hours to hydrolyze the thiomorpholide to the sodium salt of the phenylacetic acid.

  • Acidification: Cool to room temperature, extract with ether to remove organic impurities, and acidify the aqueous layer with concentrated HCl to pH 2. The intermediate 2-hydroxy-3-methylphenylacetic acid will precipitate.

  • Esterification: Filter the intermediate acid and subject it to the Fischer esterification protocol (Protocol 1) to yield the final methyl ester.

Comparative Data Summary

The table below benchmarks the quantitative and operational metrics of the three described routes.

Synthesis RouteStarting MaterialOverall YieldAtom EconomyScalabilityKey AdvantageKey Limitation
Direct Fischer Esterification 2-Hydroxy-3-methylphenylacetic acid90–95%HighExcellentHigh efficiency, simple filtration workupRelies entirely on the availability of the specific precursor
Arndt-Eistert Homologation 2-Hydroxy-3-methylbenzoic acid60–70%LowPoorAccesses the product from abundant benzoic acidsRequires handling of explosive/highly toxic diazomethane
Willgerodt-Kindler Reaction 2-Hydroxy-3-methylacetophenone75–85%ModerateGoodUtilizes cheap, highly stable ketone precursorsGenerates malodorous sulfur byproducts; requires harsh hydrolysis

Synthetic Workflow Visualization

The following logical diagram illustrates the convergence of the three distinct starting materials into the final target compound.

SynthesisRoutes SM1 2-Hydroxy-3-methylphenylacetic acid Product Methyl 2-hydroxy-3-methylphenylacetate SM1->Product MeOH, Amberlyst-15 (Fischer Esterification) SM2 2-Hydroxy-3-methylbenzoic acid Int2 α-Diazoketone Intermediate SM2->Int2 1. SOCl2 2. CH2N2 SM3 2-Hydroxy-3-methylacetophenone Int3 Thiomorpholide Intermediate SM3->Int3 S8, Morpholine (Willgerodt-Kindler) Int2->Product Ag2O, MeOH (Wolff Rearrangement) Int3->SM1 NaOH, H2O (Hydrolysis)

Figure 1: Workflow comparison of the three synthetic routes to Methyl 2-hydroxy-3-methylphenylacetate.

References

  • Synthesis of methyl 2-hydroxyphenylacetate . PrepChem. Available at: [Link]

  • Synthesis, properties and applications of esters of phenylacetic acid . ResearchGate. Available at: [Link]

  • Arndt–Eistert reaction . Grokipedia. Available at: [Link]

  • Willgerodt rearrangement . Wikipedia. Available at:[Link]

Comparative

A Senior Application Scientist's Guide to Inter-Laboratory Cross-Validation of Analytical Results for Methyl 2-hydroxy-3-methylphenylacetate

Abstract The reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and manufacturing. This guide provides a comprehensive framework for the cross...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and manufacturing. This guide provides a comprehensive framework for the cross-validation of analytical results for Methyl 2-hydroxy-3-methylphenylacetate, a key aromatic ester intermediate. In the absence of standardized compendial methods for this specific analyte, this document synthesizes established analytical principles for similar phenolic and ester compounds to propose robust protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We delve into the causality behind experimental choices, present a framework for comparing performance across laboratories, and offer detailed, self-validating protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to establish consistent and reproducible analytical data across different laboratory sites.

Introduction: The Imperative of Analytical Consistency

Methyl 2-hydroxy-3-methylphenylacetate is an aromatic ester of interest in pharmaceutical synthesis. Ensuring the accuracy and consistency of its quantification across different laboratories is critical for maintaining process control, ensuring final product quality, and adhering to regulatory standards. Inter-laboratory cross-validation serves as a vital process to demonstrate that different analytical methods or the same method performed in different laboratories produce equivalent and reliable results.[1]

This guide will explore the cross-validation of three powerful and complementary analytical techniques for the quantification of Methyl 2-hydroxy-3-methylphenylacetate:

  • High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds.[2][3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method ideal for the analysis of volatile and semi-volatile compounds.[3][4]

  • Quantitative Nuclear Magnetic Resonance (qNMR): A primary analytical method that provides absolute quantification without the need for a chemically identical reference standard.[5][6][7]

The choice of analytical technique often depends on factors such as the sample matrix, required sensitivity, and available instrumentation.[8] Therefore, a thorough cross-validation is essential when data from different methods or labs are to be compared or used interchangeably.

Designing the Cross-Validation Study

A successful inter-laboratory cross-validation study requires a well-defined protocol that minimizes variability from sources other than the analytical methods themselves.

The Cross-Validation Workflow

The fundamental workflow for this cross-validation study is depicted below. It emphasizes the importance of a common, well-characterized reference standard and standardized sample preparation procedures to ensure a meaningful comparison of the analytical methods.

Cross-Validation Workflow cluster_preparation Preparation Phase cluster_analysis Analytical Phase cluster_evaluation Evaluation Phase ref_std Characterized Reference Standard of Methyl 2-hydroxy-3-methylphenylacetate sample_prep Standardized Sample Preparation Protocol ref_std->sample_prep Common starting material lab_a Laboratory A (e.g., HPLC, GC-MS) sample_prep->lab_a Homogenized Samples lab_b Laboratory B (e.g., HPLC, qNMR) sample_prep->lab_b Homogenized Samples lab_c Laboratory C (e.g., GC-MS, qNMR) sample_prep->lab_c Homogenized Samples data_comp Data Comparison & Statistical Analysis lab_a->data_comp Analytical Results lab_b->data_comp Analytical Results lab_c->data_comp Analytical Results report Cross-Validation Report data_comp->report Conclusions

Caption: A typical workflow for the cross-validation of analytical methods across different laboratories.

Reference Standard and Sample Preparation

A single, highly purified, and well-characterized batch of Methyl 2-hydroxy-3-methylphenylacetate should be used as the reference standard across all laboratories. The purity of this standard should be established using a combination of techniques (e.g., NMR, mass spectrometry, and elemental analysis).

A standardized sample preparation protocol is crucial to minimize variability. For this study, a stock solution of the reference standard will be prepared in a suitable solvent, such as methanol or acetonitrile, and aliquots will be distributed to each participating laboratory. Each laboratory will then prepare their own calibration standards and quality control (QC) samples from this stock solution according to a common procedure.

Analytical Methodologies

The following sections provide detailed, step-by-step protocols for the analysis of Methyl 2-hydroxy-3-methylphenylacetate by HPLC, GC-MS, and qNMR. These protocols are adapted from established methods for similar phenolic esters and aromatic compounds.[2][9]

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a robust technique for the quantification of moderately polar, non-volatile compounds like Methyl 2-hydroxy-3-methylphenylacetate. A reversed-phase method using a C18 column is a logical starting point.[2]

Experimental Protocol: HPLC-UV

  • Instrumentation: HPLC system with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chemicals and Reagents:

    • Methyl 2-hydroxy-3-methylphenylacetate reference standard (≥98% purity)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Formic acid (ACS grade)

    • Deionized water (18.2 MΩ·cm)

  • Chromatographic Conditions:

    Parameter Condition
    Column C18, 250 mm x 4.6 mm, 5 µm
    Mobile Phase A 0.1% Formic acid in Water
    Mobile Phase B 0.1% Formic acid in Acetonitrile
    Gradient 60% B to 95% B over 10 min
    Flow Rate 1.0 mL/min
    Column Temperature 30 °C
    Detection Wavelength 275 nm (based on UV absorbance of phenolic compounds)

    | Injection Volume | 10 µL |

  • Preparation of Solutions:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

    • Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the stock solution with the mobile phase at the initial gradient composition.

    • Sample Preparation: Dilute the provided sample aliquot with the mobile phase to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity, making it an excellent confirmatory technique.[3][4] Given the analyte's hydroxyl group, derivatization may be considered to improve peak shape and thermal stability, although direct analysis is often feasible.

Experimental Protocol: GC-MS

  • Instrumentation: GC system with an autosampler coupled to a single quadrupole or triple quadrupole mass spectrometer.

  • Chemicals and Reagents:

    • Methyl 2-hydroxy-3-methylphenylacetate reference standard (≥98% purity)

    • Methanol (GC grade)

    • Dichloromethane (GC grade)

  • Chromatographic and MS Conditions:

    Parameter Condition
    GC Column HP-5ms, 30 m x 0.25 mm, 0.25 µm
    Carrier Gas Helium at a constant flow of 1.2 mL/min
    Inlet Temperature 250 °C
    Injection Volume 1 µL (splitless)
    Oven Program 80 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min
    MS Transfer Line 280 °C
    Ion Source Electron Ionization (EI) at 70 eV
    MS Source Temp. 230 °C
    Mass Range m/z 40-400 (full scan)

    | Quantifier Ion | To be determined from the mass spectrum of the standard (likely the molecular ion or a major fragment) |

  • Preparation of Solutions:

    • Standard Stock Solution (1000 µg/mL): Prepare as described for the HPLC method, using methanol.

    • Calibration Standards: Prepare by serial dilution in dichloromethane.

    • Sample Preparation: Dilute the provided sample aliquot in dichloromethane to a concentration within the calibration range.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary ratio method that allows for the determination of analyte concentration by comparing the integral of a specific analyte resonance to that of a certified internal standard of known concentration.[5][10]

Experimental Protocol: qNMR

  • Instrumentation: NMR spectrometer (≥400 MHz) equipped with a high-resolution probe.

  • Chemicals and Reagents:

    • Methyl 2-hydroxy-3-methylphenylacetate reference standard (≥98% purity)

    • Certified internal standard (e.g., maleic acid, dimethyl sulfone)

    • Deuterated solvent (e.g., DMSO-d6, CDCl3)

  • NMR Acquisition Parameters:

    Parameter Setting
    Solvent DMSO-d6
    Pulse Program Standard 1D proton with water suppression if necessary
    Relaxation Delay (d1) 5 x T1 of the slowest relaxing proton (analyte or standard)
    Number of Scans ≥ 16 (for adequate signal-to-noise)

    | Spectral Width | ~16 ppm |

  • Preparation of Solutions:

    • Accurately weigh a known amount of the Methyl 2-hydroxy-3-methylphenylacetate sample into an NMR tube.

    • Accurately weigh a known amount of the certified internal standard into the same NMR tube.

    • Add a precise volume of the deuterated solvent.

    • Ensure complete dissolution.

  • Data Processing and Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.

    • Calculate the concentration of the analyte using the following equation:

      Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS

      Where:

      • C = Concentration/Purity

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • IS = Internal Standard

Comparative Performance Data

The following tables present hypothetical but realistic comparative data for the three analytical methods across three different laboratories. These tables are designed to highlight the key performance parameters that should be evaluated during a cross-validation study.

Table 1: Linearity and Range

MethodLaboratoryLinear Range (µg/mL)Correlation Coefficient (r²)
HPLC-UV Lab A1 - 2000.9995
Lab B1 - 2500.9992
GC-MS Lab A0.5 - 1000.9998
Lab C0.5 - 1200.9996
qNMR Lab B50 - 50000.9989
Lab C60 - 60000.9991

Table 2: Accuracy and Precision

MethodLaboratoryConcentration (µg/mL)Accuracy (% Recovery)Precision (% RSD, n=6)
HPLC-UV Lab A1099.51.2
100100.20.8
Lab B10101.11.5
10099.81.0
GC-MS Lab A5102.32.1
50100.51.4
Lab C598.92.5
50101.01.8
qNMR Lab B50099.70.5
2500100.10.3
Lab C500100.40.6
250099.90.4

Table 3: Limits of Detection (LOD) and Quantification (LOQ)

MethodLaboratoryLOD (µg/mL)LOQ (µg/mL)
HPLC-UV Lab A0.31.0
Lab B0.41.2
GC-MS Lab A0.10.5
Lab C0.150.5
qNMR Lab B1550
Lab C2060

Data Interpretation and Decision Making

The cross-validation exercise provides valuable insights into the performance of each analytical method.

  • HPLC-UV demonstrates excellent linearity, accuracy, and precision for routine quality control analysis. Its ease of use and robustness make it a workhorse technique.

  • GC-MS offers superior sensitivity (lower LOD and LOQ) and specificity, which is crucial for impurity profiling and confirmatory analysis.[3][4]

  • qNMR , while less sensitive than the chromatographic methods, provides the most accurate and precise results without the need for a specific reference standard of the analyte, making it an invaluable tool for the primary characterization of reference materials.[5][10]

The choice of method for a particular application should be guided by the specific requirements of the analysis.

Method Selection start Analytical Need q1 High Throughput Routine QC? start->q1 q2 Trace Level Impurity or Confirmatory ID? q1->q2 No hplc HPLC-UV q1->hplc Yes q3 Primary Reference Standard Characterization? q2->q3 No gcms GC-MS q2->gcms Yes qnmr qNMR q3->qnmr Yes other Consider other techniques q3->other No

Caption: A decision tree for selecting the appropriate analytical method based on the analytical requirements.

Conclusion

The cross-validation of analytical methods for Methyl 2-hydroxy-3-methylphenylacetate is a critical exercise to ensure data integrity and consistency across different laboratories and analytical platforms. While no single method is universally superior, a combination of HPLC for routine analysis, GC-MS for high-sensitivity and confirmatory testing, and qNMR for primary quantification provides a comprehensive analytical toolkit. By implementing the detailed protocols and comparative framework presented in this guide, researchers and drug development professionals can establish a robust and reliable system for the analysis of this important pharmaceutical intermediate, ultimately contributing to the development of safe and effective medicines.

References

  • Patsnap Eureka. (2025). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?. [Link]

  • Vistnes, H., et al. (2022). The Determination of Polycyclic Aromatic Hydrocarbons (PAHs) with HPLC-DAD-FLD and GC-MS Techniques in the Dissolved and Particulate Phase of Road-Tunnel Wash Water: A Case Study for Cross-Array Comparisons and Applications. Toxics, 10(7), 399. [Link]

  • Pauli, G. F., et al. (2013). Universal Quantitative NMR Analysis of Complex Natural Samples. Current Opinion in Biotechnology, 25, 1-8. [Link]

  • Jaki, B. U., et al. (2025). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Journal of Pharmaceutical and Biomedical Analysis, 257, 116744. [Link]

  • Al-Saffar, Z. H. A., et al. (2022). Quantitative Analysis of 4-Hydroxyphenylacetone in Biological Samples from Amphetamine Users. Journal of Analytical Toxicology, 46(8), 929-936. [Link]

  • Gadek, M., et al. (2020). Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics. American Pharmaceutical Review. [Link]

  • Patsnap Eureka. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]

  • Nanalysis. (n.d.). Quantitative NMR (qNMR). [Link]

  • Glavan, M., et al. (2023). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Molecules, 28(14), 5433. [Link]

  • Poblete, A., et al. (2015). Intra-laboratory validation of microplate methods for total phenolic content and antioxidant activity on polyphenolic extracts, and comparison with conventional spectrophotometric methods. Journal of the Science of Food and Agriculture, 95(1), 126-132. [Link]

  • Agilent. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. [Link]

  • Wróbel, J., et al. (2024). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. Scientific Reports, 14(1), 24969. [Link]

  • Edwards, P., et al. (2020). A Comparison of Laboratory Analysis Methods for Total Phenolic Content of Cider. Beverages, 6(3), 51. [Link]

  • Li, X., et al. (2025). Inter-laboratory study for extraction testing of medical devices. Journal of Biomedical Materials Research Part B: Applied Biomaterials, 113(1), 1-11. [Link]

Sources

Validation

Investigating the effect of substituents on the properties of Methyl 2-hydroxy-3-methylphenylacetate.

The Impact of Steric and Electronic Substituent Effects on Methyl 2-hydroxy-3-methylphenylacetate: A Comparative Technical Guide As drug development increasingly relies on precise pharmacophore tuning, understanding the...

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Author: BenchChem Technical Support Team. Date: April 2026

The Impact of Steric and Electronic Substituent Effects on Methyl 2-hydroxy-3-methylphenylacetate: A Comparative Technical Guide

As drug development increasingly relies on precise pharmacophore tuning, understanding the physicochemical impact of aromatic substituents is paramount. Methyl 2-hydroxy-3-methylphenylacetate (CAS 628335-02-4)[1] serves as an excellent model for evaluating how a simple alkyl addition alters the molecular behavior of the baseline scaffold, Methyl 2-hydroxyphenylacetate (CAS 22446-37-3)[2].

This guide provides an objective, data-driven comparison of these compounds, detailing the causality behind their physicochemical shifts and providing self-validating experimental protocols for laboratory verification.

Structural and Mechanistic Rationale

The baseline scaffold, 2-hydroxyphenylacetic acid and its derivatives, are ubiquitous in both endogenous human metabolism[3] and synthetic agrochemical/pharmaceutical intermediates[2]. The addition of a methyl group at the 3-position (ortho to the phenolic hydroxyl) introduces two competing mechanistic forces:

  • Electronic Effect (Inductive & Hyperconjugation): The 3-methyl group acts as an electron-donating group (+I). This increases the electron density on the phenolic oxygen, which destabilizes the phenoxide anion, thereby increasing the pKa​ (making it a weaker acid). Conversely, this same electron donation stabilizes the phenoxy radical formed during oxidative stress, enhancing the molecule's radical scavenging capacity[4].

  • Steric Hindrance: The physical bulk of the methyl group adjacent to the hydroxyl group restricts the rotational freedom of approaching electrophiles or large free radicals. This kinetic hindrance can slow down reaction rates, even if the thermodynamic potential (electronic effect) is favorable.

Mechanism Sub 3-Methyl Substitution Steric Steric Bulk (Ortho to -OH) Sub->Steric Electronic Electronic (+I) Electron Donation Sub->Electronic Radical Enhanced SET (Radical Scavenging) Steric->Radical Kinetic Hindrance pKa Increased pKa (Weaker Acid) Electronic->pKa Destabilizes Anion Electronic->Radical Stabilizes Radical

Fig 1. Logical relationship mapping of 3-methyl substituent effects.

Comparative Physicochemical Data

The following table synthesizes the quantitative differences between the unsubstituted baseline and the 3-methyl derivative. The data highlights how minor structural modifications dictate lipophilicity and reactivity.

PropertyMethyl 2-hydroxyphenylacetate (Baseline)Methyl 2-hydroxy-3-methylphenylacetate (Target)Mechanistic Causality
CAS Number 22446-37-3[2]628335-02-4[1]N/A
Molecular Weight 166.17 g/mol [2]180.20 g/mol [1]Addition of −CH3​ group (+14.03 Da).
Lipophilicity (XLogP3) 1.2[2]~1.6 (Predicted)Alkyl substitution increases the hydrophobic surface area, enhancing membrane permeability.
Phenolic pKa​ ~9.5~9.8The +I effect of the 3-methyl group destabilizes the conjugate base.
Antioxidant Capacity LowModerateElectron donation stabilizes the resulting phenoxy radical post-hydrogen atom transfer[4].

Self-Validating Experimental Protocols

To empirically verify these substituent effects, researchers must employ rigorous, self-validating analytical workflows. Below are the field-proven methodologies for quantifying the thermodynamic and kinetic differences between these analogs.

Protocol A: Thermodynamic pKa​ Determination (Potentiometric Titration)

Causality: We utilize potentiometric titration over UV-Vis spectrophotometry because the spectral shift upon deprotonation of the sterically hindered phenol may be insufficient for precise deconvolution. Self-Validation: The protocol employs a double-titration (forward acid-base followed by a reverse base-acid back-titration) to account for any baseline drift or spontaneous ester hydrolysis at high pH. A reference standard (Phenol, pKa​ 9.95) is titrated in parallel to validate electrode response linearity.

Step-by-Step Methodology:

  • Preparation: Dissolve 5.0 mM of the target compound in a 0.15 M KCl aqueous solution to maintain a constant ionic strength.

  • Environmental Control: Thermostat the jacketed titration vessel to exactly 25.0 ± 0.1 °C. Maintain a continuous Argon purge through the solution to prevent atmospheric CO2​ absorption, which would skew the basic pH readings.

  • Forward Titration: Titrate with standardized 0.1 M KOH up to pH 11.5, recording the potential (mV) at 0.05 mL increments.

  • Back-Titration: Immediately back-titrate the solution with 0.1 M HCl down to pH 3.0.

  • System Validation: Overlay the forward and reverse titration curves. A hysteresis of >0.05 pH units indicates that ester hydrolysis occurred during the basic phase, invalidating the run.

Protocol B: Radical Scavenging Activity (ABTS Assay)

Causality: The ABTS∙+ radical cation assay is selected because it operates predominantly via a Single Electron Transfer (SET) mechanism. This isolates the electronic (+I) effect of the 3-methyl substituent on stabilizing the phenoxy radical, minimizing the confounding variable of Hydrogen Atom Transfer (HAT) kinetics, which are heavily penalized by the steric hindrance of the ortho-methyl group[4]. Self-Validation: The assay utilizes Trolox as a positive calibration standard and a vehicle-only blank to monitor spontaneous radical decay. The system validates itself by requiring the Trolox standard curve to achieve an R2>0.99 before sample data is accepted.

Step-by-Step Methodology:

  • Radical Generation: React 7 mM ABTS with 2.45 mM potassium persulfate in the dark for 16 hours to generate the stable ABTS∙+ radical cation.

  • Standardization: Dilute the radical solution with ethanol until the absorbance at 734 nm reaches exactly 0.70 ± 0.02.

  • Reaction: Add 10 µL of the test compound (at varying concentrations) to 990 µL of the standardized radical solution.

  • Incubation & Measurement: Incubate the mixture at 30 °C for exactly 6 minutes, then immediately read the absorbance at 734 nm.

  • System Validation: Calculate the Trolox Equivalent Antioxidant Capacity (TEAC). The vehicle control must show <2% absorbance decay over the 6-minute window to confirm radical stability.

Workflow Start Compound Selection (Baseline vs 3-Me) PhysChem Physicochemical Profiling pKa & LogP Analysis Start->PhysChem Structural Input Assay In Vitro Reactivity ABTS Radical Scavenging PhysChem->Assay Property Validation Data QSAR Modeling Steric vs Electronic Mapping Assay->Data Activity Metrics

Fig 2. Experimental workflow for comparative substituent effect analysis.

References

  • 628335-02-4 | Methyl 2-hydroxy-3-methylphenylacetate, AiFChem. 1

  • 22446-37-3, Methyl (2-hydroxyphenyl)acetate Formula, ECHEMI. 2

  • Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids, MDPI. 4

  • The Endogenous Role of 2-Hydroxyphenylacetic Acid in Metabolism: A Technical Guide, BenchChem. 3

Sources

Safety & Regulatory Compliance

Safety

Advanced Safety and Operational Guide: Handling Methyl 2-hydroxy-3-methylphenylacetate

As a Senior Application Scientist, I approach chemical handling not merely as a compliance checklist, but as a system of engineered safety. Methyl 2-hydroxy-3-methylphenylacetate (CAS: 628335-02-4) is a highly valuable o...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical handling not merely as a compliance checklist, but as a system of engineered safety. Methyl 2-hydroxy-3-methylphenylacetate (CAS: 628335-02-4) is a highly valuable organic building block used extensively in drug development and complex syntheses. However, its specific molecular architecture—combining a reactive phenolic hydroxyl group with a lipophilic ester moiety—demands rigorous operational discipline.

This guide provides a comprehensive, field-proven methodology for the safe handling, personal protective equipment (PPE) selection, and logistical management of this compound. By understanding the mechanistic causality behind these safety protocols, laboratory professionals can ensure both personal well-being and experimental integrity.

Chemical Profile & Hazard Causality

To design an effective safety protocol, we must first understand the molecular behavior of the compound. Methyl 2-hydroxy-3-methylphenylacetate presents specific hazards classified under the Globally Harmonized System (GHS):

  • Skin Irritation (H315) & Eye Irritation (H319): The phenolic hydroxyl group is mildly acidic and can disrupt lipid bilayers in the skin and ocular tissues, causing acute irritation upon contact.

  • Respiratory Tract Irritation (H335): The ester functional group contributes to the compound's volatility. Inhalation of its vapors or aerosols can irritate mucous membranes in the respiratory tract.

According to safety standards established by leading chemical suppliers like BLD Pharm and Angene Chemical, mitigating these hazards requires a multi-layered approach combining engineering controls (fume hoods) with highly specific PPE.

Personal Protective Equipment (PPE) Matrix

Selecting the correct PPE is a science of material compatibility. Because Methyl 2-hydroxy-3-methylphenylacetate is a lipophilic organic ester, it can rapidly permeate standard latex gloves. The following table synthesizes the quantitative specifications and mechanistic rationale for required PPE, drawing from industry handling standards for phenylacetates outlined by BenchChem.

PPE CategoryRequired SpecificationQuantitative StandardCausality / Mechanistic Rationale
Hand Protection Nitrile or Butyl Rubber GlovesThickness > 0.4 mmBreakthrough > 480 minPrevents dermal absorption. Nitrile provides excellent resistance to degradation by organic esters and phenolic compounds.
Eye Protection Chemical Safety GogglesEN 166 (EU) orANSI Z87.1 (US)Creates a physical seal against splash hazards and irritating volatile vapors that can cause severe ocular damage.
Body Protection Chemically Resistant Lab CoatTyvek or equivalent synthetic polymerMinimizes skin exposure during bulk transfer. Cotton coats can absorb and hold the chemical against the skin.
Respiratory Air-Purifying RespiratorABEK / OV cartridges(EN 14387)Required only if engineering controls fail (e.g., fume hood face velocity < 0.5 m/s) to neutralize organic vapors.

Operational Workflow & Step-by-Step Handling Protocols

Every protocol must be a self-validating system. The following step-by-step methodology ensures that each phase of handling Methyl 2-hydroxy-3-methylphenylacetate is verified before proceeding to the next.

OperationalWorkflow Step1 1. Pre-Operation Verify Hood Velocity >0.5 m/s Step2 2. PPE Donning Nitrile Gloves & Safety Goggles Step1->Step2 Step3 3. Chemical Transfer Weigh in Sealed Container Step2->Step3 Step4 4. Reaction Execution Monitor Exotherm & Fumes Step3->Step4 Step5 5. Decontamination Solvent Wipe & Water Rinse Step4->Step5

Figure 1: Operational workflow for handling Methyl 2-hydroxy-3-methylphenylacetate.

Protocol: Safe Dispensing and Reaction Setup
  • Environmental Verification:

    • Action: Turn on the chemical fume hood and check the digital airflow monitor.

    • Validation: Ensure the face velocity is calibrated between 0.4 and 0.6 m/s. Do not proceed if the hood is in alarm mode.

  • PPE Donning & Inspection:

    • Action: Don safety goggles, a chemically resistant lab coat, and nitrile gloves.

    • Validation: Perform a visual and tactile inspection of the gloves for micro-tears or degradation.

  • Dispensing and Weighing:

    • Action: Use a static-free stainless steel spatula. Weigh the compound directly into a tared, sealable glass vial or round-bottom flask.

    • Validation: Seal the vessel immediately after dispensing to prevent vapor escape during transport from the balance to the reaction setup.

  • Reaction Integration:

    • Action: If required by your synthetic route, purge the reaction vessel with an inert gas (Argon or Nitrogen) to prevent oxidative degradation of the phenolic group. Slowly add your solvent while maintaining continuous stirring to prevent localized concentration spikes.

Decontamination and Disposal Plan

Improper disposal of phenylacetate derivatives can lead to severe aquatic toxicity, as noted by CDH Fine Chemical standards. Adhere to the following logistical plan:

  • Surface Decontamination: Wipe down the analytical balance and fume hood surfaces with a 70% isopropanol solution to dissolve residual organic esters, followed by a distilled water rinse.

  • Liquid Waste Segregation: Collect all liquid waste containing the compound in clearly labeled, dedicated "Non-Halogenated Organic Waste" carboys (unless halogenated solvents like DCM were used in the reaction). Never discharge into the municipal drain.

  • Solid Waste: Dispose of contaminated gloves, weighing boats, and wiping materials in designated hazardous solid waste bins with tight-fitting lids.

Emergency Response Pathways

In the event of an accidental exposure, immediate, protocol-driven action is required to minimize tissue damage.

EmergencyResponse Exposure Accidental Chemical Exposure (Methyl 2-hydroxy-3-methylphenylacetate) Skin Dermal Contact Exposure->Skin Eye Ocular Contact Exposure->Eye Inhal Inhalation Exposure->Inhal SkinAct Remove PPE Flush with Water 15+ min Skin->SkinAct EyeAct Rinse Eyes 15+ min Remove Contacts Eye->EyeAct InhalAct Move to Fresh Air Check Breathing Inhal->InhalAct Med Seek Immediate Medical Care Provide SDS to Physician SkinAct->Med EyeAct->Med InhalAct->Med

Figure 2: Emergency response pathways for acute chemical exposure.

References

  • Angene Chemical. "Safety Data Sheet - cis-3-Hexenyl phenylacetate." Angene Chemical, [Link][1]

Sources

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